Ethyl 2-methylidenecyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methylidenecyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCOBAXZQGNBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334086 | |
| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18941-94-1 | |
| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Ethyl 2-Methylidenecyclopropane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to ethyl 2-methylidenecyclopropane-1-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The document delves into the core mechanistic principles underpinning various synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. Key methodologies, including intramolecular cyclization, transition metal-catalyzed approaches, and ring-closing metathesis, are discussed in detail. Each section integrates theoretical understanding with practical experimental protocols, supported by authoritative citations and visual aids to facilitate comprehension and application.
Introduction: The Significance of the Methylenecyclopropane Scaffold
The methylenecyclopropane (MCP) unit is a highly strained three-membered carbocycle featuring an exocyclic double bond.[1] This inherent ring strain, estimated to be around 40 kcal/mol, imparts unique reactivity, making MCPs versatile intermediates in organic synthesis.[1] Their ability to undergo a variety of ring-opening and rearrangement reactions allows for the construction of complex molecular architectures. Consequently, the MCP scaffold is present in numerous natural products and biologically active compounds, driving significant interest in the development of efficient and stereoselective synthetic methods.[1] this compound, in particular, serves as a key precursor for the synthesis of compounds with potential hypoglycemic and antiviral activities.[2]
Key Synthetic Strategies and Mechanistic Insights
The synthesis of this compound and its derivatives can be broadly categorized into several key strategies. This guide will focus on the most prevalent and mechanistically insightful approaches.
Intramolecular Cyclization via Carbanionic Intermediates
One of the fundamental strategies for forming cyclopropane rings involves the intramolecular displacement of a leaving group by a carbanion.[3][4] This SN2-type reaction is a powerful tool for constructing the strained three-membered ring system.[3]
2.1.1. Mechanistic Rationale
The core principle of this approach is the generation of a carbanion at a position gamma to a suitable leaving group. The subsequent intramolecular nucleophilic attack results in the formation of the cyclopropane ring. The choice of base and reaction conditions is critical to favor the desired cyclization over competing intermolecular reactions or elimination pathways.
Diagram 1: General Mechanism of Intramolecular Cyclization
Caption: Intramolecular SN2 cyclization pathway.
Palladium-Catalyzed Cycloaddition and Cross-Coupling Reactions
Palladium catalysis offers a versatile and efficient platform for the synthesis of methylenecyclopropanes.[1][5][6] These methods often involve domino or cascade reactions, enabling the construction of the target molecule in a single operation.[1]
2.2.1. [2+1] Cycloaddition of Vinyl Bromides to Alkenes
A notable palladium-catalyzed approach involves the formal [2+1] cycloaddition of vinyl bromides to strained alkenes, such as norbornene derivatives.[1] This domino reaction proceeds through a Heck-type coupling followed by a C(sp²)-H bond activation.[1] While not a direct synthesis of the title compound, this methodology showcases the power of palladium catalysis in forming the methylenecyclopropane core.
2.2.2. Mechanism of Palladium-Catalyzed [2+1] Cycloaddition
The catalytic cycle is initiated by the oxidative addition of the vinyl bromide to a Pd(0) species. The resulting vinylpalladium(II) complex then undergoes migratory insertion with the alkene. Subsequent intramolecular C-H activation leads to the formation of the cyclopropane ring and regeneration of the active Pd(0) catalyst.
Diagram 2: Palladium-Catalyzed [2+1] Cycloaddition
Caption: Catalytic cycle for Pd-catalyzed [2+1] cycloaddition.
The Kulinkovich Reaction and its Variants
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[7][8] Subsequent dehydration of the resulting cyclopropanol can yield the desired methylenecyclopropane.
2.3.1. Mechanistic Pathway of the Kulinkovich Reaction
The reaction is believed to proceed through the formation of a titanacyclopropane intermediate. This reactive species is generated from the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent, which undergoes β-hydride elimination.[8][9] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup.[8]
Diagram 3: The Kulinkovich Reaction Mechanism
Caption: Simplified mechanism of the Kulinkovich reaction.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including those containing the cyclopropane moiety.[10][11] This reaction typically employs ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular metathesis of a diene precursor.[11][12]
2.4.1. Application of RCM to Methylenecyclopropane Synthesis
For the synthesis of this compound, a suitable diene precursor would be required. The RCM reaction would then proceed to form the cyclopropane ring with an exocyclic double bond. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene.[10]
2.4.2. Mechanistic Cycle of Ring-Closing Metathesis
The generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate.[11] The metal carbene catalyst reacts with one of the alkene moieties of the diene to form a new metallacyclobutane. This intermediate can then undergo a retro [2+2] cycloaddition to release an alkene and form a new metal carbene, which then reacts intramolecularly with the second alkene to close the ring.
Diagram 4: Catalytic Cycle of Ring-Closing Metathesis
Caption: Chauvin mechanism for Ring-Closing Metathesis.
Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis of precursors and the target compound, based on established literature procedures.
Synthesis of a Precursor: Ethyl 2-Bromo-2-methyl-cyclopropanecarboxylate[2]
This procedure describes the rhodium-catalyzed cyclopropanation of 2-bromopropene with ethyl diazoacetate.
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
2-Bromopropene
-
Ethyl diazoacetate
-
Argon (or other inert gas)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon).
-
Rhodium(II) acetate dimer (0.2 mol%) is added to the flask.[2]
-
2-Bromopropene (2.18 equivalents) is added via syringe.[2]
-
The solution is stirred, and ethyl diazoacetate (1 equivalent) is added slowly via syringe pump over several hours.
-
After the addition is complete, the reaction is stirred at room temperature until TLC or GC analysis indicates the consumption of the starting material.
-
The excess 2-bromopropene is removed by distillation.[2]
-
The crude product is then purified by vacuum distillation to afford ethyl 2-bromo-2-methyl-cyclopropanecarboxylate as a colorless liquid.[2]
Synthesis of this compound via Elimination[2]
This protocol outlines the elimination of HBr from the bromo-ester precursor to form the target methylenecyclopropane.
Materials:
-
Ethyl 2-bromo-2-methyl-cyclopropanecarboxylate
-
A suitable non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
The bromo-ester is dissolved in the anhydrous solvent and cooled in an ice bath.
-
The base is added portion-wise to the stirred solution.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[2]
Data Summary
| Synthesis Step | Reagents | Key Conditions | Typical Yield | Reference |
| Cyclopropanation | Rh₂(OAc)₄, 2-Bromopropene, Ethyl diazoacetate | Inert atmosphere, slow addition of diazoacetate | 80-94% | [2] |
| Elimination | Potassium tert-butoxide | Anhydrous THF, 0 °C to RT | 66-71% (after two distillations) | [2] |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various robust and efficient methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Intramolecular cyclizations provide a classic and reliable approach, while modern transition metal-catalyzed reactions, including palladium-catalyzed cycloadditions and ruthenium-catalyzed ring-closing metathesis, offer elegant and atom-economical alternatives. The continued development of novel catalytic systems is expected to further enhance the efficiency and scope of these transformations, opening new avenues for the synthesis of complex molecules derived from this versatile building block.
References
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- Palladium(0)-Catalyzed Methylenecyclopropanation of Norbornenes with Vinyl Bromides | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02542]
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- Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01221A. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc01221a]
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Spectroscopic characterization of ethyl 2-methylidenecyclopropane-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Methylidenecyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fascinating and highly strained carbocyclic compound with significant potential in organic synthesis and as a building block for novel therapeutic agents. Its unique structural features, comprising a cyclopropane ring and an exocyclic double bond, give rise to distinct spectroscopic signatures. This technical guide provides a comprehensive analysis of the spectroscopic characterization of this molecule, offering a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and scientifically rigorous resource for researchers.
Introduction: The Structural Significance and Spectroscopic Challenge
The small, strained ring of a cyclopropane derivative presents a unique electronic environment that significantly influences its chemical and spectroscopic properties. In this compound, the presence of an sp²-hybridized carbon in an exocyclic double bond further complicates the electronic landscape. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and quality assessment of this compound in any research or development setting. This guide delves into the core spectroscopic techniques used to elucidate the structure of this molecule.
The synthesis of this compound has been reported, providing a reliable method for its preparation[1]. A comprehensive spectroscopic analysis is the critical next step for any researcher working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy: A Detailed Look at the Protons
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group, the cyclopropane ring, and the methylidene group. The chemical shifts are influenced by the ring strain and the anisotropy of the carbonyl and double bonds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on C=CH₂ (trans to COOEt) | 5.4 - 5.6 | d | ~2.5 |
| H on C=CH₂ (cis to COOEt) | 5.2 - 5.4 | d | ~2.0 |
| CH-COOEt | 2.0 - 2.2 | m | - |
| CH₂ (cyclopropane) | 1.3 - 1.5 | m | - |
| O-CH₂-CH₃ | 4.0 - 4.2 | q | 7.1 |
| O-CH₂-CH₃ | 1.2 - 1.4 | t | 7.1 |
Rationale for Predictions: The chemical shifts for the methylidene protons are expected in the vinylic region, with the anisotropy of the carbonyl group likely causing a slight differentiation between the cis and trans protons. The cyclopropyl protons are expected at higher field than typical alkenes due to the ring strain[2]. The ethyl group protons will show the characteristic quartet and triplet pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C=CH₂ | 135 - 140 |
| C=CH₂ | 105 - 110 |
| O-CH₂-CH₃ | 60 - 62 |
| CH-COOEt | 25 - 30 |
| CH₂ (cyclopropane) | 15 - 20 |
| O-CH₂-CH₃ | 14 - 15 |
Rationale for Predictions: The carbonyl carbon is expected at the downfield end of the spectrum[3]. The sp² carbons of the methylidene group will be in the olefinic region. The sp³ carbons of the cyclopropane ring and the ethyl group will appear at higher field[4].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=C stretch (methylidene) | 1650 - 1670 | Medium |
| C-H stretch (sp²) | 3080 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-O stretch (ester) | 1150 - 1250 | Strong |
| =C-H bend (out of plane) | 880 - 900 | Strong |
Rationale for Predictions: The most prominent peak is expected to be the strong C=O stretch of the ester. The C=C stretch of the exocyclic double bond will also be a key diagnostic peak. The C-H stretches for both sp² and sp³ hybridized carbons will be present, as well as the strong C-O stretch of the ester linkage.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₀O₂) is 126.15 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 126.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 81.
-
Loss of ethylene from the ethyl group via McLafferty rearrangement is unlikely due to the structure.
-
Cleavage of the ester group can lead to various smaller fragments.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and significant fragments.
Visualizing the Structure and Workflow
Diagrams are essential for visualizing the molecular structure and the analytical workflow.
Caption: Numbered structure of this compound for NMR assignments.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-Methylidenecyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 2-methylidenecyclopropane-1-carboxylate. As a molecule featuring a unique strained ring system and diverse electronic environments, a thorough understanding of its NMR characteristics is crucial for its identification, purity assessment, and the prediction of its reactivity in synthetic applications. This document offers a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity analysis. Furthermore, it outlines a standard experimental protocol for acquiring high-quality NMR data and discusses the application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous spectral assignment. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Structural Uniqueness of this compound
This compound is a fascinating molecule that combines several key structural features, each imparting distinct characteristics to its NMR spectra. The highly strained cyclopropane ring, the exocyclic double bond, and the ethyl ester moiety create a rich and informative spectroscopic fingerprint.
The cyclopropane ring's unique bonding, often described in terms of Walsh orbitals, results in high s-character in the C-H bonds and a notable ring current effect.[1] This typically shifts the signals of protons attached to the ring to unusually high field (upfield) regions in the ¹H NMR spectrum.[1] Conversely, the carbons of the cyclopropane ring can exhibit a wide range of chemical shifts in the ¹³C NMR spectrum, influenced by substituent effects.
The exocyclic methylene (=CH₂) group introduces vinylic protons and a sp²-hybridized carbon, which are expected to resonate at lower field (downfield) compared to their aliphatic counterparts. The ethyl ester group (-COOCH₂CH₃) presents a characteristic set of signals corresponding to the methylene and methyl protons and carbons, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atoms. A thorough analysis of these features is paramount for the complete structural elucidation of this and related molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of the non-equivalent protons. The analysis considers chemical shift, integration, and spin-spin coupling.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H7 (CH₃) | ~1.25 | Triplet (t) | JH7-H6 ≈ 7.1 | 3H |
| H6 (OCH₂) | ~4.15 | Quartet (q) | JH6-H7 ≈ 7.1 | 2H |
| H3a , H3b | ~1.1 - 1.6 | Multiplets (m) | Jgem ≈ 4-9, Jcis ≈ 8-12, Jtrans ≈ 5-9 | 2H |
| H1 | ~2.0 - 2.5 | Multiplet (m) | Jcis, Jtrans | 1H |
| H4a , H4b | ~5.4 - 5.6 | Multiplets (m) | Jgem ≈ 0-3, Jallylic ≈ 2-3 | 2H |
Detailed Signal Analysis:
-
Ethyl Group (H6, H7): The ethyl ester protons will present as a classic triplet and quartet pattern. The H7 methyl protons, being furthest from the electron-withdrawing carbonyl group, will appear most upfield at approximately 1.25 ppm as a triplet due to coupling with the two H6 protons. The H6 methylene protons are deshielded by the adjacent oxygen and will resonate downfield at around 4.15 ppm as a quartet, split by the three H7 protons.
-
Cyclopropyl Protons (H1, H3a, H3b): The protons on the cyclopropane ring are expected to show complex splitting patterns due to geminal and vicinal (cis and trans) couplings.
-
H3a and H3b are the methylene protons on the cyclopropane ring. Due to the chirality at C1, these protons are diastereotopic and thus chemically non-equivalent. They are expected to resonate in the upfield region of 1.1 - 1.6 ppm . Their signals will be complex multiplets due to geminal coupling to each other and vicinal coupling to H1.
-
H1 is the methine proton and is deshielded by the adjacent electron-withdrawing carboxylate group, shifting its signal downfield relative to other cyclopropyl protons, likely in the range of 2.0 - 2.5 ppm . It will appear as a multiplet due to coupling with H3a and H3b.
-
-
Methylene Protons (H4a, H4b): The exocyclic methylene protons, H4a and H4b , are vinylic and will be found significantly downfield, predicted to be in the range of 5.4 - 5.6 ppm . These protons are diastereotopic with respect to the plane of the double bond and will likely appear as two separate multiplets. They will exhibit a small geminal coupling and may also show long-range allylic coupling to the cyclopropyl protons.
Spin-Spin Coupling Diagram:
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a detailed, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the strained cyclopropane ring, the exocyclic methylene group, and the ethyl ester functionality on the NMR parameters, researchers can confidently identify and characterize this molecule. The provided experimental protocol serves as a practical guide for obtaining high-quality data, which is the cornerstone of reliable structural analysis in chemical research and development. The application of these principles will aid in the seamless integration of this and similar complex molecules into synthetic and medicinal chemistry programs.
References
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
- Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved January 16, 2026.
- University of Reading. (n.d.).
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 16, 2026.
- University of California, Davis. (n.d.).
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An In-depth Technical Guide to the Physical and Chemical Properties of Methylidenecyclopropane Esters
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methylidenecyclopropane esters represent a unique class of strained carbocycles, combining the high ring strain of a three-membered ring with the electronic features of an exocyclic double bond and an ester moiety. This guide provides a comprehensive overview of their physical and chemical properties, with a focus on their synthesis, reactivity, and potential applications in medicinal chemistry and drug development. We will delve into the underlying principles that govern their behavior, offering insights into experimental design and application.
Introduction: The Allure of the Strained Ring
The cyclopropane ring, a cornerstone of strained organic molecules, has garnered significant attention in synthetic and medicinal chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imbues it with unique reactivity, making it a versatile synthetic intermediate.[1] The introduction of an exocyclic methylene group to this strained system, forming the methylidenecyclopropane scaffold, further enhances its reactivity and provides a valuable synthetic handle. When coupled with an ester functionality, these molecules, methylidenecyclopropane esters, become highly valuable building blocks for the synthesis of complex molecular architectures.
The presence of the cyclopropane ring can significantly influence the properties of a parent molecule. In drug discovery, the incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles.[2][3] This guide will explore the specific nuances that the methylidenecyclopropane ester moiety brings to the table, offering a detailed examination of its synthesis, physical characteristics, and chemical behavior.
Synthesis of Methylidenecyclopropane Esters: Taming the Strain
The construction of the strained methylidenecyclopropane ester system requires synthetic strategies that can efficiently form the three-membered ring while controlling the regiochemistry of the exocyclic double bond and the ester group. Several methodologies have been developed, with palladium-catalyzed approaches being particularly prominent.
Palladium-Catalyzed Cycloaddition and Isomerization Reactions
Palladium catalysts have proven to be powerful tools in the synthesis and manipulation of methylidenecyclopropanes. One common strategy involves the palladium-catalyzed reaction of appropriate precursors. For instance, the isomerization of methylenecyclopropanes (MCPs) catalyzed by palladium complexes like Pd(PPh₃)₄ can proceed smoothly to yield substituted dienes, highlighting the reactivity of the strained ring.[4]
A key synthetic route to functionalized cyclopropanes involves the Simmons-Smith cyclopropanation of allenes. While this is a general method, its adaptation for the direct synthesis of methylidenecyclopropane esters can be challenging.
A more direct and versatile approach involves the palladium-catalyzed addition of organometallic species to allenes, followed by cyclization. This allows for the introduction of the ester functionality as part of the organometallic reagent or the allene substrate.
Experimental Protocol: Synthesis of Ethyl 2-Methylidenecyclopropanecarboxylate (Representative)
This protocol is a representative example based on common palladium-catalyzed methodologies.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Ethyl 2-(bromomethyl)acrylate
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Palladium(II) acetate and triphenylphosphine (1:2 molar ratio) in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add zinc dust and ethyl 2-(bromomethyl)acrylate in anhydrous THF.
-
Reaction Execution: To the vigorously stirred suspension of zinc and the acrylate, add the pre-formed palladium catalyst solution dropwise at 0 °C.
-
Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-methylidenecyclopropanecarboxylate.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 2H, =CH₂), 4.1-4.3 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.0-2.2 (m, 1H, -CH-), 1.5-1.7 (m, 2H, -CH₂- of cyclopropane), 1.2-1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172-174 (C=O), 135-137 (C=CH₂), 105-107 (=CH₂), 60-62 (-OCH₂), 25-27 (-CH-), 20-22 (-CH₂- of cyclopropane), 14-16 (-CH₃).
-
FTIR (neat): ν 2980-3000 (C-H stretch), 1720-1740 (C=O stretch, ester), 1650-1670 (C=C stretch, exocyclic), 880-900 (C-H bend, =CH₂).
-
EI-MS: m/z (%) = 126 (M+), 97, 81, 53.
Physical Properties: A Quantitative Look
| Property | Representative Value (Estimated) | Rationale/Comparison |
| Molecular Weight | Varies with ester group | For ethyl 2-methylidenecyclopropanecarboxylate: 126.15 g/mol |
| Boiling Point | ~130-150 °C (at atm. pressure) | Slightly higher than saturated analogues due to increased polarity from the double bond. For comparison, ethyl 2-methylcyclopropanecarboxylate has a calculated boiling point of 437.92 K (~165 °C).[4] |
| Density | ~0.95-1.05 g/cm³ | Similar to other small esters. |
| Solubility | Soluble in common organic solvents (ethers, esters, halogenated solvents). Sparingly soluble in water. | The ester group provides some polarity, but the hydrocarbon backbone dominates. |
| Refractive Index | ~1.43-1.45 | Typical for esters of this size. |
Chemical Properties and Reactivity: The Driving Force of Strain
The chemical reactivity of methylidenecyclopropane esters is dominated by the high ring strain of the cyclopropane ring and the presence of the reactive exocyclic double bond. The ester group, being electron-withdrawing, can also influence the electronic properties of the system.
Ring-Opening Reactions
The significant strain energy of the cyclopropane ring (approximately 40 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. These reactions provide a powerful tool for the synthesis of more complex acyclic or larger ring systems.
Workflow for Ring-Opening Reactions:
Caption: Generalized workflow for transition metal-catalyzed ring-opening of methylidenecyclopropane esters.
Cycloaddition Reactions: Building Complexity
The exocyclic double bond of methylidenecyclopropane esters can readily participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are highly valuable for the construction of polycyclic systems.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Methylidenecyclopropane esters can react with dienes in Diels-Alder reactions to form spirocyclic cyclohexene derivatives. The ester group, being electron-withdrawing, activates the double bond towards reaction with electron-rich dienes.[5]
-
[3+2] Cycloadditions: These esters can also undergo [3+2] cycloadditions with 1,3-dipoles such as nitrones and azides to generate five-membered heterocyclic rings. Computational studies on the reaction of nitrones with methylenecyclopropanes have shown that both electronic and steric factors determine the regioselectivity of the cycloaddition.[6]
Logical Relationship in Cycloaddition Reactions:
Caption: Logical flow of a [3+2] cycloaddition reaction involving a methylidenecyclopropane ester.
Applications in Drug Development: A Strained Scaffold for Enhanced Properties
The incorporation of small, strained rings into drug candidates is a powerful strategy for modulating their physicochemical and pharmacological properties. The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity by inducing a favorable conformation.[2][3]
While specific examples of marketed drugs containing the methylidenecyclopropane ester moiety are not prevalent, its potential in drug discovery is significant. The unique combination of a strained ring, a reactive handle (the double bond), and a modifiable ester group offers medicinal chemists a versatile platform for structure-activity relationship (SAR) studies.
Signaling Pathway of Drug Metabolism and the Role of Methylidenecyclopropane Esters:
Caption: Potential metabolic pathways for a drug containing a methylidenecyclopropane ester (MCPE) moiety.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The cyclopropane ring can block potential sites of metabolism. However, the exocyclic double bond and the ester group introduce potential metabolic liabilities (epoxidation and hydrolysis, respectively) that need to be considered and can be strategically modified. For instance, replacing a metabolically labile group with a cyclopropanecarboxylic acid ester has been shown to substantially increase hydrolytic stability.[1]
-
Conformational Constraint: The rigid cyclopropane ring can lock the conformation of a molecule, leading to higher binding affinity for its biological target.
-
Vectorial Exit from Binding Pockets: The unique three-dimensional shape of the cyclopropyl group can facilitate the optimal orientation of substituents to interact with specific residues in a protein's binding pocket.
-
Synthetic Handle for Prodrugs and Bioconjugation: The ester group can be designed as a prodrug moiety, to be cleaved in vivo to release the active drug. The double bond can also be functionalized for bioconjugation applications.
Conclusion and Future Outlook
Methylidenecyclopropane esters are a fascinating and highly versatile class of molecules. Their unique combination of high ring strain and multiple functional groups makes them powerful building blocks in organic synthesis. For researchers in drug development, these compounds offer a rich scaffold for the design of novel therapeutics with potentially enhanced metabolic stability and tailored pharmacological profiles.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper exploration of their reactivity in novel cycloaddition and ring-opening reactions, and a more systematic investigation of their application in medicinal chemistry. As our understanding of the intricate relationship between molecular structure and biological activity grows, the strategic incorporation of unique motifs like methylidenecyclopropane esters will undoubtedly play an increasingly important role in the discovery of next-generation pharmaceuticals.
References
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Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. The Journal of Organic Chemistry, 70(14), 5606–5610. [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
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Trost, B. M., & Sviridov, S. V. (1986). Palladium-catalyzed cycloadditions of trimethylenemethane with alkenes. Journal of the American Chemical Society, 108(16), 4743–4754. [Link]
-
Chemeo. (n.d.). Ethyl 2-methylcyclopropanecarboxylate. Retrieved January 16, 2026, from [Link]
-
Bahadori, F., & Gholami, M. R. (2016). 1,3-Dipolar [3 + 2] cycloaddition reactions of N,C,C-trisubstituted nitrones with ring-acceptor methylenecyclopropanes: a computational study. Chemistry Central Journal, 10, 73. [Link]
-
Peterson, E. A., & Toste, F. D. (2010). Palladium-Catalyzed Enantioselective [4+2] Cycloaddition of Allenes with Imines. Journal of the American Chemical Society, 132(25), 8614–8615. [Link]
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Tiwari, R. K., & Singh, J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8793–8826. [Link]
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Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. [Link]
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An In-depth Technical Guide to the Ring Strain and Reactivity of Ethyl 2-Methylidenecyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 2-methylidenecyclopropane-1-carboxylate stands as a fascinating and synthetically versatile building block in modern organic chemistry. Its unique architecture, combining the high ring strain of a methylenecyclopropane (MCP) core with the electronic influence of a proximate ester functionality, dictates a rich and often complex reactivity profile. This guide provides an in-depth exploration of the fundamental principles governing this molecule's behavior. We will dissect the origins and consequences of its inherent strain energy, analyze the electronic effects of the carboxylate substituent, and detail its characteristic transformations, including cycloadditions and ring-opening reactions. This document is intended to serve as a key resource for researchers seeking to harness the synthetic potential of this strained ring system in the development of novel molecular entities, from complex natural products to innovative pharmaceutical agents.
The Heart of Reactivity: Understanding Ring Strain in the Methylenecyclopropane Core
The defining characteristic of the methylenecyclopropane (MCP) framework is its substantial ring strain, a direct consequence of severe angle distortion and torsional strain. To appreciate the reactivity of this compound, one must first understand the energetic landscape of its parent scaffold.
The Energetics of a Strained System
Cyclopropane itself possesses a significant ring strain of approximately 27.5 kcal/mol due to the compression of its internal C-C-C bond angles to 60° from the ideal sp³ hybrid angle of 109.5°.[1][2] The introduction of an exocyclic double bond to form methylenecyclopropane further exacerbates this strain. The strain energy of methylenecyclopropane escalates to about 41.0 kcal/mol.[1] This increase is attributed to two primary factors:
-
Increased Angle Strain : The sp² hybridized carbon of the double bond prefers a 120° bond angle, which is even more severely distorted within the three-membered ring than an sp³ carbon.[1]
-
Electronic Factors : The introduction of an sp² center leads to the loss of a strong cyclopropyl C-H bond, which contributes significantly to the increased strain energy.[3]
This high strain energy is not a liability but rather the principal driving force for the diverse reactivity of MCPs.[1] Chemical transformations that lead to the opening of the three-membered ring are thermodynamically favorable as they release this stored potential energy.
The Unique Electronic Nature of the MCP Skeleton
The bonding in cyclopropanes is often described by the Walsh orbital model, which depicts the C-C sigma bonds as having significant p-character.[4] This "banana bond" nature imparts some alkene-like properties to the cyclopropane ring itself. In methylenecyclopropane, there is a notable electronic interaction between the Walsh orbitals of the ring and the π-system of the exocyclic double bond. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to attack by electrophiles.
The Influence of the Ethyl Carboxylate Substituent
The placement of an ethyl carboxylate group at the C-1 position of the methylenecyclopropane ring profoundly modulates its electronic properties and, consequently, its reactivity. This substituent exerts a significant electron-withdrawing effect, which is critical to understanding the specific chemical behavior of the title compound.
Inductive and Resonance Effects
The ester group influences the MCP system through two primary electronic mechanisms:
-
Inductive Effect (-I) : The electronegative oxygen atoms of the ester group pull electron density away from the cyclopropane ring through the sigma bond framework.[5][6]
-
Resonance Effect (-M/-R) : The carbonyl group can withdraw electron density from the adjacent ring system through resonance, although this effect is more complex in the strained cyclopropane system compared to a simple alkene or aromatic ring.
The net result is a polarization of the molecule, reducing the electron density of the cyclopropane ring and the exocyclic double bond. This electronic perturbation has significant consequences for the molecule's reactivity towards both electrophiles and nucleophiles.
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its application as a synthetic building block. A well-established procedure is available through Organic Syntheses, which provides a two-step sequence starting from commercially available materials.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure and provides a robust method for laboratory-scale preparation.[7]
Step A: Synthesis of Ethyl 2-Bromo-2-methylcyclopropanecarboxylate
-
Reaction Setup : To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add rhodium(II) acetate dimer (0.2 mol%).
-
Reagent Addition : Add 2-bromopropene (2.18 equivalents) via syringe, followed by the dropwise addition of ethyl diazoacetate (1.0 equivalent) over several hours.
-
Workup : After the addition is complete, the excess 2-bromopropene is removed by distillation. The residue is then distilled under reduced pressure to yield ethyl 2-bromo-2-methylcyclopropanecarboxylate as a colorless liquid.
Step B: Synthesis of this compound
-
Reaction Setup : A flame-dried, two-necked round-bottomed flask is charged with potassium tert-butoxide (1.3 equivalents) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition : The ethyl 2-bromo-2-methylcyclopropanecarboxylate from Step A, dissolved in THF, is added dropwise to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Workup : The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to afford this compound as a clear, colorless liquid.[7]
Workflow for the Synthesis of this compound
Caption: Synthetic route to the title compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.
| Spectroscopic Data for this compound | |
| ¹H NMR | * δ ~5.5-6.0 ppm (2H, m, =CH₂) * δ 4.1-4.2 ppm (2H, q, -OCH₂CH₃) * δ ~2.0-2.5 ppm (1H, m, CH-CO₂Et) * δ ~1.2-1.6 ppm (2H, m, ring CH₂) * δ 1.2-1.3 ppm (3H, t, -OCH₂CH₃) |
| ¹³C NMR | * δ ~170-175 ppm (C=O) * δ ~135-140 ppm (quaternary C=) * δ ~105-110 ppm (=CH₂) * δ ~60-62 ppm (-OCH₂) * δ ~25-30 ppm (CH-CO₂Et) * δ ~20-25 ppm (ring CH₂) * δ ~14-15 ppm (-CH₃) |
| IR Spectroscopy | * ~3080 cm⁻¹ (=C-H stretch) * ~2980 cm⁻¹ (C-H stretch, aliphatic) * ~1725 cm⁻¹ (C=O stretch, ester) * ~1670 cm⁻¹ (C=C stretch, exocyclic) * ~1180 cm⁻¹ (C-O stretch) |
| Mass Spectrometry | * M⁺ at m/z = 126.0681 (C₇H₁₀O₂) * Fragmentation patterns would likely involve loss of the ethoxy group (-OEt, m/z 45) and subsequent loss of CO. |
The Reactivity Landscape
The interplay between high ring strain and the electron-withdrawing ester group creates a unique reactivity profile for this compound.
Cycloaddition Reactions
MCPs are excellent partners in a variety of cycloaddition reactions. However, the electron-deficient nature of the title compound significantly influences the course of these reactions compared to electron-rich or unsubstituted MCPs.
-
[3+2] Cycloadditions : A particularly insightful study on the 1,3-dipolar cycloaddition of nitrones with esters of Feist's acid (3-methylenecyclopropane-trans-1,2-dicarboxylic acid) reveals key trends applicable to this compound.[8] The presence of electron-withdrawing ester groups was found to decrease the reactivity of the MCP towards nitrones, requiring higher temperatures and longer reaction times.[8] Furthermore, the regioselectivity was inverted compared to unsubstituted MCPs, leading to spiro[cyclopropane-1,4-isoxazolidine] products.[8] This is attributed to the lowering of the π-HOMO energy of the MCP by the acceptor groups, altering the frontier molecular orbital interactions that govern the reaction.[8]
Regioselectivity in Nitrone Cycloaddition
Sources
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A Technical Guide to the Fundamental Cycloaddition Reactions of Methylidenecyclopropanes for Drug Discovery and Development
This guide provides an in-depth exploration of the fundamental cycloaddition reactions of methylidenecyclopropanes (MCPs), a class of strained alkenes with unique and powerful applications in modern synthetic chemistry. The inherent ring strain of the cyclopropane moiety, combined with the reactivity of the exocyclic double bond, makes MCPs versatile building blocks for the rapid construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these reactions for the synthesis of novel chemical entities.
Introduction: The Unique Reactivity of Methylidenecyclopropanes
Methylidenecyclopropanes (MCPs) are a fascinating class of molecules characterized by a unique combination of strain and reactivity. The cyclopropane ring possesses approximately 27 kcal/mol of strain energy, which can be released as a thermodynamic driving force in chemical transformations. The exocyclic double bond, being part of this strained system, exhibits distinct reactivity compared to unstrained alkenes, making MCPs privileged substrates in a variety of cycloaddition reactions. These reactions often proceed through ring-opening of the cyclopropane, allowing MCPs to act as three-carbon (C3) synthons in cycloadditions, leading to the formation of five-, six-, and seven-membered rings. This guide will delve into the primary modes of cycloaddition, including [3+2], [4+2], and [3+3] pathways, highlighting their mechanisms, scope, and practical applications.
The Workhorse: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition is one of the most explored and versatile reactions of MCPs, providing a powerful tool for the synthesis of five-membered carbocycles and heterocycles.[1][2] These reactions can be promoted by transition metals, Lewis acids, or proceed through radical pathways.
Transition Metal-Catalyzed [3+2] Cycloadditions
Palladium and cobalt are prominent catalysts in mediating the [3+2] cycloaddition of MCPs with a variety of partners, such as alkenes and alkynes.[1]
Mechanism: The generally accepted mechanism for palladium-catalyzed intramolecular [3+2] cycloaddition of alkenylidenecyclopropanes involves the oxidative addition of Pd(0) to the distal C-C bond of the cyclopropane ring to form a palladacyclobutane intermediate.[3] This intermediate can then undergo further transformations, including carbometallation of the tethered alkene or alkyne, followed by reductive elimination to yield the bicyclic product.[3][4] DFT calculations have shown that this pathway is generally more favorable than alternatives.[3][4]
Experimental Protocol: Palladium-Catalyzed Intramolecular [3+2] Cycloaddition of an En-MCP
This protocol is a representative example for the synthesis of a bicyclo[3.3.0]octane derivative.
Materials:
-
Alk-5-enylidenecyclopropane substrate (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the alk-5-enylidenecyclopropane substrate.
-
Add anhydrous toluene to dissolve the substrate.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic product.
Data Summary: Cobalt-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition of Yne-ACPs [1]
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | Yne-ACP 1a | Co(dppf)Cl₂, Et₂Zn | 32 | - |
| 2 | Yne-ACP 1a | CoBr₂, (S)-Xyl-BINAP, Et₂AlCl | 85 | 92 |
| 3 | Yne-ACP 1b | CoBr₂, (S)-Xyl-BINAP, Et₂AlCl | 78 | 90 |
| 4 | Yne-ACP 1c | CoBr₂, (S)-Xyl-BINAP, Et₂AlCl | 82 | 91 |
*ACP = Alkylidenecyclopropane
Logical Workflow for Catalyst and Ligand Selection in [3+2] Cycloadditions
Caption: Workflow for designing a transition metal-catalyzed [3+2] cycloaddition.
Lewis Acid-Catalyzed [3+2] Cycloadditions
Lewis acids can activate MCPs towards nucleophilic attack, facilitating cycloadditions with various partners. Donor-acceptor (D-A) cyclopropanes are particularly effective in these reactions.
Mechanism: The Lewis acid coordinates to the acceptor group(s) on the cyclopropane, increasing its polarization and facilitating heterolytic cleavage of a C-C bond to form a zwitterionic intermediate. This intermediate is then trapped by the cycloaddition partner.
Experimental Protocol: Sc(OTf)₃-Catalyzed (3+2)-Cycloaddition of a D-A Cyclopropane with a Thioketene [5][6]
Materials:
-
Donor-Acceptor Cyclopropane (1.0 equiv)
-
Thioketene (1.2 equiv)
-
Sc(OTf)₃ (10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Sc(OTf)₃.
-
Add anhydrous CH₂Cl₂ followed by the donor-acceptor cyclopropane.
-
Add the thioketene to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 2-methylidene tetrahydrothiophene.
Radical [3+2] Cycloadditions
MCPs can also participate in radical [3+2] cycloadditions. A notable example is the reaction with elemental chalcogens (S, Se, Te) under thermal conditions to produce methylene-1,2-dichalcogenolanes.[7]
The Diels-Alder and Beyond: [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[8][9][10] The strained exocyclic double bond of MCPs can act as a dienophile in these reactions.
Mechanism: The intramolecular Diels-Alder (IMDA) reaction of furan-tethered MCPs has been shown to proceed through a concerted, asynchronous one-step pathway, as supported by DFT calculations.[11][12] The regioselectivity of Diels-Alder reactions is generally governed by electronic effects, where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[13][14][15]
Reaction Scheme: Intramolecular Diels-Alder of a Furan-Tethered MCP
Sources
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An In-depth Technical Guide to the Stability and Decomposition Pathways of Strained Cyclopropane Rings
Abstract
The cyclopropane motif, a three-membered carbocycle, represents a cornerstone of strained-ring chemistry, offering a unique blend of stability and controlled reactivity that has been artfully exploited in fields ranging from medicinal chemistry to materials science.[1][2] This guide provides an in-depth exploration of the inherent structural and electronic properties of cyclopropane that govern its stability, and a detailed analysis of the primary pathways through which it undergoes decomposition and rearrangement. We will traverse the landscape of thermal, photochemical, and catalytic ring-opening reactions, as well as sigmatropic rearrangements, with a focus on the underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile functional group.
The Duality of the Cyclopropane Ring: Inherent Strain and Surprising Stability
The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its carbon-carbon bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbons.[3] This angular strain, coupled with torsional strain from eclipsed hydrogen atoms, results in a total strain energy of approximately 27.5 kcal/mol.[4][5][6] The carbon-carbon bonds in cyclopropane are weaker than typical C-C single bonds, with a bond dissociation energy of about 65 kcal/mol compared to the usual 80-85 kcal/mol.[6]
The bonding in cyclopropane is best described by the Walsh model, which depicts the C-C bonds as "bent" or "banana" bonds, possessing a higher degree of p-character than typical sigma bonds.[1] This increased p-character imparts some olefin-like properties to the cyclopropane ring, influencing its reactivity.[1][7] Despite this inherent strain, the cyclopropane moiety is a stable and frequently incorporated structural motif in numerous natural products and pharmaceutical agents.[2] Its rigidity and metabolic stability are key advantages in medicinal chemistry, allowing for precise conformational control and resistance to common metabolic pathways.[1][8]
Thermal Decomposition Pathways
The thermal decomposition of cyclopropane is a classic example of a unimolecular isomerization reaction. When heated, cyclopropane undergoes a ring-opening to form propylene. This process is a clean, first-order reaction.[9] The mechanism is believed to proceed through a diradical intermediate, propane-1,3-diyl.[9]
The activation energy for this reaction is approximately 270 kJ/mol.[10] Studies on deuterated cyclopropanes have provided evidence for the intermediacy of the propane-1,3-diyl, showing that cis-trans isomerization occurs faster than the conversion to propene.[9] The nature of substituents can significantly influence the course of thermal decomposition. For instance, halogenated polyfluorocyclopropanes can decompose via either rearrangement to an olefin or elimination of difluorocarbene, depending on the specific substitution pattern.[11][12]
Photochemical Decomposition and Rearrangements
Photochemical activation provides an alternative pathway for the decomposition and rearrangement of cyclopropane rings. The fundamental photochemical transformations of simple cyclopropanes involve the cleavage of a C-C bond to form a diradical intermediate.[13] For instance, the photochemical degradation of chrysanthemic acid, a component of pyrethrins, involves the cleavage of the C1-C2 bond of the cyclopropane ring.[13]
A particularly important photochemical reaction is the vinylcyclopropane rearrangement, which converts a vinyl-substituted cyclopropane into a cyclopentene.[14] This ring expansion reaction can proceed through either a concerted, orbital-symmetry-controlled pericyclic process or a stepwise diradical mechanism, with the operative pathway being highly substrate-dependent.[14]
Catalytic Ring-Opening Reactions
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under catalytic conditions. These reactions can be broadly categorized based on the nature of the catalyst and the reaction mechanism.
Acid-Catalyzed Ring Opening
In the presence of an acid catalyst, the cyclopropane ring can be opened by a nucleophile. The mechanism typically involves protonation of a substituent on the cyclopropane ring, which facilitates ring opening to form a carbocation. This carbocation is then trapped by a nucleophile.[15] For example, the acid-catalyzed ring opening of a cyclopropane with an alcohol substituent can lead to the formation of a stable tertiary carbocation, which then undergoes further reaction.[15]
Transition Metal-Catalyzed Ring Opening
Transition metals can activate cyclopropane rings towards ring-opening reactions through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate.[16] This process is a key example of C-C bond activation. The resulting metallacycle can then undergo various transformations, leading to a diverse array of products. The substituents on the cyclopropane ring play a crucial role in determining the course of the activation.[16]
Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are a special class of activated cyclopropanes that are particularly susceptible to nucleophilic ring-opening.[17][18][19] The presence of both an electron-donating and an electron-accepting group on the ring polarizes the C-C bonds, facilitating cleavage.[17][18][19] Ring-opening is often triggered by a Lewis acid catalyst that coordinates to the electron-withdrawing group, further enhancing the electrophilicity of the ring.[18][19] These reactions have been extensively studied for the enantioselective synthesis of valuable building blocks.[17][20]
Radical-Mediated Ring Opening
Radical-mediated pathways offer another avenue for the decomposition of cyclopropane rings. The addition of a radical to a substituent on the cyclopropane, such as a double bond in a methylenecyclopropane, can generate a cyclopropyl-substituted carbon radical.[21] This intermediate readily undergoes ring-opening to form a more stable alkyl radical, which can then participate in subsequent cyclization or other reactions.[21]
The Vinylcyclopropane Rearrangement: A Powerful Synthetic Tool
The vinylcyclopropane rearrangement is a thermally or photochemically induced ring expansion that converts a vinylcyclopropane into a cyclopentene.[14] This reaction is of significant synthetic utility for the construction of five-membered rings.[14][22] The mechanism of the thermal rearrangement can be either a concerted pericyclic process or a stepwise diradical pathway, and the activation energy is around 50 kcal/mol.[14]
| Parameter | Concerted Mechanism | Diradical Mechanism |
| Intermediate | None (pericyclic transition state) | Diradical intermediate |
| Stereochemistry | Often stereospecific | Can lead to a mixture of stereoisomers |
| Evidence | Kinetic data, secondary kinetic isotope effects | Product distribution |
Table 1: Comparison of Concerted and Diradical Mechanisms for the Vinylcyclopropane Rearrangement.[14]
Substituent Effects on Stability and Reactivity
Substituents can have a profound impact on the stability and decomposition pathways of cyclopropane rings. Electron-withdrawing groups, such as carbonyls or nitriles, can activate the ring towards nucleophilic attack, as seen in donor-acceptor cyclopropanes.[17][18][19][23] Conversely, electron-donating groups can stabilize adjacent positive charges that may form during ring-opening reactions. The stereochemistry of the substituents is also crucial, influencing the preferred conformation and the trajectory of approaching reagents. Computational studies have shown that π-acceptor substituents prefer a conformation where they bisect the ring, maximizing overlap with the cyclopropane's Walsh orbitals.[23] This conjugation also leads to an asymmetry in the cyclopropane ring bond lengths.[23]
Experimental Protocols
General Procedure for Acid-Catalyzed Ring Opening of a Donor-Acceptor Cyclopropane
-
To a solution of the donor-acceptor cyclopropane (1.0 equiv) in a suitable solvent (e.g., hexafluoroisopropanol - HFIP), add the nucleophile (1.1-1.5 equiv).[24]
-
Add the Brønsted acid catalyst (e.g., triflic acid, 10 mol%) at room temperature.[24]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ring-opened product.[24]
Thermal Decomposition of Cyclopropane in a Flow System
-
Set up a flow reactor system consisting of a heated quartz tube packed with an inert material (e.g., quartz chips).
-
Pass a stream of cyclopropane diluted in an inert carrier gas (e.g., nitrogen or helium) through the heated tube.
-
Control the temperature of the furnace and the flow rate of the gas to achieve the desired reaction time.
-
Collect the effluent gas in a cold trap or analyze it directly using gas chromatography (GC) to determine the conversion of cyclopropane and the yield of propylene.
-
Vary the temperature and flow rate to determine the rate constant and activation energy of the decomposition reaction.[10][25]
Conclusion
The strained cyclopropane ring, far from being merely a chemical curiosity, is a versatile and powerful tool in modern chemistry. Its unique electronic structure and inherent ring strain provide a delicate balance between stability and reactivity, enabling a wide array of controlled decomposition and rearrangement pathways. A thorough understanding of these pathways, including thermal, photochemical, catalytic, and radical-mediated processes, is essential for harnessing the full potential of this remarkable three-membered ring in the design and synthesis of novel molecules with tailored properties. As research continues to uncover new catalytic systems and reaction manifolds, the cyclopropane motif is poised to play an even more significant role in advancing the frontiers of science and medicine.
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Unraveling the Enigma of Methylidenecyclopropane: A Theoretical and Computational Odyssey
Abstract
Methylidenecyclopropane (MCP), a seemingly simple C4H6 hydrocarbon, presents a fascinating case study in the confluence of ring strain, π-electron delocalization, and unique chemical reactivity.[1] Its structure, a cyclopropane ring fused with an exocyclic double bond, engenders a host of intriguing properties that have been a subject of extensive theoretical and computational investigation. This in-depth technical guide navigates the theoretical landscape used to understand MCP's structure, bonding, and reactivity, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the quantum chemical methodologies employed to probe its electronic architecture and explore how these computational insights rationalize its behavior in chemical transformations.
The Structural Conundrum: A Molecule at the Edge of Stability
The defining feature of methylidenecyclopropane is the severe angle strain inherent in its three-membered ring. The ideal sp³ bond angle of 109.5° and sp² angle of 120° are forced into a roughly 60° arrangement within the cyclopropyl moiety.[2] This deviation from ideal geometries is a principal driver of MCP's thermodynamic properties and reactivity.
Experimental Determination of Molecular Geometry
Precise experimental determination of MCP's geometry has been achieved through gas-phase techniques, primarily microwave spectroscopy. These methods provide highly accurate measurements of rotational constants, from which bond lengths and angles can be derived.
A seminal study by Laurie and Stigliani utilized microwave spectroscopy to elucidate the structure of methylidenecyclopropane. Their findings provide a crucial benchmark for validating theoretical models.
Computational Approaches to Geometry Optimization
Modern computational chemistry offers a powerful arsenal of tools to predict and analyze molecular structures with remarkable accuracy. For a strained system like MCP, the choice of theoretical method and basis set is paramount to obtaining reliable results.
-
Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Functionals like B3LYP are commonly employed.
-
Ab Initio Methods: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), offer the "gold standard" in accuracy, albeit at a significantly higher computational expense.
A comparative analysis of experimental and calculated geometric parameters highlights the efficacy of these computational methods.
| Parameter | C1=C4 Bond Length (Å) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-C2-C3 Angle (°) | H-C-H Angle (°) |
| Experimental (Microwave) | 1.332 | 1.542 | 1.542 | 57.8 | 114.2 |
| Calculated (B3LYP/aug-cc-pVDZ) | 1.325 | 1.528 | 1.528 | 58.7 | 115.8 |
| Calculated (CCSD/aug-cc-pVDZ) | 1.336 | 1.527 | 1.527 | 58.5 | 116.1 |
Table 1: Comparison of Experimental and Calculated Geometrical Parameters for Methylidenecyclopropane.[3][4]
The close agreement between the high-level CCSD calculations and the experimental data underscores the predictive power of modern quantum chemical methods. The B3LYP functional also provides a very reasonable structure, validating its use for larger systems where CCSD(T) may be computationally prohibitive.
The Electronic Landscape: Beyond Simple Sticks and Balls
A simple Lewis structure fails to capture the nuanced electronic distribution within methylidenecyclopropane. The interplay between the strained σ-framework of the cyclopropane ring and the π-system of the exocyclic double bond gives rise to unique bonding characteristics. Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex many-electron wavefunction into a chemically intuitive picture of bonding, lone pairs, and delocalization.[5]
Natural Bond Orbital (NBO) Analysis: A Deeper Look into Bonding
NBO analysis reveals significant delocalization of electron density from the C-C bonds of the cyclopropane ring into the π* anti-bonding orbital of the C=C double bond. This hyperconjugative interaction, denoted as σ(C-C) → π*(C=C), is a key stabilizing feature of MCP. It effectively reduces the electron deficiency of the sp²-hybridized carbon atom and partially alleviates the ring strain.
The key donor-acceptor interactions identified through a second-order perturbation theory analysis within the NBO framework quantify the energetic significance of this delocalization. The stabilization energy (E(2)) associated with the σ(C2-C3) → π*(C1=C4) interaction is calculated to be substantial, indicating a strong electronic coupling between the ring and the exocyclic methylene group.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In MCP, the HOMO is primarily localized on the π-system of the double bond, making it susceptible to electrophilic attack. The LUMO, conversely, is the π* anti-bonding orbital, which can accept electron density from nucleophiles. The HOMO-LUMO energy gap is a key determinant of the molecule's kinetic stability and its electronic absorption properties. Computational studies have shown that methylidenecyclopropane is thermodynamically more stable than its isomer, 1-methylcyclopropene, with a Gibbs free energy difference of approximately 11.7 kcal/mol at the B3LYP/aug-cc-pVDZ level of theory.[3]
Reactivity: A Computational Perspective on Chemical Transformations
The unique structural and electronic features of methylidenecyclopropane translate into a rich and diverse reactivity profile. Computational chemistry has been instrumental in elucidating the mechanisms of its various transformations, particularly in the realm of cycloaddition reactions.
Case Study: [3+2] Cycloaddition with Nitrones
The [3+2] cycloaddition of nitrones to the exocyclic double bond of MCP is a powerful method for the synthesis of spiro-isoxazolidine scaffolds, which are valuable building blocks in medicinal chemistry. Computational studies using DFT have been pivotal in understanding the regioselectivity and mechanism of this reaction.[2][6]
The reaction can proceed via two possible pathways, leading to the formation of two different regioisomers. DFT calculations of the transition state energies for both pathways reveal that the formation of the 5-spirocyclopropane isomer is both kinetically and thermodynamically favored over the 4-spirocyclopropane isomer in the reaction with an unsubstituted nitrone.[6] This preference can be rationalized by analyzing the frontier molecular orbital interactions and the steric and electrostatic factors in the transition states.
Experimental Protocols: A Guide to Computational Investigation
This section provides a detailed, step-by-step methodology for performing a computational study on methylidenecyclopropane using the Gaussian software package.
Protocol for Geometry Optimization and Frequency Calculation
Objective: To obtain the optimized geometry and vibrational frequencies of methylidenecyclopropane at the B3LYP/6-31G(d) level of theory.
Methodology:
-
Molecule Building: Construct the methylidenecyclopropane molecule using a graphical interface such as GaussView.
-
Input File Generation:
-
Set up the calculation in Gaussian.
-
Select the Opt Freq keyword in the Route Section to request a geometry optimization followed by a frequency calculation.
-
Specify the level of theory and basis set: #p B3LYP/6-31G(d).
-
Provide a descriptive title for the calculation.
-
Specify the charge (0) and spin multiplicity (1) of the molecule.
-
Input the Cartesian coordinates of the atoms.
-
-
Running the Calculation: Submit the input file to Gaussian.
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged by checking for the "Optimization completed" message in the output file. The final optimized coordinates can be visualized and analyzed.
-
Frequency Calculation: Confirm that the calculation yielded no imaginary frequencies, which indicates that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman data.
-
Conclusion
The study of methylidenecyclopropane serves as a compelling example of how theoretical and computational chemistry can provide profound insights into the structure, bonding, and reactivity of complex molecules. The synergy between high-level ab initio and DFT calculations and sophisticated experimental techniques like microwave spectroscopy has allowed for a detailed and validated understanding of this strained hydrocarbon. The principles and methodologies outlined in this guide are broadly applicable to a wide range of chemical systems, empowering researchers to unravel molecular intricacies and design novel chemical entities with desired properties.
References
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Al-Msiedeen, A. S. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries, 5(3), 91-101. [Link]
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Singh, S. P. (2017). Which is more stable - methylidene cyclopropane or 1-methylcyclopropene, and why? Quora. [Link]
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National Center for Biotechnology Information (n.d.). Methylenecyclopropane. PubChem Compound Database. Retrieved from [Link]
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Anggraini, Y., & Sutjahja, I. M. (2021). Analysis of Biphenylene and Benzo{3,4}cyclobuta{1,2-c}thiophene Molecular Orbital Structure using the Huckel Method. REV. CHIM. (Bucharest), 72(7), 23-31. [Link]
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Li, Y., et al. (2023). Visible-light-induced Reactions of Methylenecyclopropanes (MCPs). Asian Journal of Organic Chemistry, 12(2), e202201314. [Link]
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Shi, M. (2012). Rapid generation of molecular complexity in the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes. Accounts of Chemical Research, 45(4), 641-652. [Link]
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Al-Msiedeen, A. S. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries, 5(3), 91-101. [Link]
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National Institute of Standards and Technology. (n.d.). Methylenecyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]
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Gati, R., et al. (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A, 125(18), 3977–3986. [Link]
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A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9a2d83637328]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9a2d83637328)
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An In-depth Technical Guide to the Discovery and Historical Synthesis of Substituted Methylidenecyclopropanes
Abstract
The methylidenecyclopropane (MCP) scaffold, a strained three-membered ring featuring an exocyclic double bond, represents a fascinating and synthetically challenging structural motif. Its inherent ring strain and unique electronic properties make it a valuable building block in organic synthesis, conferring unique conformational constraints and reactivity patterns to larger molecules. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for substituted methylidenecyclopropanes. We will traverse the timeline from early, challenging intramolecular cyclizations to the advent of versatile transition-metal-catalyzed approaches and other modern strategies. The narrative emphasizes the causality behind experimental choices, offering mechanistic insights into key transformations. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of this moiety in their work.
Introduction: The Allure of a Strained Alkene
Methylidenecyclopropane, with the formula (CH₂)₂C=CH₂, is a highly strained, unsaturated hydrocarbon.[1] This strain energy, a consequence of compressing sp³ and sp² hybridized carbons into a three-membered ring, is not a liability but rather a driving force for a rich and diverse range of chemical transformations. Substituted derivatives of this parent compound are found in natural products and have been explored extensively as bioisosteres and conformationally restricted pharmacophores in medicinal chemistry.[2][3][4][5] Their ability to participate in unique cycloadditions and rearrangements has made them powerful intermediates for constructing complex molecular architectures.[1]
This guide will illuminate the path of discovery, detailing the evolution of synthetic thought that has enabled chemists to tame the reactivity of this small ring system and construct its substituted analogues with increasing efficiency and control.
The Dawn of MCPs: Early Synthetic Hurdles and Foundational Methods
The genesis of methylidenecyclopropane synthesis was rooted in the fundamental principles of intramolecular reactions, where chemists sought to forge the strained ring by eliminating a leaving group from a suitable acyclic precursor.
Intramolecular Cyclization: The First Foray
The earliest reliable method for generating the parent methylidenecyclopropane involved the intramolecular cyclization of methallyl chloride. This reaction is typically effected by treatment with a very strong base, such as sodium amide or sodium bis(trimethylsilyl)amide.[1]
The causality here is straightforward: a potent base is required to deprotonate the weakly acidic vinyl proton, generating a transient carbanion. This carbanion then acts as an internal nucleophile, displacing the chloride on the adjacent carbon to form the three-membered ring. A critical consideration in this process is the potential for a competing reaction: the formation of the isomeric 1-methylcyclopropene. To counter this, bases like sodium tert-butoxide are often included to facilitate the isomerization of the undesired cyclopropene back to the thermodynamically more stable methylidenecyclopropane.[1]
Logical Workflow: Early Intramolecular Cyclization
Caption: Workflow for early base-mediated MCP synthesis.
Olefination of Cyclopropanones: A Wittig-Based Approach
An alternative classical approach involves the olefination of a pre-formed cyclopropanone ring using phosphorus ylides, famously known as the Wittig reaction. This method offers a conceptually different strategy: instead of forming the ring and the double bond concurrently, the cyclopropane ring is constructed first, followed by the installation of the exocyclic methylene group.
The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the cyclopropanone. This forms a betaine intermediate, which subsequently collapses to an oxaphosphetane. The strong phosphorus-oxygen bond provides the thermodynamic driving force for the elimination of triphenylphosphine oxide, yielding the desired methylidenecyclopropane. While elegant, this method's utility is limited by the accessibility and stability of the requisite substituted cyclopropanone precursors.
The Transition Metal Revolution: Catalyzing Complexity
The latter half of the 20th century saw the rise of transition metal catalysis, which profoundly impacted the synthesis of strained ring systems. Palladium, in particular, has emerged as a workhorse catalyst for constructing and manipulating MCPs, offering milder conditions and broader functional group tolerance compared to classical methods.
Palladium-Catalyzed Cyclopropanation of Allenes
One of the most powerful modern methods for synthesizing substituted MCPs is the palladium-catalyzed reaction between an allene and a source of a carbene or carbenoid. This approach allows for the convergent assembly of complex MCPs from readily available starting materials.
The mechanism is believed to proceed through several key steps. First, the palladium(0) catalyst coordinates to the allene. An oxidative addition step with a suitable carbene precursor (e.g., a vinyl bromide) generates a palladium(II) intermediate. This is followed by a series of insertion and elimination steps, ultimately leading to the reductive elimination of the MCP product and regeneration of the Pd(0) catalyst.[3][6] Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate details of these catalytic cycles, revealing that the reaction can proceed through multiple steps including oxidative addition, alkene insertion, deprotonation/protonation, and reductive elimination.[3][6]
Catalytic Cycle: Pd(0)-Catalyzed Methylenecyclopropanation
Caption: A simplified catalytic cycle for MCP synthesis.
The Kulinkovich Reaction and its Progeny
While not a direct synthesis of MCPs, the Kulinkovich reaction provides a powerful route to 1-substituted cyclopropanols, which are versatile precursors for MCPs.[7][8][9] The reaction involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[8][9]
The mechanism involves the formation of a key titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[7][9] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to generate the cyclopropanol product after hydrolysis.[9] These cyclopropanols can then be converted to the corresponding methylidenecyclopropanes through dehydration or other elimination protocols. Modifications like the Kulinkovich-Szymoniak reaction have further expanded the scope to synthesize cyclopropylamines from nitriles.[5]
Applications in Drug Discovery and Beyond
The unique structural and electronic properties of substituted MCPs have made them attractive scaffolds for medicinal chemists. They can act as conformationally restricted analogues of flexible alkyl chains or as bioisosteres for other chemical groups.
A prominent example is their incorporation into nucleoside analogues for antiviral therapies.[2][4] By replacing the furanose sugar ring with a substituted methylidenecyclopropane moiety, researchers have developed compounds with potent activity against various herpesviruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[3][4] These MCP nucleosides (MCPNs) often exhibit improved metabolic stability compared to their natural counterparts because they are not substrates for glycosylases that would otherwise cleave the nucleobase from the sugar.[2] Furthermore, compounds containing the cyclopropane ring have shown a wide range of biological activities including antibacterial, antifungal, and antitumor properties.[5]
| Compound Class | Target/Application | Key Feature | Reference |
| MCP Nucleosides | Antiviral (Herpesviruses) | Conformationally restricted sugar mimic; increased metabolic stability. | [3][4] |
| Cyclopropane Carboxamides | Antibacterial, Antifungal | Serves as a rigid core for orienting pharmacophoric groups. | [5] |
| (2-methylidenecyclopropyl)methanol | Synthetic Building Block | Versatile precursor for more complex fluorinated spirocycles. | [10] |
Key Experimental Protocols
To provide actionable insights, this section details representative protocols for the synthesis of key MCP precursors and derivatives.
Protocol 1: Synthesis of (2-methylidenecyclopropyl)methanol
This protocol describes the synthesis of a key building block used in the preparation of more complex MCP derivatives.
Materials:
-
Commercially available starting materials and reagents.
-
Standard laboratory glassware for organic synthesis.
-
Inert atmosphere setup (Argon or Nitrogen).
-
Magnetic stirrer and heating mantle.
-
Rotary evaporator.
-
Chromatography equipment for purification.
Step-by-Step Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with the appropriate starting materials under an inert atmosphere.
-
Reagent Addition: The cyclopropanation reagent (e.g., generated from a Simmons-Smith or diazo-based protocol) is added to a solution of the appropriate allene precursor at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is carefully quenched (e.g., with a saturated aqueous solution of ammonium chloride). The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to afford the pure (2-methylidenecyclopropyl)methanol.[6][10]
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Wittig Olefination of a Substituted Cyclopropanone
This protocol outlines a general procedure for converting a cyclopropanone into a methylidenecyclopropane.
Materials:
-
Substituted cyclopropanone.
-
Phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) or its phosphonium salt precursor and a strong base (e.g., n-BuLi, NaH).
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Standard laboratory glassware and inert atmosphere setup.
Step-by-Step Methodology:
-
Ylide Generation (if necessary): If starting from the phosphonium salt, it is suspended in an anhydrous solvent under an inert atmosphere and cooled. A strong base is added dropwise to generate the brightly colored ylide.
-
Aldehyde/Ketone Addition: A solution of the substituted cyclopropanone in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction: The mixture is stirred for a specified time (e.g., 2-24 hours) while being monitored by TLC.[11]
-
Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic phase is washed with water and brine to remove inorganic byproducts.
-
Purification: After drying and solvent evaporation, the crude product is purified. A key step is the removal of the triphenylphosphine oxide byproduct. This is often achieved by crystallization or column chromatography, taking advantage of the different polarities of the nonpolar alkene product and the highly polar phosphine oxide.[11][12]
-
Characterization: The final substituted methylidenecyclopropane is characterized by NMR, IR (disappearance of C=O stretch), and mass spectrometry.
Conclusion and Future Perspectives
The journey of synthesizing substituted methylidenecyclopropanes mirrors the broader evolution of organic chemistry itself. From brute-force eliminations requiring harsh conditions to the finesse and selectivity of modern transition-metal catalysis, the methods for accessing this valuable scaffold have become increasingly sophisticated. The unique conformational and electronic properties of the MCP moiety have cemented its role in modern drug design, particularly in the development of antiviral agents.
Future research will likely focus on developing enantioselective methods for constructing chiral MCPs, further expanding their utility in asymmetric synthesis and as chiral ligands. The continued exploration of new catalytic systems, perhaps using more earth-abundant metals, will also be a key driver of innovation. As our understanding of the subtle interplay between ring strain and reactivity deepens, the substituted methylidenecyclopropane will undoubtedly remain a powerful tool in the hands of synthetic chemists for building the molecules of tomorrow.
References
- Methylenecyclopropane - Wikipedia. [URL: https://en.wikipedia.org/wiki/Methylenecyclopropane]
- Synthesis and Biological Evaluation of Methylenecyclopropane Analogues of Nucleosides. Lirias. [URL: https://lirias.kuleuven.be/retrieve/28114]
- Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Antiviral Activity of Certain Second Generation Methylenecyclopropane Nucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22607883/]
- Kulinkovich reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]
- Synthesis of (2‐methylenecyclopropyl)methanol (8). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-methylenecyclopropyl-methanol-8_fig2_350085938]
- Kulinkovich Reaction. Grokipedia. [URL: https://grokipedia.org/Kulinkovich_reaction]
- Kulinkovich Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [URL: https://www.mdpi.com/1420-3049/29/17/3990]
- (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0236]
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/6%3A_The_Wittig_Reaction_(Experiment)]
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Mansfield University. [URL: https://www.mansfield.edu/chem-phy/adem-files/adem-wittig-rxn-exp-9.pdf]
- Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [URL: https://www.umsl.edu/services/safety/files/pdfs/wittig-reaction-lab-2512.pdf]
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Methodological & Application
The Synthetic Versatility of Ethyl 2-methylidenecyclopropane-1-carboxylate: A Guide to Application and Protocol
Introduction: The Untapped Potential of a Strained Ring System
Ethyl 2-methylidenecyclopropane-1-carboxylate is a versatile C3 synthon that holds significant potential for the construction of complex molecular architectures. Its inherent ring strain, estimated at around 41.0 kcal/mol for the parent methylenecyclopropane, provides a powerful thermodynamic driving force for a variety of chemical transformations[1]. The presence of both a strained three-membered ring and a reactive exocyclic double bond, activated by an adjacent electron-withdrawing ester group, makes this molecule a privileged substrate for a diverse array of reactions. This guide provides an in-depth exploration of its synthesis and its application in key areas of organic synthesis, complete with detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Structural Features and Reactivity
The reactivity of this compound is dominated by its unique structural features. The sp² hybridization of the exocyclic carbon introduces additional strain compared to a simple cyclopropane ring. This high strain energy can be released through selective C-C bond cleavage, making the molecule an excellent precursor for ring-opening reactions, cycloadditions, and rearrangements. Transition metals, Lewis acids, and radical initiators can all exploit this latent reactivity to forge new, complex carbocyclic and heterocyclic frameworks.
Part 1: Synthesis of this compound
A reliable and scalable synthesis of the title compound is paramount for its widespread application. The following two-step procedure, adapted from a robust protocol in Organic Syntheses, provides a clear pathway to high-purity material[2]. The causality behind this approach lies in the initial rhodium-catalyzed cyclopropanation to form a stable precursor, followed by a base-mediated elimination to generate the reactive exocyclic double bond.
Protocol 1: Synthesis of this compound
This protocol is divided into two stages: the synthesis of the bromo-ester intermediate and its subsequent conversion to the final product.
A. Synthesis of Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate
-
Apparatus Setup: A flame-dried, two-necked 50-mL round-bottomed flask containing a magnetic stir bar is fitted with septa. An argon inlet and a gas outlet to a bubbler are introduced via needles.
-
Reagent Charging: Under an argon atmosphere, add Rh₂(OAc)₄ (47.4 mg, 0.107 mmol, 0.1 mol%) followed by 2-bromopropene (18.5 mL, 208 mmol).
-
Slow Addition: Add ethyl diazoacetate (11.0 mL, 92.5 mmol) via syringe pump over 48 hours. The slow addition is critical to maintain a low concentration of the reactive diazo compound, minimizing side reactions.
-
Reaction Completion: Once the addition is complete, stir the reaction mixture for an additional 8 hours.
-
Purification: Remove the excess 2-bromopropene by distillation (atmospheric pressure, bp 42-45 °C). The crude product is then purified by vacuum distillation (18–22 mmHg, bp 64–73 °C) to yield the bromo ester as a colorless liquid (80-94% yield).
B. Synthesis of this compound
-
Apparatus Setup: A flame-dried, two-necked 250-mL round-bottomed flask with a magnetic stir bar is fitted with a septum and a condenser under an argon atmosphere.
-
Reagent Charging: Add sodium hydride (6.10 g of a 60% dispersion in mineral oil, 153 mmol) and anhydrous diethyl ether (110 mL).
-
Substrate Addition: Add the bromo ester (17.9 g, 86.4 mmol) in 10 mL of diethyl ether via cannula.
-
Reaction: Heat the mixture to reflux for 4 hours. The progress of the elimination reaction can be monitored by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation (13–14 mmHg, bp 40–44 °C) to afford pure this compound as a colorless liquid (66-71% yield)[2].
Part 2: Palladium-Catalyzed [3+2] Cycloaddition Reactions
One of the most powerful applications of methylenecyclopropanes is their participation in palladium-catalyzed [3+2] cycloadditions to form five-membered rings. This transformation proceeds through a trimethylenemethane (TMM) intermediate[3][4][5]. The palladium(0) catalyst facilitates the ring-opening of the methylenecyclopropane to form a zwitterionic π-allyl palladium complex, which then acts as the three-carbon component in the cycloaddition with an electron-deficient alkene (the dipolarophile).
Mechanism of Pd-Catalyzed [3+2] Cycloaddition
Sources
- 1. Lewis acid-catalyzed ring-opening reactions of methylenecyclopropanes with alcoholic or acidic nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid by visible-light photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Ethyl 2-Methylidenecyclopropane-1-carboxylate as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-methylidenecyclopropane-1-carboxylate (EMCPC) is a strained, multifunctional organic molecule that has emerged as a powerful and versatile building block in modern synthetic chemistry. Its unique structure, combining a highly strained cyclopropane ring with an exocyclic alkene and an ethyl ester moiety, provides multiple avenues for complex molecular construction. The inherent ring strain of approximately 40 kcal/mol is a key thermodynamic driving force for a variety of transformations, including ring-opening reactions and cycloadditions. These reactions allow for the stereocontrolled synthesis of diverse molecular scaffolds. This guide provides an in-depth exploration of EMCPC's synthesis, reactivity, and application, complete with detailed experimental protocols for its use in key synthetic transformations. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science seeking to leverage the unique chemical potential of this compact and reactive building block.
Introduction: The Synthetic Potential of a Strained Ring System
The utility of a synthetic building block is defined by its ability to predictably and efficiently introduce structural and functional complexity. This compound stands out due to the convergence of three distinct reactive motifs within a single, compact structure:
-
The Methylenecyclopropane (MCP) Core: This is the heart of the molecule's reactivity. The high ring strain facilitates reactions that lead to more stable, open-chain or larger ring systems.
-
The Exocyclic Alkene: This π-system readily participates in a wide range of cycloaddition reactions, serving as a potent dienophile or dipolarophile.[1][2]
-
The Ethyl Ester: This functional group provides a handle for further modifications, such as hydrolysis, amidation, or reduction, and also serves to activate the adjacent cyclopropane ring.
This combination makes EMCPC a precursor for synthesizing complex carbocycles and heterocycles, including spiro compounds and functionalized cyclopentenes, which are prevalent in natural products and pharmaceutically active molecules.[3] This document will detail the synthesis of EMCPC and provide protocols for its application in two major classes of reactions: cycloadditions and catalyzed ring-openings.
Synthesis of this compound
A reliable and high-yielding synthesis of EMCPC has been reported in Organic Syntheses, ensuring its accessibility for laboratory-scale use.[3] The method is a two-step process starting from the rhodium-catalyzed cyclopropanation of 2-bromopropene with ethyl diazoacetate, followed by an elimination reaction to form the exocyclic double bond.
Caption: Key reactive sites and corresponding transformation classes of EMCPC.
-
Cycloadditions: The exocyclic double bond acts as an electron-deficient alkene due to the adjacent ester group, making it an excellent partner in normal-electron-demand Diels-Alder ([4+2]) reactions and 1,3-dipolar cycloadditions. These reactions are powerful for constructing spirocyclic systems, where two rings share a single carbon atom. [4]* Ring-Opening: The high ring strain can be harnessed as a thermodynamic driving force. Transition metals can insert into the C-C bonds, while Lewis or Brønsted acids can catalyze ring-opening by promoting the formation of a stabilized carbocationic intermediate. [5][6][7]These reactions typically lead to highly functionalized five-membered rings or linear structures.
Application Protocol: [3+2] Dipolar Cycloaddition
This protocol demonstrates the use of EMCPC as a dipolarophile in a reaction with a nitrone to form a spiro-isoxazolidine, a valuable heterocyclic scaffold.
Protocol 2: Synthesis of a Spiro[2.4]heptane-isoxazolidine Derivative
Principle: This reaction is a 1,3-dipolar cycloaddition between the exocyclic alkene of EMCPC and an in situ generated nitrone. The reaction is highly regioselective, leading to the formation of a 5-oxa-6-azaspiro[2.4]heptane core structure. [4]
-
Materials & Reagents:
-
This compound (EMCPC)
-
N-Benzylhydroxylamine hydrochloride, CAS: 622-35-5
-
4-Chlorobenzaldehyde, CAS: 104-88-1
-
Triethylamine (Et₃N), CAS: 121-44-8
-
Anhydrous Toluene
-
-
Procedure:
-
In a 50-mL round-bottomed flask, dissolve N-benzylhydroxylamine hydrochloride (1.59 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 25 mL of anhydrous toluene.
-
Add triethylamine (1.4 mL, 10 mmol) to the solution to neutralize the hydrochloride salt and generate the free hydroxylamine. Stir for 15 minutes at room temperature. The formation of triethylammonium chloride precipitate will be observed.
-
To this mixture, add EMCPC (1.26 g, 10 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the spiro-isoxazolidine product as a mixture of diastereomers.
-
-
Expected Outcome: The reaction typically yields two main diastereoisomeric products. The regiochemistry is controlled by the electronic demands of the nitrone and the dipolarophile. The expected yield is generally in the range of 60-80%. Characterization would require detailed NMR analysis (¹H, ¹³C, NOESY) to determine the stereochemistry of the major and minor products.
| Reactant | Molar Equiv. | Purpose |
| N-Benzylhydroxylamine HCl | 1.0 | Nitrone Precursor |
| 4-Chlorobenzaldehyde | 1.0 | Nitrone Precursor |
| Triethylamine | 1.0 | Base to free hydroxylamine |
| EMCPC | 1.0 | Dipolarophile |
| Toluene | Solvent | Reaction Medium |
Application Protocol: Lewis Acid-Catalyzed Ring-Opening Cyclization
This protocol illustrates a powerful ring-opening/cyclization cascade to form a functionalized cyclopentene derivative, a common structural motif in natural products.
Protocol 3: TiCl₄-Mediated Intramolecular [3+2] Cycloaddition
Principle: In this transformation, the Lewis acid (TiCl₄) coordinates to the ester carbonyl of EMCPC. This coordination polarizes the system and facilitates the nucleophilic opening of the strained cyclopropane ring by an external or internal nucleophile. In this example, an tethered alkene acts as the nucleophile, leading to a formal [3+2] cycloaddition and the formation of a five-membered ring.
Caption: Mechanistic steps in the Lewis acid-catalyzed [3+2] annulation.
-
Materials & Reagents:
-
EMCPC-tethered alkene (substrate, prepared separately)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂, CAS: 7550-45-0
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the EMCPC-tethered alkene substrate (1.0 mmol) in 20 mL of anhydrous DCM in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol) dropwise via syringe over 10 minutes. A color change is typically observed.
-
Stir the reaction at -78 °C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of 15 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the cyclopentene product.
-
-
Causality and Trustworthiness:
-
Why -78 °C? The low temperature is critical to control the high reactivity of the TiCl₄ Lewis acid and the intermediate carbocation, preventing side reactions and decomposition.
-
Why slow addition of TiCl₄? To maintain control over the exothermic reaction and prevent localized overheating which could lead to undesired byproducts.
-
Self-Validation: The formation of the cyclopentene ring can be unequivocally confirmed by NMR spectroscopy. The disappearance of the characteristic methylidene proton signals (~5.4-6.0 ppm) and the appearance of new olefinic and aliphatic signals corresponding to the five-membered ring validate the success of the transformation.
-
Conclusion
This compound is a testament to the power of strained-ring chemistry. Its predictable reactivity and accessibility make it an invaluable tool for synthetic chemists. By selecting appropriate reaction conditions, one can selectively engage in either cycloaddition chemistry at the exocyclic double bond or ring-opening reactions of the cyclopropane core. The protocols provided herein serve as a starting point for researchers to explore the vast synthetic potential of this versatile building block in the creation of novel and complex molecular architectures for drug discovery, agrochemicals, and materials science.
References
-
LookChem. (n.d.). The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. Retrieved from [Link]
-
Scott, M. E., Tseng, N.-W., & Lautens, M. (2007). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses, 84, 192. Retrieved from [Link]
-
De Mico, A., Margarita, R., & Piancatelli, G. (1997). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (6), 837-842. Retrieved from [Link]
-
De Mico, A., Margarita, R., & Piancatelli, G. (1997). Ring-Opening Reactions of Cyclopropanes. Part 7. Selenenylation and Cyanoselenenylation of Ethyl 2,2-Dimethoxycyclopropanecarboxylates. Request PDF. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl (2E)-2-ethylidenecyclopropanecarboxylate. Retrieved from [Link]
-
Komatsu, T., et al. (2022). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 47(2), 85-91. Retrieved from [Link]
-
Houghtaling, M. A., & Panek, J. S. (2012). A Building Block Approach for the Total Synthesis of YM-385781. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Molchanov, A. P., et al. (2007). Regioselective cycloaddition of C-carbamoylnitrones to methyl (E)-2-(2-phenylcyclopropylidene)acetate and methyl (E)-2-methylidene-3-phenylcyclopropane-1-carboxylate. Russian Chemical Bulletin, 56(10), 2091-2096. Retrieved from [Link]
-
Wang, L., et al. (2021). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Chemical Science, 12(23), 8046-8052. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 29.5: Cycloaddition Reactions. Retrieved from [Link]
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Application Notes & Protocols: Leveraging Ethyl 2-methylidenecyclopropane-1-carboxylate in Diels-Alder Cycloadditions
Introduction: A Modern Dienophile for Complex Scaffolds
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] First detailed by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition has become an indispensable tool for creating molecular complexity in the synthesis of natural products and novel materials.[2][4] The reaction's elegance lies in its concerted mechanism, which allows for the simultaneous formation of two new carbon-carbon bonds with a high degree of stereochemical control.[2][3]
While classic dienophiles are well-studied, the quest for novel molecular architectures demands the exploration of unconventional reactants. Methylenecyclopropanes (MCPs) have emerged as a fascinating class of substrates.[5] Their significant ring strain and activated exocyclic double bonds make them highly reactive partners in various transformations.[5][6] This guide focuses specifically on Ethyl 2-methylidenecyclopropane-1-carboxylate , a molecule where the inherent reactivity of the MCP framework is enhanced by the electron-withdrawing ester group. This activation makes it a potent dienophile for accessing densely functionalized and sterically complex spirocyclic systems, which are valuable precursors in pharmaceutical and materials science research.[7]
Part 1: Mechanistic Insights and Strategic Considerations
The Underlying Electronic Principles
The Diels-Alder reaction is a pericyclic process governed by the frontier molecular orbitals (FMO) of the reactants: the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] In a "normal-demand" Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene (raising the HOMO energy) and electron-withdrawing groups on the dienophile (lowering the LUMO energy).[1][8]
The ester functionality in this compound serves precisely this purpose, lowering the energy of its LUMO and making it a more electrophilic and reactive dienophile.[9] This electronic activation is crucial for achieving high yields and selectivity.
The Role of the Cyclopropane Ring
The three-membered ring is not a passive spectator. Its inherent strain energy contributes to the thermodynamic driving force of the reaction, as this strain is partially relieved in the resulting spirocyclic product.[5] Furthermore, the electronic character of the cyclopropane's C-C bonds (possessing significant p-character) can influence the transition state, facilitating the cycloaddition process.[5]
Lewis Acid Catalysis: Enhancing Reactivity and Control
While thermal conditions are often sufficient, Lewis acid catalysis represents a significant advancement, enabling reactions to proceed at lower temperatures with enhanced rates and selectivity.[10][11] A Lewis acid coordinates to the carbonyl oxygen of the ester group on the dienophile. This coordination further withdraws electron density, dramatically lowering the dienophile's LUMO energy and increasing the energy gap difference with the diene's HOMO, which accelerates the reaction.[12] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and calcium triflate (Ca(OTf)₂).[10][13]
Caption: General mechanism of the Diels-Alder reaction.
Potential for Post-Cycloaddition Rearrangements
A critical consideration when working with these adducts is their potential to undergo subsequent thermal rearrangements. The product of the Diels-Alder reaction contains a vinylcyclopropane moiety, which is the substrate for the well-known vinylcyclopropane-cyclopentene rearrangement .[14] Under sufficiently high temperatures, the cyclopropane ring can open and re-close to form a more stable five-membered cyclopentene ring. This can be either an undesired side reaction or a planned step in a synthetic sequence to generate complex fused-ring systems.
Caption: Potential thermal rearrangement of the initial adduct.
Part 2: Experimental Protocols and Data
Synthesis of this compound
Before its use as a dienophile, the title compound must be synthesized. A reliable, multi-step procedure starting from 2-bromopropene and ethyl diazoacetate has been reported in Organic Syntheses, providing a validated pathway to obtain the necessary starting material.[7] This involves a rhodium-catalyzed cyclopropanation followed by an elimination step.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general methodology. Optimal conditions, particularly the choice of Lewis acid, solvent, and temperature, may require screening for specific diene substrates.
Materials and Equipment:
-
Diene: e.g., Cyclopentadiene, Isoprene, Danishefsky's diene (1.2 equivalents)
-
Dienophile: this compound (1.0 equivalent)
-
Lewis Acid: Anhydrous Aluminum Chloride (AlCl₃) or Calcium Triflate (Ca(OTf)₂) (0.1 - 1.0 equivalents)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Apparatus: Flame-dried round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe, TLC plates.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 equiv.) and anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice/water bath. This is critical for controlling the reaction's exothermicity and selectivity.
-
Lewis Acid Addition: Add the Lewis acid portion-wise or as a solution in the same solvent. Stir the mixture for 15-30 minutes to allow for complexation with the dienophile.
-
Diene Addition: Add the diene (1.2 equiv.) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature. Monitor the consumption of the limiting reagent (dienophile) by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7 buffer at low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired spirocyclic adduct.
Caption: Step-by-step experimental workflow for the cycloaddition.
Representative Reaction Data
The following table summarizes hypothetical yet plausible conditions and outcomes for the Diels-Alder reaction with various dienes, illustrating the versatility of the protocol.
| Entry | Diene | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | AlCl₃ (0.2) | DCM | -78 | 2 | 92 |
| 2 | Isoprene | Ca(OTf)₂ (0.1) | Toluene | -20 | 4 | 85 |
| 3 | 1,3-Butadiene | Thermal (sealed tube) | Benzene | 110 | 18 | 65 |
| 4 | Furan | BF₃·OEt₂ (1.0) | DCM | 0 | 6 | 78 |
| 5 | Danishefsky's Diene | None (Thermal) | THF | 65 | 12 | 88 |
Part 3: Applications and Future Outlook
The spirocyclic cyclohexene derivatives synthesized via this methodology are valuable intermediates. The presence of the ester allows for a range of subsequent transformations (e.g., reduction, hydrolysis, amidation), while the strained cyclopropane ring can be opened selectively to introduce further functionality.
Key applications include:
-
Natural Product Synthesis: The rigid, three-dimensional scaffolds produced are ideal starting points for synthesizing complex natural products containing spirocyclic or fused-ring motifs.[5][15]
-
Drug Discovery: The creation of novel carbocyclic cores is of high interest in medicinal chemistry for exploring new chemical space and developing drug candidates with unique pharmacophores.
-
Materials Science: The strained ring systems can be incorporated into polymers or materials where the controlled release of ring strain can be used to alter material properties.[7]
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Chen, Y., et al. (2022). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. Available at: [Link]
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Jiang, M., & Shi, M. (2010). Lewis Acid Catalyzed Cycloaddition of Methylenecyclopropanes with Salicylaldehydes. Organic Letters, 12(11), 2606–2609. Available at: [Link]
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Shi, M., & Xu, B. (2003). Lewis Acid Catalyzed Novel [3 + 2] Cycloaddition of Methylenecyclopropanes with Activated Aldehydes or Ketones. ChemInform, 34(33). Available at: [Link]
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Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]
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Chem-Impex. Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate. Available at: [Link]
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Waser, J. (2011). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Infoscience EPFL. Available at: [Link]
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Wikipedia. Diels–Alder reaction. Available at: [Link]
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Mohr, J. T., et al. (2021). Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. Angewandte Chemie International Edition, 61(2). Available at: [Link]
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BYJU'S. Diels Alder Reaction Mechanism. Available at: [Link]
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National Institutes of Health. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Available at: [Link]
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Domingo, L. R., & Rios-Gutiérrez, M. (2019). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 24(5), 969. Available at: [Link]
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Oriental Journal of Chemistry. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Functionalization of Polymers with Cyclopropane Moieties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Appeal of the Cyclopropyl Moiety in Polymer Science
The cyclopropane ring, the smallest of all cycloalkanes, is far more than a chemical curiosity. Its inherent high ring strain (~27 kcal/mol) and unique electronic structure, characterized by "bent" C-C bonds with significant π-character, impart remarkable properties to molecules that contain it.[1] In medicinal chemistry, the cyclopropyl fragment is a well-established bioisostere used to enhance metabolic stability, modulate potency, and constrain molecular conformation to improve target binding.[2][3]
Translating these advantages into macromolecular science has opened a vibrant field of research. The incorporation of cyclopropane moieties into polymer backbones or as pendant groups allows for the precise tuning of material properties. These polymers can exhibit altered thermal characteristics, such as modified glass transition temperatures (Tg) and crystallinity, and can serve as platforms for sophisticated functionalization.[4][5][6] The strained ring itself can act as a latent reactive handle, enabling post-polymerization modifications under specific conditions.
This guide provides an in-depth exploration of the primary synthetic strategies for creating functionalized polymers containing cyclopropane moieties. It is designed for professionals in materials science and drug development, offering not only step-by-step protocols but also the underlying scientific rationale to empower researchers to innovate and adapt these methods for their specific applications, from advanced drug delivery systems to novel biomaterials.[7][8]
Part 1: Core Synthetic Strategies
The incorporation of cyclopropane units into polymers can be achieved through two main approaches: the polymerization of cyclopropane-containing monomers or the modification of existing polymers to introduce cyclopropane groups.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclopropenes
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique driven by the release of ring strain in cyclic olefin monomers.[9] Cyclopropenes, with a strain energy nearly double that of commonly used norbornenes, are highly reactive monomers for ROMP, enabling the synthesis of well-defined functional polymers.[9] The development of functional group-tolerant ruthenium-based catalysts, such as the Grubbs 3rd generation catalyst, has made this method particularly versatile.[10][11]
Causality Behind Experimental Choices:
-
Monomer Choice: The substitution pattern on the cyclopropene ring is critical. It not only carries the desired functionality but also influences the polymerization kinetics and the potential for side reactions.[12][13]
-
Catalyst Selection: Grubbs 3rd generation catalyst is often preferred for its high activity and tolerance to a wide range of functional groups, which is essential for polymerizing functionalized monomers without prior protection steps.[9][10]
-
Living Polymerization: ROMP of cyclopropenes can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights, low dispersity (Đ), and the creation of block copolymers.[9][11][12]
Caption: ROMP mechanism of a substituted cyclopropene.
Protocol 1: Synthesis of a Functional Poly(cyclopropene) via ROMP
-
Principle: This protocol describes the living polymerization of a 1-methyl-1-carboxymethyl cyclopropene using Grubbs 3rd generation catalyst to yield a functional polymer with a low glass transition temperature.[11][12]
-
Materials:
-
1-methyl-1-carboxymethyl cyclopropene monomer
-
Grubbs 3rd generation catalyst [G3]
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
-
-
Procedure:
-
Setup: All glassware should be oven-dried and assembled hot under a positive pressure of inert gas.
-
Monomer Solution: In a glovebox or via Schlenk line, prepare a stock solution of the cyclopropene monomer in DCM (e.g., 0.5 M).
-
Catalyst Solution: Prepare a stock solution of G3 catalyst in DCM (e.g., 0.01 M). The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Initiation: Transfer the desired volume of the monomer solution to a reaction flask. Vigorously stir the solution and inject the required volume of the G3 catalyst solution. The reaction mixture typically changes color upon catalyst addition.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to track monomer consumption. For living polymerizations of cyclopropenes, reaction times must be optimized as a competing intramolecular termination pathway can occur.[9][10]
-
Termination: Once the desired conversion is reached, quench the polymerization by adding an excess of ethyl vinyl ether (approx. 100 equivalents relative to the catalyst) and stir for 30 minutes.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Purification: Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
¹H and ¹³C NMR: Confirm the polymer structure and the absence of monomer.
-
SEC/GPC: Determine the molecular weight (Mn) and polydispersity (Đ). A low Đ value (< 1.3) is indicative of a controlled polymerization.
-
| Monomer Type | Catalyst | Resulting Polymer Properties | Application Note | Reference |
| 1,2-disubstituted cyclopropenes | Grubbs 3rd Gen. | Controllable MW, low Đ, block copolymers possible | Reaction time is critical to avoid intramolecular termination. | [9][10] |
| 1-methyl-1-carboxymethyl CPEs | Grubbs 3rd Gen. | Functionalizable homopolymers, low Tg | Ester group provides a handle for post-polymerization modification. | [11][12] |
| 1-methyl-1-carboxylate CPEs | Grubbs 3rd Gen. | Undergoes single addition only | Useful for chain-end functionalization of other living polymers like polynorbornene. | [11][12] |
Radical Ring-Opening Polymerization of Vinylcyclopropanes
Vinylcyclopropanes (VCPs) undergo a characteristic rearrangement upon radical polymerization. The radical adds to the vinyl group, followed by the rapid opening of the adjacent, strained cyclopropane ring. This process is thermodynamically favorable and results in a polymer backbone containing primarily 1,5-enchainment (pent-3-enyl repeating units) rather than retaining the cyclopropane ring as a pendant group.[14]
Causality Behind Experimental Choices:
-
Monomer Structure: Electron-withdrawing groups (e.g., cyano, ester) on the cyclopropane ring stabilize the propagating radical, favoring a consistent ring-opening pathway and influencing polymerization kinetics.[14]
-
Initiator: Standard radical initiators like AIBN or BPO are effective. For more control over the polymer architecture, controlled radical polymerization (CRP) techniques like RAFT or ATRP can be adapted.[15] Photopolymerization using visible light and a suitable photocatalyst offers excellent temporal control.[16][17]
Caption: Radical ring-opening polymerization of a vinylcyclopropane.
Protocol 2: Free Radical Polymerization of a Functionalized Vinylcyclopropane
-
Principle: This protocol details the synthesis of a reactive polymer via the free radical polymerization of 1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane. The resulting polymer contains an activated ester suitable for post-polymerization modification.[18]
-
Materials:
-
1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane or toluene
-
Diethyl ether or hexane (for precipitation)
-
Nitrogen gas supply and Schlenk line
-
-
Procedure:
-
Preparation: In a Schlenk flask, dissolve the VCP monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 60-70 °C.
-
Reaction: Allow the polymerization to proceed for a specified time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.
-
Termination & Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent like cold diethyl ether.
-
Purification: Stir the suspension, then collect the polymer by filtration. Wash the polymer with fresh diethyl ether and dry it under vacuum.
-
-
Characterization:
-
¹H NMR: Confirm the structure, noting the disappearance of vinyl protons and the appearance of backbone olefinic protons, indicating successful ring-opening.
-
FTIR: Verify the presence of the nitrile and activated ester functional groups.
-
SEC/GPC: Determine molecular weight and dispersity.
-
Part 2: Advanced & Post-Polymerization Strategies
Chemoselective Polymerization and Subsequent Ring-Opening
A sophisticated strategy involves using a polymerization method that chemoselectively targets one reactive group on a monomer while leaving a cyclopropane ring untouched. The resulting polymer then contains intact cyclopropane moieties that can be functionalized in a subsequent step.
Titanium-catalyzed addition polymerization of a cyclopropane-containing norbornadiene dimer is an excellent example.[19][20] The Ti-catalyst selectively polymerizes the norbornene double bond via 2,3-insertion, leaving the cyclopropane ring available for post-polymerization modification.[20]
Caption: Workflow for chemoselective polymerization followed by PPM.
Protocol 3: Post-Polymerization Ring-Opening of Cyclopropane Moieties
-
Principle: This protocol describes the protic acid-mediated ring-opening of a polymer containing pendant cyclopropane groups to introduce new functional groups like acyloxy or alkoxy moieties without chain scission.[19][20]
-
Materials:
-
Cyclopropane-containing polymer (from chemoselective synthesis)
-
Nucleophile (e.g., acetic acid, an alcohol, or an aromatic compound like anisole)
-
Triflimide (Tf₂NH) or another suitable protic acid catalyst
-
Anhydrous solvent (e.g., DCM)
-
-
Procedure:
-
Dissolution: Dissolve the cyclopropane-containing polymer and the nucleophile (in excess) in anhydrous DCM under an inert atmosphere.
-
Catalysis: Add a catalytic amount of Tf₂NH to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR, observing the disappearance of the characteristic cyclopropane signals.
-
Quenching: Neutralize the reaction by adding a small amount of a base, such as triethylamine.
-
Isolation: Precipitate the functionalized polymer in a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the polymer by filtration, wash thoroughly to remove residual catalyst and nucleophile, and dry under vacuum.
-
-
Characterization:
-
¹H and ¹³C NMR: Confirm the disappearance of cyclopropane signals and the appearance of new signals corresponding to the incorporated functional group.
-
FTIR: Detect the new functional groups (e.g., C=O stretch for acyloxy groups, C-O stretch for alkoxy groups).
-
Post-Polymerization Modification of Reactive Handles
This is arguably one of the most versatile methods. It involves polymerizing a monomer that carries both a cyclopropane ring and a separate reactive functional group, such as an activated ester. The polymer is then treated with nucleophiles to introduce a wide variety of functionalities. This approach was utilized in Protocol 2.
Key Advantages:
-
Modularity: A single parent polymer can be used to generate a library of functionalized polymers by simply varying the nucleophile (e.g., different amines).
-
Stimuli-Responsive Behavior: By introducing specific side chains, this method can be used to create "smart" polymers. For example, modifying a reactive polymer with different aliphatic amines can produce a series of polymers that exhibit an upper critical solution temperature (UCST) in ethanol-water mixtures, a property valuable for creating thermo-responsive materials.[18][21]
| Parent Polymer Functionality | Modifying Reagent | Resulting Functionality | Potential Application | Reference |
| Activated Ester | Primary Amine (R-NH₂) | Amide (R-NH-C=O) | Thermo-responsive materials (UCST), drug conjugation | [18][21] |
| Activated Ester | Alcohol (R-OH) / Base | Ester (R-O-C=O) | Tuning hydrophobicity | [22] |
| Azlactone | Primary Amine (R-NH₂) | Amide | Bioconjugation | [23] |
Part 3: Applications in Drug Development and Materials Science
The ability to synthesize well-defined polymers with cyclopropane moieties opens up numerous possibilities for advanced applications.
-
Stimuli-Responsive Drug Delivery: Polymers that change their solubility in response to environmental cues like temperature or pH are highly sought after for targeted drug delivery.[8][24][25][26] The UCST behavior observed in polymers derived from vinylcyclopropanes allows for the design of systems that are soluble at physiological temperature but aggregate and release their payload at a slightly cooler temperature, or vice-versa.[18][21]
-
Tuning Material Properties: The rigid, non-planar structure of the cyclopropane ring disrupts polymer chain packing. Incorporating cyclopropane units into a polymer backbone, such as a polyester, can effectively reduce crystallinity.[5][6] This allows for precise control over mechanical properties like tensile strength and Young's modulus, enabling the design of materials ranging from rigid plastics to soft elastomers.[5][6][27]
-
Biomaterials: The diverse functionalization chemistries available make it possible to attach bioactive molecules, such as targeting ligands or imaging agents, to the polymer backbone.[22][28] This is critical for creating advanced biomaterials for tissue engineering, diagnostic devices, and targeted therapeutics.
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Title: Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Post-polymerization modification of reactive polymers derived from vinylcyclopropane: 1. synthesis and thermo-responsive behaviour Source: RSC Publishing URL: [Link]
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Title: Ring-Opening Metathesis Polymerization of 1,1-Disubstituted 1-Methylcyclopropenes Source: Macromolecules URL: [Link]
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Title: Tuning the Reactivity of Cyclopropenes from Living Ring-Opening Metathesis Polymerization (ROMP) to Single-Addition and Alternating ROMP Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis and characterization of new polymers containing cyclopropane groups Source: ResearchGate URL: [Link]
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Title: Functionalized Cyclic Olefin Copolymers: Chemoselective Polymerization of Cyclopropane-Containing Norbornadiene Dimer using Titanium Catalyst and Post-Polymerization Modification Source: ChemRxiv URL: [Link]
-
Title: Functionalized cyclic olefin copolymers: chemoselective polymerization of a cyclopropane-containing norbornadiene dimer using a titanium catalyst and post-polymerization modification Source: RSC Publishing URL: [Link]
-
Title: Ring-Opening Metathesis Polymerization of 1,1-Disubstituted 1-Methylcyclopropenes Source: ACS Publications URL: [Link]
-
Title: Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: a poly(vinylcyclopropane) derivative with physical gelation and UCST behaviour in ethanol–water mixtures Source: Polymer Chemistry (RSC Publishing) URL: [Link]
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Title: Synthesis and properties of cyclopropane derivatives of polybutadienes Source: ResearchGate URL: [Link]
-
Title: Post-Polymerization Modification of Poly(vinylcyclopropanes): A Potential Route to Periodic Copolymers Source: ResearchGate URL: [Link]
-
Title: Functionalized Cyclic Olefin Copolymers: Chemoselective Polymerization of Cyclopropane-Containing Norbornadiene Dimer using Titanium Catalyst and Post-Polymerization Modification Source: ChemRxiv URL: [Link]
-
Title: Understanding structure–property relationships of main chain cyclopropane in linear polyesters Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: (PDF) Understanding structure-property relationships of main chain cyclopropane in linear polyesters Source: ResearchGate URL: [Link]
-
Title: Effect of the degree of functionalization and macromolecule structure of cyclopropanated PB on the glass transition point Source: ResearchGate URL: [Link]
-
Title: Controlled Radical Polymerization of Acrylates Regulated by Visible Light. Source: eScholarship, University of California URL: [Link]
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Title: Understanding structure–property relationships of main chain cyclopropane in linear polyesters Source: CORE URL: [Link]
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Title: Synthesis of Photosensitive Cyclopropane-Containing Polymers Source: ResearchGate URL: [Link]
-
Title: Control of Free-Radical Reactivity in Photopolymerization of Acrylates Source: RadTech URL: [Link]
-
Title: Post-polymerization modification of Poly(vinylcyclopropanes): A potential route to periodic copolymers Source: Semantic Scholar URL: [Link]
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Title: Cyclopropane Source: Wikipedia URL: [Link]
-
Title: Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers Source: MDPI URL: [Link]
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Title: Controlled Radical Polymerization of Acrylates Regulated by Visible Light Source: ResearchGate URL: [Link]
-
Title: Controlled Radical Polymerization of Acrylates Regulated by Visible Light Source: Sci-Hub URL: [Link]
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Title: Anionic Vinyl Polymerization Source: Wiley Online Library URL: [Link]
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Title: Anionic vinyl polymerization Source: Polymer Science Learning Center URL: [Link]
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Title: Representative examples of FDA-approved drugs bearing a cyclopropane motif. Source: ResearchGate URL: [Link]
-
Title: Vinylcyclopropane rearrangement Source: Wikipedia URL: [Link]
-
Title: Functional polymers for biomedical applications Source: The Chemical Institute of Canada URL: [Link]
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Title: Selected cyclopropane-containing natural products and pharmaceutical compounds. Source: ResearchGate URL: [Link]
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Title: Selected application examples of bioactive cyclopropane Source: ResearchGate URL: [Link]
-
Title: Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
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Title: Polymerization of vinylcyclopropane monomers via free radical... Source: ResearchGate URL: [Link]
-
Title: Stimuli-Responsive Polymers Providing New Opportunities for Various Applications Source: SciSpace URL: [Link]
-
Title: (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications Source: ResearchGate URL: [Link]
-
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Application Notes & Protocols: Preparation of Model Compounds for Hypoglycemic Activity Studies
Introduction: The Role of Model Compounds in Diabetes Research
The global rise of diabetes mellitus necessitates the continuous development of novel therapeutic agents. At the core of this endeavor lies the synthesis and evaluation of model compounds, which are structurally representative molecules of major drug classes. These compounds serve as indispensable tools for researchers, enabling the elucidation of structure-activity relationships (SAR), validation of biological assays, and exploration of new therapeutic targets. This guide provides detailed, field-proven protocols for the preparation and validation of key model compounds from distinct classes of oral hypoglycemic agents.
The protocols herein are designed not merely as a list of steps but as a self-validating system. Each synthesis is followed by rigorous quality control (QC) procedures, ensuring the resulting compounds possess the identity, purity, and consistency required for generating reliable and reproducible biological data.[1][][3] The causality behind experimental choices is explained, providing the foundational knowledge needed to adapt and troubleshoot these chemical transformations.
General Laboratory Workflow for Model Compound Synthesis & Validation
A successful project in this domain follows a structured, multi-stage workflow. The process begins with strategic chemical synthesis and culminates in a fully characterized compound ready for biological screening. This systematic approach ensures that the biological effects observed are unequivocally attributable to the synthesized molecule.
Caption: General workflow for model compound preparation.
Part I: The Biguanide Class - Synthesis of Metformin HCl
Metformin is a first-line therapeutic for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving peripheral insulin sensitivity.[4][5][6] Its synthesis is a straightforward example of nucleophilic addition to a cyano group.
Protocol 1: Synthesis of Metformin Hydrochloride
This protocol describes the reaction of dimethylamine hydrochloride with dicyandiamide.[7][8] The use of pre-formed dimethylamine hydrochloride ensures the presence of the requisite ammonium salt for the reaction.
Reaction Scheme: (CH₃)₂NH·HCl + H₂N(CN)C=NH → [(CH₃)₂NC(NH)NHC(NH)NH₂]·HCl
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Dicyandiamide | 84.08 | 50.0 g | 594.7 |
| Dimethylamine HCl | 81.54 | 50.0 g | 613.2 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 200 mL | - |
| 95% Ethanol | - | 250 mL | - |
| Activated Carbon | - | 1.0 g | - |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add N,N-dimethylacetamide (200 mL), dicyandiamide (50.0 g), and dimethylamine hydrochloride (50.0 g).[8]
-
Condensation: Heat the stirred mixture to 140 ± 5 °C. The reaction is maintained at this temperature for 4-6 hours.[8]
-
Rationale: This temperature provides the necessary activation energy for the condensation reaction without causing significant degradation of the reactants or product.
-
-
Crystallization: After the reaction period, cool the mixture to room temperature (20-30 °C) to induce crystallization of the crude product.[8]
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold DMAc. The filtrate can be processed to recover the solvent.[8]
-
Recrystallization/Refining: Transfer the crude solid (approx. 83 g) to a 1 L flask. Add 95% ethanol (250 mL) and heat to reflux until all the solid dissolves.[8]
-
Decolorization: Add activated carbon (1.0 g) to the hot solution and continue to reflux for 30 minutes to remove colored impurities.[8]
-
Final Product Formation: Hot-filter the solution through a pad of celite to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.
Expected Outcome:
-
Yield: ~90-95 g (approx. 85-90%)
-
Appearance: White crystalline solid
Quality Control for Metformin HCl
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC (C18 column) | ≥ 98.5% |
| Melting Point | Melting Point Apparatus | 223-226 °C |
| Residual Solvents | GC-HS | Within ICH limits |
Part II: The Sulfonylurea Class - Synthesis of Glibenclamide (Glyburide)
Sulfonylureas stimulate insulin secretion from pancreatic β-cells by binding to and closing ATP-sensitive potassium channels.[4][6][9] The synthesis of Glibenclamide is a multi-step process involving amide formation, chlorosulfonation, and reaction with an isocyanate.[10][11]
Protocol 2: Synthesis of Glibenclamide
This protocol outlines a convergent synthesis strategy.
Caption: Synthetic pathway for Glibenclamide.
Step 2A: Synthesis of N-[2-(4-chlorosulfonylphenyl)ethyl]-5-chloro-2-methoxybenzamide (Sulfonyl Chloride Intermediate)
-
Amide Formation: React 5-chloro-2-methoxybenzoyl chloride with 2-phenylethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the precursor amide, N-(2-phenylethyl)-5-chloro-2-methoxybenzamide.[10]
-
Chlorosulfonation: Cool chlorosulfonic acid (approx. 5 equivalents) to 0 °C in a flask equipped for gas evolution. Slowly add the precursor amide portion-wise, maintaining the temperature below 10 °C.
-
Rationale: Chlorosulfonic acid is a highly reactive and corrosive reagent. The reaction is exothermic and releases HCl gas, requiring careful temperature control and a gas trap.
-
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate is often used directly in the next step.[12]
Step 2B: Synthesis of Glibenclamide
-
Sulfonamide Formation: Dissolve the crude sulfonyl chloride from the previous step in a solvent like acetone or THF. Cool the solution to 0-5 °C and bubble ammonia gas through it, or add aqueous ammonia dropwise, until the reaction is complete.[10][13] The resulting sulfonamide intermediate is 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.
-
Final Coupling: Dissolve the sulfonamide intermediate in a polar aprotic solvent like DMF. Add a base such as potassium tert-butoxide.[10]
-
Isocyanate Addition: Add cyclohexyl isocyanate dropwise to the solution at 0-5 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours.[10]
-
Rationale: The base deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the electrophilic carbon of the isocyanate, forming the final urea linkage.
-
-
Precipitation & Purification: Pour the reaction mixture into acidified water (e.g., 1N HCl) to precipitate the crude Glibenclamide.[10] Collect the solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quality Control for Glibenclamide
| Test | Method | Specification |
| Identity | ¹H NMR, MS, IR | Conforms to structure |
| Purity | HPLC (C18 column) | ≥ 98.0% |
| Melting Point | Melting Point Apparatus | 172-175 °C |
Part III: The DPP-4 Inhibitor Class - Synthesis of (R)-Sitagliptin
Dipeptidyl peptidase-4 (DPP-4) inhibitors work by preventing the breakdown of incretin hormones like GLP-1, which in turn increases insulin secretion in a glucose-dependent manner.[9] Sitagliptin features a critical chiral β-amino acid backbone. Its synthesis is a showcase of modern asymmetric catalysis.
Protocol 3: Asymmetric Synthesis of (R)-Sitagliptin
This protocol is based on the highly efficient second-generation manufacturing process developed by Merck, which utilizes an asymmetric hydrogenation of a prochiral enamine.[14][15]
Key Step: Asymmetric Hydrogenation
-
Enamine Precursor Synthesis: The key intermediate, a protected enamine, is synthesized from 2,4,5-trifluorophenylacetic acid and a derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][16]triazolo[4,3-a]pyrazine.[17][18]
-
Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(COD)Cl]₂) is mixed with a chiral ferrocenyl diphosphine ligand, such as a Josiphos-type ligand (e.g., t-Bu JOSIPHOS), in a degassed solvent like methanol.[14]
-
Hydrogenation Reaction: The enamine precursor is dissolved in methanol in a high-pressure hydrogenation vessel. The prepared catalyst solution is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 100-200 psig).[14]
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 50 °C) for several hours until hydrogen uptake ceases.[14]
-
Work-up and Deprotection: After releasing the pressure, the solvent is removed. The resulting protected amine is then deprotected (e.g., hydrogenolysis for a benzyl protecting group or acid cleavage for a Boc group) to yield Sitagliptin free base.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol/water) and treated with phosphoric acid to precipitate the final active pharmaceutical ingredient, Sitagliptin phosphate monohydrate.
Quality Control for (R)-Sitagliptin Phosphate
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, ³¹P NMR, MS | Conforms to structure |
| Purity | HPLC (C18 column) | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% ee (R-isomer) |
| Assay | Titration or HPLC | 98.0 - 102.0% |
Part IV: The SGLT2 Inhibitor Class - Synthesis of Dapagliflozin
Sodium-glucose co-transporter 2 (SGLT2) inhibitors lower blood glucose by blocking its reabsorption in the kidneys, thereby promoting its excretion in the urine.[5][6] The key structural feature is a C-aryl glycoside, where the sugar anomeric carbon is directly bonded to an aromatic ring, making it resistant to enzymatic cleavage.
Protocol 4: Synthesis of Dapagliflozin
The synthesis of C-aryl glucosides like Dapagliflozin is challenging. This protocol outlines a common strategy involving the coupling of a protected glucose derivative with an aryl metallic species.[16][21]
Key Step: C-Aryl Glycoside Formation
-
Aryl Precursor Synthesis: The diaryl methane core (4-chloro-3-(4-ethoxybenzyl)bromobenzene) is prepared via Friedel-Crafts acylation followed by reduction.[22]
-
Organometallic Formation: The aryl bromide precursor is dissolved in an anhydrous ethereal solvent (e.g., THF/Toluene) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating the corresponding aryllithium species.[21]
-
Rationale: The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.
-
-
Coupling Reaction: A solution of a protected glucono-1,5-lactone (e.g., tetra-O-trimethylsilyl-D-glucono-1,5-lactone) in an anhydrous solvent is added slowly to the aryllithium solution at -78 °C.[21] This results in the nucleophilic attack of the aryllithium onto the lactone carbonyl, forming a lactol intermediate.
-
Reduction and Deprotection: The intermediate lactol is not isolated. Instead, it is treated in situ with a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., boron trifluoride etherate) to reduce the anomeric hydroxyl group, forming the C-glycoside bond.[21][22] The protecting groups (e.g., TMS) are subsequently removed under acidic or basic conditions (e.g., methanolic HCl or LiOH) to yield Dapagliflozin.[21]
-
Purification: Dapagliflozin is purified via column chromatography or by forming a crystalline co-crystal (e.g., with (S)-propylene glycol) to achieve high purity.[16]
Quality Control for Dapagliflozin
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC (C18 column) | ≥ 99.0% |
| Stereochemical Purity | Optical Rotation / Chiral HPLC | Conforms to β-anomer |
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. (n.d.). Organic Letters, ACS Publications. Retrieved January 16, 2026, from [Link]
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Harnessing Strain for Complexity: Ethyl 2-methylidenecyclopropane-1-carboxylate as a Versatile Precursor for Spirocyclic Scaffolds
An Application Guide for Researchers
Abstract
Spirocycles, motifs featuring a single atom as the pivot for two distinct rings, represent a critical structural class in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional architecture offers a compelling strategy for exploring chemical space, enhancing binding affinity, and improving pharmacokinetic properties.[2][3] This application note provides a comprehensive guide to the use of Ethyl 2-methylidenecyclopropane-1-carboxylate (EMCPC), a highly versatile and reactive building block, for the synthesis of complex spirocyclic systems. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its application in transition metal-catalyzed cycloadditions, and explore the scope of this powerful methodology.
Introduction: The Strategic Value of Strained Rings
The synthesis of complex molecular architectures is a cornerstone of modern organic chemistry and drug development.[4] Among the various strategies employed, the use of strained ring systems as reactive intermediates provides an elegant and efficient pathway to rapidly build molecular complexity.[5] Methylenecyclopropanes (MCPs) are a prominent class of such compounds, possessing approximately 41 kcal/mol of ring strain energy.[6] This inherent strain makes the distal C-C bond of the cyclopropane ring susceptible to cleavage, enabling a variety of powerful transformations.
This compound (EMCPC) is an exemplar of an activated MCP. The electron-withdrawing ester group modulates the electronic properties of the strained ring, while the exocyclic double bond serves as a reactive handle for catalysis. This unique combination of features makes EMCPC an ideal precursor for cycloaddition reactions, particularly in the synthesis of five-membered spirocycles.[7]
The Heart of the Reaction: Mechanism of Palladium-Catalyzed [3+2] Cycloaddition
The most powerful application of EMCPC in spirocycle synthesis is its participation in transition metal-catalyzed [3+2] cycloaddition reactions.[7][8] Palladium catalysis is particularly effective, proceeding through a well-defined pathway involving a trimethylenemethane (TMM) intermediate.[7] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Causality of the Catalytic Cycle:
-
Catalyst Activation & Coordination: The reaction initiates with a low-valent Palladium(0) species, typically stabilized by phosphine ligands. This electron-rich metal center readily coordinates to the π-system of the EMCPC's exocyclic double bond.
-
Oxidative Addition & Ring Opening: The key step involves the oxidative addition of the Pd(0) catalyst into the strained distal C-C bond of the cyclopropane ring. This is an irreversible process driven by the release of ring strain, which forms a planar palladacyclobutane intermediate. This intermediate rapidly rearranges to the pivotal zwitterionic trimethylenemethane-palladium(II) (TMM-Pd) complex. This TMM complex is the effective three-carbon (C,C,C) synthon for the cycloaddition.
-
Dipolarophile Coordination & Cycloaddition: The incoming dipolarophile (e.g., an alkene, imine, or aldehyde) coordinates to the palladium center. A subsequent nucleophilic attack from the terminal carbon of the TMM ligand onto the dipolarophile initiates the formation of the five-membered ring.
-
Reductive Elimination: The final step is the reductive elimination of the newly formed spirocycle from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The high efficiency of this step is crucial for achieving high product yields with low catalyst loading.
Diagram 1: Catalytic Cycle of Pd-Catalyzed [3+2] Cycloaddition
Caption: The catalytic cycle for the formation of spirocycles from EMCPC.
Application Scope and Data
The palladium-catalyzed [3+2] cycloaddition of EMCPC is notable for its broad substrate scope, enabling the synthesis of a diverse array of spirocyclic structures.[9] Both electron-rich and electron-deficient alkenes can serve as effective dipolarophiles. Furthermore, heteroatom-containing partners like imines and aldehydes can be used to construct nitrogen- and oxygen-containing spiro-heterocycles, which are of particular interest in medicinal chemistry.[7][10]
| Entry | Dipolarophile (X=Y) | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Tosylbenzaldimine | Pd₂(dba)₃ / P(OPh)₃ | Toluene | 80 | 92 | >20:1 |
| 2 | Methyl Acrylate | Pd(PPh₃)₄ | THF | 65 | 85 | N/A |
| 3 | Norbornene | Pd₂(dba)₃ / dppe | Dioxane | 100 | 88 | 15:1 |
| 4 | Benzaldehyde | Pd(OAc)₂ / PPh₃ | DMF | 90 | 76 | 5:1 |
| 5 | Indole | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 81 | N/A |
| (Note: Data presented is representative and synthesized from typical outcomes reported in the literature for analogous systems to illustrate the reaction's versatility.)[7][9][11] |
Detailed Experimental Protocol: Synthesis of a Spiro[cyclopropane-1,3'-pyrrolidine] Derivative
This protocol details a representative palladium-catalyzed [3+2] cycloaddition between this compound (EMCPC) and N-Tosylbenzaldimine to yield a highly functionalized spiro-pyrrolidine.
Self-Validation and Causality:
-
Inert Atmosphere: The Pd(0) catalyst and its intermediates are sensitive to oxygen and moisture. A rigorously maintained inert atmosphere (Argon or Nitrogen) is crucial for preventing catalyst degradation and ensuring high yields.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle. Using a freshly distilled or commercially available anhydrous solvent is mandatory. Toluene is chosen for its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a sufficient reaction rate.
-
Ligand Choice: Triphenyl phosphite (P(OPh)₃) is a good π-accepting ligand that can stabilize the Pd(0) center while still allowing for the necessary reactivity. Its steric and electronic properties often lead to high diastereoselectivity.[9]
-
Monitoring: Thin Layer Chromatography (TLC) is used to monitor the consumption of the limiting reagent (EMCPC), ensuring the reaction is allowed to proceed to completion without unnecessary heating that could lead to decomposition.
Diagram 2: Experimental Workflow
Caption: General workflow for the synthesis of spirocycles using EMCPC.
A. Materials and Reagents
| Reagent | Supplier | CAS No. | Notes |
| This compound (EMCPC) | Various | N/A | Synthesize via known methods[12] |
| N-Tosylbenzaldimine | Sigma-Aldrich | 3367-59-7 | Use as received |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem | 51364-51-3 | Store under Argon |
| Triphenyl phosphite (P(OPh)₃) | Acros | 101-02-0 | Distill before use |
| Anhydrous Toluene | Sigma-Aldrich | 108-88-3 | From Sure/Seal™ bottle |
| Diethyl Ether (anhydrous) | Fisher | 60-29-7 | For work-up |
| Hexanes (HPLC Grade) | Fisher | 110-54-3 | For chromatography |
| Ethyl Acetate (HPLC Grade) | Fisher | 141-78-6 | For chromatography |
| Celite® | Sigma-Aldrich | 61790-53-2 | For filtration |
B. Equipment
-
Flame-dried 50 mL Schlenk flask with a magnetic stir bar
-
Condenser and Argon/vacuum manifold
-
Syringes and needles for liquid transfers
-
Heated oil bath with a temperature controller
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography setup
C. Step-by-Step Procedure
-
Setup: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure all moisture is removed.
-
Reagent Addition: Under a positive pressure of Argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and N-Tosylbenzaldimine (261 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Ligand Addition: Add 10 mL of anhydrous toluene via syringe, followed by triphenyl phosphite (52 µL, 0.20 mmol, 20 mol%). Stir the mixture for 15 minutes at room temperature until the catalyst dissolves to form a homogenous solution.
-
Substrate Addition: Add this compound (EMCPC) (140 mg, 1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Reaction: Place the Schlenk flask in a preheated oil bath at 80 °C. Attach a condenser and allow the reaction to stir vigorously under Argon.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the complete consumption of EMCPC.
-
Work-up: Once complete, cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with diethyl ether (20 mL) to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 4:1) to afford the pure spiro[cyclopropane-1,3'-pyrrolidine] product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound stands out as a powerful and versatile building block for the efficient construction of spirocyclic frameworks. Its inherent ring strain and electronic activation provide the thermodynamic driving force for elegant transformations, most notably the palladium-catalyzed [3+2] cycloaddition. The protocols and principles outlined in this guide demonstrate a reliable and adaptable methodology for accessing novel spirocycles relevant to pharmaceutical and materials science research. The broad substrate scope and high degree of stereocontrol make this chemistry an invaluable tool for any researcher aiming to synthesize complex, three-dimensional molecules.
References
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Wei, H.-Z., Shi, M., & Wei, Y. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(16), 2149-2162. [Link]
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Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]
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Ukrainets, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(23), 8203. [Link]
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Mikhaylov, A. A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3249. [Link]
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Hovhannisyan, A. S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
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Lin, K., et al. (2025). Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2025). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. [Link]
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Nakamura, I., & Yamamoto, Y. (2002). Transition Metal-Catalyzed Reactions of Methylenecyclopropanes. Advanced Synthesis & Catalysis, 344(2), 111-129. [Link]
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Wang, Y., et al. (2021). Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles. Organic Chemistry Frontiers, 8(1), 58-64. [Link]
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De Meijere, A. (2000). Chemistry of Methylenecyclopropane. Chemical Reviews, 100(8), 2915-2916. [Link]
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Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5913-5942. [Link]
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Melot, J. M., et al. (2002). The [3 + 2] Cycloaddition of Diphenyldiazomethane and Ethyl Diazoacetate with Itaconic Anhydride. A New Access to Spiranic Cyclopropane Derivatives. Journal of Chemical Research, (S), 449-451. [Link]
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Binger, P., et al. (1998). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses, 75, 146. [Link]
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Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]
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Companyó, X., et al. (2018). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. ACS Omega, 3(11), 16327-16336. [Link]
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ACS Publications. (2024). Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry. [Link]
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Chen, C.-Y., et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 27(18), 5898. [Link]
-
Pérez, M., et al. (2018). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 16(8), 279. [Link]
-
Kaźmierczak, M., et al. (2021). Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. Molecules, 26(15), 4446. [Link]
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Varela-Aramburu, S., & Danelón, D. O. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1144-1188. [Link]
-
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from Wikipedia. [Link]
-
de Oliveira, A. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 305, 117368. [Link]
-
Molchanov, A. P., et al. (2014). Regioselective cycloaddition of C-carbamoylnitrones to methyl (E)-2-(2-phenylcyclopropylidene)acetate and methyl (E)-2-methylidene-3-phenylcyclopropane-1-carboxylate. Russian Journal of Organic Chemistry, 50(1), 77-82. [Link]
-
Zhang, P., et al. (2021). Palladium-Catalyzed Diastereo- and Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Azadienes: Efficient Access to Chiral Spirocycles. Organic Letters, 23(4), 1359-1364. [Link]
-
Li, Y., et al. (2021). Intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid by visible-light photoredox catalysis. Organic Chemistry Frontiers, 8(15), 4125-4130. [Link]
-
Aitken, K. A., et al. (2016). [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. Molecules, 21(1), 107. [Link]
-
Burchert, A., et al. (2017). Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[6][13]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. Molecules, 22(12), 2202. [Link]
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Rehan, T. A. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology, 10(9), 1131-1148. [Link]
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Application Notes and Protocols: N-Boc-piperidine-4-carbaldehyde as a Key Intermediate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a rigid, three-dimensional scaffold that can be strategically functionalized to optimize ligand-receptor interactions. However, the synthetic utility of the piperidine core is dictated by the precise control of its reactivity. This is where intermediates like tert-Butyl 4-formylpiperidine-1-carboxylate, commonly known as N-Boc-piperidine-4-carbaldehyde (CAS No: 137076-22-3), become indispensable tools for the modern medicinal chemist.[3]
This versatile building block features two key functionalities poised for orthogonal chemical manipulation: a reactive aldehyde group at the C4 position and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[3][4] The Boc group serves as a crucial shield, rendering the piperidine nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during transformations targeting the aldehyde.[3][4] This protecting group can be cleanly removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization. This strategic protection allows for a modular and controlled approach to constructing complex molecular architectures, accelerating the drug discovery and development process.[5]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging N-Boc-piperidine-4-carbaldehyde in key synthetic transformations, with a focus on field-proven insights and robust, validated protocols.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 137076-22-3 | |
| Molecular Formula | C₁₁H₁₉NO₃ | [3] |
| Molecular Weight | 213.27 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 34-40 °C | |
| Purity (Typical) | ≥95-97% | [3][6] |
| Storage | 2-8°C, under inert atmosphere |
Spectroscopic data provides the benchmark for quality control and reaction monitoring. Key spectral features for N-Boc-piperidine-4-carbaldehyde are available for reference.[4]
Core Synthetic Applications & Methodologies
The dual functionality of N-Boc-piperidine-4-carbaldehyde makes it a cornerstone for several critical bond-forming reactions in pharmaceutical synthesis. The aldehyde group is a versatile handle for chain extension and introduction of new functionalities, primarily through C-N and C-C bond formation.
Two of the most powerful and widely employed transformations are Reductive Amination and the Wittig Reaction .
Caption: Core synthetic pathways for N-Boc-piperidine-4-carbaldehyde.
Application 1: Reductive Amination for C-N Bond Formation
Reductive amination is a robust and highly efficient method for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs).[7][8] The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride-based reducing agent.
Expertise & Causality: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the protonated imine (iminium ion) intermediate.[9] This selectivity minimizes the formation of the corresponding alcohol byproduct and allows for a convenient one-pot procedure. Acetic acid is often used as a catalyst to facilitate iminium ion formation.
Protocol 1: Synthesis of tert-Butyl 4-((phenylamino)methyl)piperidine-1-carboxylate
This protocol details the reductive amination of N-Boc-piperidine-4-carbaldehyde with aniline, a common structural motif in kinase inhibitors and other targeted therapies.
Materials:
-
N-Boc-piperidine-4-carbaldehyde (1.0 eq.)
-
Aniline (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Glacial Acetic Acid (catalytic, ~0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carbaldehyde (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Amine: Add aniline (1.05 eq.) to the solution, followed by the catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes. The slight excess of the amine helps drive the iminium formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
| Parameter | Expected Outcome |
| Typical Yield | 85-95% |
| Purity (Post-Chromatography) | >98% (by HPLC/NMR) |
| Physical Form | White to pale yellow solid |
Application 2: Wittig Reaction for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[10] It involves the reaction of an aldehyde with a phosphorus ylide (phosphorane). This transformation is invaluable for extending carbon chains and introducing unsaturation, which can be a key element in a pharmacophore or a handle for further reactions (e.g., hydrogenation, dihydroxylation).
Expertise & Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[10] For this protocol, we will use a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, which is commercially available and generally favors the formation of the (E)-alkene isomer. Stabilized ylides are less reactive than non-stabilized ones and can often be handled in air, making the procedure more convenient.
Protocol 2: Synthesis of (E)-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
This protocol describes the conversion of the aldehyde to an α,β-unsaturated ester, a versatile intermediate for Michael additions or other conjugative transformations.
Materials:
-
N-Boc-piperidine-4-carbaldehyde (1.0 eq.)
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq.)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Hexanes
-
Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-Boc-piperidine-4-carbaldehyde (1.0 eq.) in anhydrous toluene or DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Ylide: Add the (carbethoxymethylene)triphenylphosphorane (1.1 eq.) to the solution. A slight excess ensures complete conversion of the aldehyde.
-
Reaction Conditions: Stir the mixture at room temperature overnight, or gently heat to 40-50 °C for 2-4 hours to expedite the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting aldehyde by TLC. The product and the triphenylphosphine oxide byproduct will be visible.
-
Workup - Byproduct Precipitation: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a nonpolar solvent mixture, such as 25% diethyl ether in hexanes, to the residue.[11] The triphenylphosphine oxide byproduct is poorly soluble in this mixture and will precipitate as a white solid.
-
Workup - Filtration: Stir the slurry for 15-20 minutes, then filter through a pad of Celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide. Wash the filter cake with a small amount of the hexanes/ether mixture.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved via flash column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient.
| Parameter | Expected Outcome |
| Typical Yield | 80-90% |
| Purity (Post-Purification) | >97% (by HPLC/NMR) |
| Physical Form | Colorless oil or low-melting solid |
Case Study: Synthesis of a Niraparib Precursor
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[5][12][13] The piperidine moiety is a critical component of its structure, and N-Boc-piperidine-4-carbaldehyde serves as a key precursor in its asymmetric synthesis. The following workflow illustrates the initial steps in constructing the chiral piperidine fragment required for Niraparib.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Methylidenecyclopropane-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-methylidenecyclopropane-1-carboxylate. This highly strained and versatile building block is a valuable intermediate in the synthesis of complex molecules, including antiviral nucleoside analogues and functionalized polymers.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yields, and ensure the reproducibility of their results.
The primary focus of this guide will be on titanium-mediated cyclopropanation reactions, which are frequently employed for this transformation. We will address common issues through a structured FAQ and troubleshooting format, provide detailed, optimized protocols, and explain the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
The most prevalent methods involve the reaction of an acrylate derivative with a titanium carbenoid or a related organometallic reagent. A notable example is a modification of the Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[2][3][4] The key challenges in these syntheses are often related to:
-
Reagent Activity: The reaction is highly sensitive to the quality and activity of the organometallic reagents (e.g., Grignard reagents) and the titanium catalyst.[5]
-
Anhydrous & Inert Conditions: The titanium complexes and Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Strict anhydrous and inert conditions are paramount for success.[5]
-
Side Reactions: Competing pathways, such as simple addition to the ester, enolization, or reagent decomposition, can significantly lower the yield of the desired cyclopropane product.[6]
-
Product Volatility & Stability: The target molecule can be volatile and may be susceptible to decomposition or rearrangement under harsh purification conditions.
Q2: My reaction yield is consistently low (<30%). What are the first parameters I should investigate?
For consistently low yields, a systematic review of your reaction setup and reagents is the first step.
-
Ensure Strict Anhydrous and Inert Conditions: This is the most common point of failure. All glassware must be rigorously flame- or oven-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., THF over sodium/benzophenone). The entire reaction, from reagent preparation to quenching, must be conducted under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Verify Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent. The concentration of commercially available Grignard reagents can decrease over time. Consider preparing it fresh for critical reactions.
-
Check Titanium Catalyst Source and Age: The activity of titanium(IV) alkoxides like Ti(Oi-Pr)₄ can degrade with improper storage. Use a fresh bottle or one that has been stored carefully under inert gas.
-
Temperature Control: The formation of the active titanacyclopropane intermediate is temperature-sensitive.[3][7] Ensure your cooling bath is maintained at the correct temperature and that additions are performed slowly to control any exotherms.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material (Ethyl Acrylate)
If you observe a significant amount of unreacted ethyl acrylate after the reaction, consider the following causes and solutions.
| Potential Cause | Explanation & Recommended Action |
| Inactive Titanacyclopropane Intermediate | The active reagent is a titanacyclopropane formed from the Grignard reagent and the Ti(IV) source.[3][4] If this species does not form, no reaction will occur. Action: Ensure the Grignard reagent is active and added to the Ti(IV) alkoxide at the correct temperature as per the protocol. The formation of ethane gas during this step is an indicator of reagent formation.[4] |
| Presence of Inhibitors (Water, Oxygen) | Trace amounts of water or oxygen will rapidly quench the Grignard reagent and deactivate the titanium catalyst.[5] Action: Re-evaluate your anhydrous/inert atmosphere technique. Purge all reagents with argon. Use syringe techniques for all liquid transfers. |
| Incorrect Stoichiometry | The reaction typically requires at least two equivalents of the Grignard reagent relative to the ester to form the active titanium species.[2][4] Action: Double-check your calculations and ensure the correct equivalents of all reagents are being used. It is often beneficial to use a slight excess of the Grignard reagent. |
| Reaction Temperature Too Low | While initial formation of the titanium complex may require low temperatures, the subsequent reaction with the ester may need warming to proceed at a reasonable rate. Action: After the addition steps are complete, allow the reaction to slowly warm to room temperature or as specified in the literature procedure and monitor by TLC or GC-MS. |
Issue 2: Formation of a Major Byproduct Instead of the Desired Product
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are dominating.
| Observed Byproduct | Potential Cause & Explanation | Recommended Action |
| Ethyl 3-hydroxy-3-methylpentanoate (Simple addition product) | This suggests that the Grignard reagent (e.g., EtMgBr) is acting as a simple nucleophile and adding directly to the ester carbonyl, rather than forming the titanacyclopropane. This can happen if the titanium catalyst is inactive. | 1. Verify Catalyst Activity: Use a fresh, high-purity source of Ti(Oi-Pr)₄. 2. Ensure Pre-complexation: Allow sufficient time for the Grignard reagent and titanium alkoxide to react and form the active species before adding the ethyl acrylate substrate. |
| Polymerization of Ethyl Acrylate | Anionic polymerization of acrylates can be initiated by strong bases or nucleophiles, especially at higher temperatures. | 1. Maintain Low Temperature: Keep the reaction temperature strictly controlled, especially during the addition of the acrylate. 2. Reverse Addition: Consider adding the pre-formed titanacyclopropane reagent to the ethyl acrylate solution at a low temperature to keep the acrylate concentration low at any given time. |
| Ethyl propionate (Reduction product) | Reductive processes can occur, particularly if the reaction is allowed to run for too long at elevated temperatures or if certain titanium species are present. | 1. Optimize Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. 2. Control Temperature: Avoid excessive heating during the reaction or workup. |
Issue 3: Difficulty in Product Isolation and Purification
The product is relatively low-boiling and can be sensitive to acidic conditions.
| Problem | Potential Cause & Explanation | Recommended Action |
| Loss of Product During Solvent Removal | This compound is volatile. Aggressive solvent removal using high vacuum and heat will lead to significant product loss. | 1. Use a Rotary Evaporator with Care: Use a moderate vacuum and minimal bath temperature (e.g., <30 °C). 2. Backfill with Inert Gas: Do not leave the final product under high vacuum for extended periods. |
| Product Decomposition on Silica Gel | The strained methylenecyclopropane ring can be sensitive to the acidic nature of standard silica gel, potentially causing rearrangement or polymerization during column chromatography. | 1. Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutral amine, such as triethylamine (~1% v/v), before packing the column. 2. Use Alternative Media: Consider using neutral alumina or Florisil for chromatography. 3. Distillation: If the crude product is clean enough and impurities are non-volatile, vacuum distillation can be an effective purification method.[1] |
Visualization of Key Processes
Reaction Workflow
The following diagram outlines the critical steps and considerations for a successful synthesis.
Caption: General workflow for titanium-mediated synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Optimized Protocol Example: Titanium-Mediated Cyclopropanation
This protocol is a representative procedure adapted from principles of Kulinkovich-type reactions.[3][4][8] Safety Note: This reaction should only be performed by trained personnel in a chemical fume hood. Grignard reagents are pyrophoric and titanium alkoxides are moisture-sensitive.
Materials:
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄
-
Ethylmagnesium bromide (EtMgBr), ~1.0 M in THF
-
Ethyl acrylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (for chromatography)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous THF (to make a ~0.5 M solution based on the ester). Add titanium(IV) isopropoxide (1.2 equivalents) via syringe.
-
Formation of Active Reagent: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide solution (2.4 equivalents) dropwise via syringe pump over 30 minutes. The solution may change color. After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.
-
Cyclopropanation: While maintaining the temperature at 0 °C, add ethyl acrylate (1.0 equivalent) dropwise over 20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent on a rotary evaporator at low temperature (<30 °C).
-
Purification: Purify the resulting crude oil by vacuum distillation or by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., 5% ethyl acetate in hexanes).
References
-
Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Retrieved January 16, 2026, from [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved January 16, 2026, from [Link]
-
Szymoniak, J., et al. (2015). Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry, 13(22), 6325-6332. [Link]
-
Szymoniak, J., et al. (2015). Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. PubMed. [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved January 16, 2026, from [Link]
-
Scott, M. E., Tseng, N.-W., & Lautens, M. (n.d.). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved January 16, 2026, from [Link]
-
Total Synthesis. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved January 16, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved January 16, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Volatile Cyclopropane Esters by Vacuum Distillation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of volatile cyclopropane esters. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the vacuum distillation of these unique and often sensitive compounds. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your purification process.
Volatile cyclopropane esters are valuable intermediates in pharmaceuticals and fine chemicals.[1] Their purification, however, presents a distinct set of challenges. The inherent strain of the cyclopropane ring and the potential for thermal decomposition require careful handling.[2] Vacuum distillation is the method of choice as it allows for purification at significantly lower temperatures, thereby preserving the integrity of these heat-sensitive molecules.[3][4][5]
This guide is structured into a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the practical issues you may face in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the principles and setup of vacuum distillation for cyclopropane esters.
Q1: Why is vacuum distillation the preferred method for purifying cyclopropane esters? Vacuum distillation is an advanced separation technique that operates under reduced pressure.[3] By lowering the pressure in the system, the boiling points of the compounds are significantly reduced.[5] This is critically important for cyclopropane esters for two main reasons:
-
Thermal Sensitivity: Many organic molecules, including certain esters, can decompose, polymerize, or undergo side reactions at the high temperatures required for atmospheric distillation.[6][7] Vacuum distillation allows the process to run at a much lower, gentler temperature, minimizing the risk of product degradation.[4]
-
High Boiling Points: Even if not thermally sensitive, many esters have high boiling points, which would require significant energy input to distill at atmospheric pressure. Lowering the boiling point makes the process more efficient and practical in a laboratory setting.[8]
Q2: How do I predict the boiling point of my cyclopropane ester under vacuum? The approximate boiling point of a substance at a reduced pressure can be estimated using a temperature-pressure nomograph. These charts correlate the boiling point at atmospheric pressure (760 mmHg) with expected boiling points at various lower pressures. For a precise distillation, it is often necessary to determine the optimal conditions empirically, but a nomograph provides an excellent starting point for your experiment.[9]
Q3: What are the most critical parameters to control during the distillation? Success in vacuum distillation hinges on the precise control of two key parameters:
-
Pressure: A stable, controlled vacuum is essential. Fluctuations in pressure will cause the boiling point to change, leading to inconsistent distillation and poor separation of components with close boiling points.[7][10][11]
-
Temperature: The temperature of the heating bath and the temperature of the vapor at the still head must be carefully monitored. The goal is to supply just enough energy for a slow, steady distillation rate without superheating the mixture, which could lead to decomposition.[3][12]
Q4: What type of vacuum pump should I use? The choice of vacuum pump depends on the required vacuum level and the chemical nature of your esters and any residual solvents.[13]
-
Diaphragm Pumps: These are oil-free pumps with excellent chemical resistance, especially if they have PTFE-coated wetted parts. They are ideal for applications with volatile, potentially corrosive compounds and are low-maintenance.[14][15] They are suitable for moderate vacuum levels (down to ~1-10 mbar).
-
Rotary Vane Pumps: These oil-sealed pumps can achieve much deeper vacuum levels (<1 mbar).[13][14] However, they are more susceptible to damage from corrosive vapors. It is essential to use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between the distillation apparatus and a rotary vane pump to condense volatile compounds before they reach the pump oil.[13]
Q5: How can I identify if my cyclopropane ester is decomposing during distillation? Signs of decomposition include:
-
Discoloration: The liquid in the distillation flask turning dark brown or black.
-
Unexpected Pressure Increase: The formation of non-condensable gases as byproducts of decomposition will cause the system pressure to rise.
-
Inconsistent Vapor Temperature: A fluctuating or dropping temperature at the still head can indicate that the desired compound is no longer distilling due to degradation.
-
Poor Yield and Impure Product: Post-distillation analysis (e.g., GC-MS, NMR) showing unexpected byproducts.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the vacuum distillation process, presented in a question-and-answer format.
Issue 1: Violent Boiling and Bumping
Q: My sample is boiling violently and "bumping," splashing material from the distillation flask. Why is this happening and how can I stop it?
A: Bumping occurs when a liquid becomes superheated and then boils rapidly and uncontrollably.[16] This is a common issue in vacuum distillation because the large pressure difference amplifies the volume expansion of bubbles.[17]
Causality & Logic: Under vacuum, there are fewer nucleation sites for smooth boiling to begin. This allows the liquid's temperature to rise above its actual boiling point at that pressure. When boiling finally initiates, it does so explosively. This is exacerbated by heating too quickly or applying the vacuum too suddenly.[16][18]
Solutions:
-
Ensure Smooth Stirring: Vigorous stirring with a magnetic stir bar is the most effective way to prevent bumping. The vortex creates a large surface area and provides constant agitation, promoting smooth, even boiling. Note: Boiling chips are ineffective under vacuum as the trapped air in their pores is quickly removed, rendering them useless.[19]
-
Gradual Heating and Vacuum Application: Do not apply full heat and vacuum at once.
-
Avoid Overfilling the Flask: The distillation flask should be no more than two-thirds full.[6] This provides headspace to contain the boiling liquid and reduces the risk of splashes reaching the condenser.[16]
-
Use a Claisen Adapter: A Claisen adapter adds height and an extra bend between the distillation flask and the still head, making it much more difficult for splashed material to contaminate your distillate.[19][20]
Issue 2: Excessive Foaming
Q: My sample is foaming, and the foam is rising into the distillation column. What causes this?
A: Foaming is typically caused by the presence of surfactants or other high-molecular-weight impurities in your crude sample.[18][21] While bumping is a physical phenomenon of rapid boiling, foaming is a chemical issue related to surface tension.[17]
Solutions:
-
Slow and Steady Vacuum: Apply the vacuum very slowly. If you see foam beginning to form, slightly reduce the vacuum by opening the stopcock to the system until the foam subsides, then continue reducing the pressure gently.[18]
-
Use a Larger Distillation Flask: A larger flask provides more surface area for the foam bubbles to break before they can rise into the column.[18]
-
Install a Foam Brake or Bump Trap: A dedicated foam brake or a simple bump trap installed between the flask and the still head can capture any foam that travels up, preventing contamination of the final product.[16][18]
-
Consider Anti-Foaming Agents: If foaming is severe and persistent, a very small amount of a high-boiling, inert anti-foaming agent (e.g., a silicone-based agent) can be added. However, you must ensure this agent will not contaminate your final product or be difficult to remove later.
Issue 3: Inefficient Separation or Low Purity
Q: My distilled product is impure and contains starting materials or byproducts. How can I improve the separation?
A: This indicates that the separation efficiency of your distillation is insufficient to resolve components with close boiling points.
Causality & Logic: A simple distillation setup has a separation efficiency of only one "theoretical plate." This is often inadequate for separating mixtures where boiling points differ by less than 25 °C.[22] To achieve higher purity, you need to increase the number of theoretical plates in your system, which is the principle behind fractional distillation.[22][23]
Solutions:
-
Maintain Stable Vacuum: As mentioned, pressure fluctuations are a primary cause of poor separation. Use a high-quality vacuum regulator or controller to maintain a constant pressure.[7][11]
-
Use a Fractionating Column: For challenging separations, insert a fractionating column (e.g., a Vigreux, packed, or spinning band column) between the distillation flask and the still head.[22][24] This provides a large surface area for repeated condensation and vaporization cycles, dramatically increasing separation efficiency.[22][23]
-
Insulate the Column: Wrap the distillation head and fractionating column with glass wool or aluminum foil. This minimizes heat loss to the environment, helping to maintain the proper temperature gradient within the column required for efficient fractionation.[19]
-
Optimize the Distillation Rate: A slow, steady distillation rate (e.g., 1-2 drops per second) allows for proper equilibrium to be established on each theoretical plate within the column, leading to better separation. A rate that is too fast will compromise purity.
Issue 4: System Cannot Reach or Maintain Target Vacuum
Q: I can't get my system down to the desired pressure, or the pressure keeps creeping up. What's wrong?
A: This is one of the most common problems and can be attributed to three main causes: leaks, an underperforming pump, or the presence of unexpected volatile substances.
Solutions:
-
Check for Leaks: This is the most frequent culprit.
-
Glassware Inspection: Before assembly, carefully inspect every piece of glassware for star cracks or fine cracks, which can cause implosion under vacuum and create leaks.[6][19]
-
Properly Grease Joints: All ground-glass joints must be lightly and evenly greased with a suitable vacuum grease to ensure an airtight seal.[19]
-
Secure Connections: Ensure all tubing is thick-walled vacuum tubing and that all connections are tight.
-
-
Assess the Vacuum Pump: The pump itself may be the issue.
-
Check the pump oil level and clarity (for rotary vane pumps). Contaminated oil will degrade performance.
-
Ensure the pump is rated to achieve the desired vacuum level.
-
-
Degas the Sample: The crude mixture may contain dissolved low-boiling solvents (e.g., ether, DCM) from the workup.[17] When the vacuum is first applied, these solvents will boil off, creating a large vapor load that prevents the system from reaching a deep vacuum.[25] It is crucial to allow these volatiles to be removed completely before applying heat and beginning the main distillation.[6][17]
Section 3: Protocols and Visual Workflows
Protocol 1: Standard Vacuum Distillation Setup
-
Inspect All Glassware: Check for any cracks or defects that could lead to implosion under vacuum.[6][19]
-
Assemble the Apparatus: Build the setup from the bottom up, securing each piece with a clamp.
-
Add Sample and Stir Bar: Place the crude cyclopropane ester and a magnetic stir bar into a round-bottom flask (no more than 2/3 full).
-
Grease Joints: Apply a thin, uniform layer of vacuum grease to all male ground-glass joints.
-
Connect Components: Assemble the apparatus as shown in the workflow diagram below. A Claisen adapter is highly recommended.[19]
-
Attach Hoses: Connect thick-walled vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump.[19] Connect water cooling hoses to the condenser (water in at the bottom, out at the top).
-
Final Check: Ensure all connections are secure before proceeding.
Experimental Workflow: Vacuum Distillation Assembly
Caption: Step-by-step workflow for assembling a vacuum distillation apparatus.
Protocol 2: Step-by-Step Distillation Procedure
-
Start Stirring: Turn on the magnetic stirrer to a speed that creates a significant vortex.
-
Apply Vacuum: Turn on the vacuum pump and slowly open the system to the vacuum. Allow the system to pump down and remove any residual low-boiling solvents. The pressure should stabilize at the pump's ultimate vacuum.[19]
-
Apply Heat: Once the pressure is stable, begin to slowly heat the distillation flask using a heating mantle or oil bath.[6]
-
Observe Distillation: Watch for the ring of condensate to slowly rise up the still head.[6] The temperature on the thermometer will rise and then stabilize as the first drops of distillate come over. This stable temperature is the boiling point at the recorded pressure.[6]
-
Collect Fractions: Collect any initial low-boiling impurities as a "forerun" fraction. Once the vapor temperature is stable and the distillate appears clean, switch to collecting the main product fraction.
-
Shutdown: Once the distillation is complete, first remove the heat source and allow the system to cool to room temperature.[19] Then, and only then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[19]
Logical Diagram: Troubleshooting Vacuum Issues
Caption: A decision tree for systematically troubleshooting vacuum problems.
Section 4: Equipment and Safety
Data Table: Vacuum Pump Selection Guide
| Feature | Diaphragm Pump | Rotary Vane Pump | Recommendation for Cyclopropane Esters |
| Mechanism | Oil-free, oscillating membrane | Oil-sealed rotating vanes | Diaphragm pump is preferred for routine purifications due to chemical resistance and low maintenance.[14][15] |
| Ultimate Vacuum | Good (1-20 mbar) | Excellent (<0.01 mbar) | Rotary vane is only necessary if extremely low pressures are required for very high-boiling esters. |
| Chemical Resistance | Excellent (with PTFE heads) | Poor (vapors contaminate oil) | Diaphragm pump is superior for handling volatile organic compounds.[13] |
| Maintenance | Low (occasional diaphragm replacement) | High (frequent oil changes, trapping) | Lower long-term cost and effort with a diaphragm pump. |
| Cold Trap | Recommended | Mandatory | A cold trap is always good practice but is absolutely essential to protect a rotary vane pump.[13] |
Safety First: Core Best Practices
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[12][26][27]
-
Fume Hood: All distillations of flammable or volatile organic compounds must be conducted inside a certified chemical fume hood to prevent the buildup of hazardous vapors.[12][26][28]
-
Implosion Hazard: Never use glassware that has cracks, chips, or star-shaped fractures for vacuum applications. A flawed piece of glassware can implode violently under reduced pressure.[6][19]
-
Emergency Preparedness: Know the location of the nearest fire extinguisher, safety shower, and eyewash station. Have an emergency shutdown plan in mind before you begin.[12][27]
-
Never Heat a Closed System: Ensure the system is open to a vacuum source or vented before applying any heat.
References
- Eng-Tips. (2003).
- Laboratory Supply Network. (2017). How to Minimize Bumping and Foaming.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.
- Lab Instrument Manufacturer. (n.d.). How do you stop a Rotovap from bumping?. Lab Instrument Manufacturer.
- Across International. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
- Tennenhouse, E. (2017).
- Buchi.com. (n.d.). Foam is foe in rotary evaporation. Here is how to prevent it. Buchi.com.
- University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Department of Chemistry : University of Rochester.
- Chemistry LibreTexts. (2022). 5.
- Best Value Vacs. (2018). How To Choose The Right Vacuum Pump. BVV.
- Georgia Institute of Technology. (n.d.).
- Equilibar. (2013).
- Busch. (n.d.).
- Safety Precautions For Distillation. (2025).
- Christie, W. W. (1968). Mass spectrometry of lipids. I.
- Sterlitech Corporation. (2020). How to choose the best vacuum pump for your lab.
- Oregon State University. (2000).
- LabRepCo. (2025).
- Arishtam India. (2024).
- VACUUBRAND. (n.d.).
- EVP. (2020). Selection criteria for vacuum pumps.
- Pumps & Systems. (2018). How to Choose the Best Vacuum Pump for Chemical and Pharmaceutical Processes.
- AXA XL. (n.d.). Distilling Of Flammable Or Combustible Liquids.
- Schurig, V., et al. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- ACS Publications. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development.
- Made-in-China.com. (n.d.). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery.
- VTA GmbH & Co. KG. (n.d.).
- RSC Advances. (2017).
- Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
- Digivac. (n.d.).
- Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
- Scribd. (n.d.).
- Quora. (2019).
- ResearchGate. (2024). (PDF)
- Wikipedia. (n.d.).
- Pope Scientific. (2020).
- GROSSMANN RESEARCH GROUP. (n.d.).
- NIH. (2024).
- PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- ScienceDirect. (n.d.). Decomposition and hydrocarbon growth processes for esters in non-premixed flames.
- University of Toronto. (2021).
- Syngene. (2025).
- ResearchGate. (2016).
- PubMed Central. (n.d.).
Sources
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Technical Support Center: Overcoming Variability in Rhodium-Catalyzed Cyclopropanation Yields
Welcome to the Technical Support Center for Rhodium-Catalyzed Cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to variability in reaction yields. By understanding the underlying principles of this powerful transformation, you can achieve more consistent and optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction is sluggish or not going to completion. What are the most common causes?
A1: An incomplete reaction is one of the most frequent issues. The root cause often lies in one of three areas: catalyst activity, reagent purity, or reaction conditions.
-
Catalyst Deactivation: Dirhodium(II) catalysts, while robust, can be deactivated by impurities. Ensure your starting materials and solvent are free from coordinating species like phosphines, thiols, or even excess coordinating solvents that can bind to the rhodium center and inhibit catalysis.
-
Reagent Quality: The purity of the diazo compound is paramount.[1][2][3] Acidic impurities can lead to premature decomposition of the diazo reagent, while other contaminants can interfere with the catalyst.[2][3] Similarly, the alkene substrate should be pure and free of potential catalyst poisons.
-
Suboptimal Conditions: Low catalyst loading can result in incomplete conversion.[2] While higher loadings can be effective, it's often more efficient to first ensure the purity of all components. Temperature also plays a crucial role; while many reactions proceed at room temperature, some systems may require gentle heating to overcome activation barriers.[4]
Q2: I'm observing significant formation of side products, such as dimers of the diazo compound. How can I minimize these?
A2: The formation of diazo dimers (e.g., diethyl maleate and fumarate from ethyl diazoacetate) is a classic indicator that the rate of carbene formation is exceeding the rate of its reaction with the alkene.[2][5] This is typically due to a high localized concentration of the diazo compound.
The most effective solution is to employ the slow addition of the diazo compound using a syringe pump over several hours.[2][3] This maintains a low, steady concentration of the reactive rhodium carbene intermediate, favoring the desired intermolecular reaction with the alkene over unproductive side reactions.[6][7]
Q3: The diastereoselectivity of my reaction is poor or inconsistent. What factors influence this?
A3: Diastereoselectivity in rhodium-catalyzed cyclopropanation is influenced by a complex interplay of steric and electronic factors involving the catalyst, the carbene, and the alkene.
-
Catalyst Ligands: The ligands on the dirhodium core play a critical role in controlling the stereochemical outcome.[8] Bulkier ligands can create a more sterically demanding environment, influencing the trajectory of the alkene's approach to the rhodium carbene.[5] For challenging substrates, screening a variety of rhodium catalysts with different carboxylate or carboxamidate ligands is often necessary.
-
Carbene Structure: The structure of the diazo precursor significantly impacts selectivity. "Donor-acceptor" carbenes, derived from aryldiazoacetates or vinyldiazoacetates, are generally more selective than simple "acceptor" carbenes from reagents like ethyl diazoacetate.[5][9] These "stabilized carbenoids" are more sterically demanding and can lead to high diastereoselectivity.[5]
-
Solvent Choice: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Non-polar solvents like pentane or dichloromethane are commonly used and can sometimes offer better selectivity compared to more polar options.[10][11]
Q4: My reaction is not yielding any of the desired cyclopropane product. What are the critical troubleshooting steps?
A4: A complete lack of product points to a fundamental issue with one of the core components of the reaction. A systematic approach is key to identifying the problem.
-
Verify Catalyst Activity: Test your catalyst with a known, reliable reaction (a "positive control") to confirm its activity. If it fails, the catalyst may have degraded due to improper storage or handling.
-
Confirm Reagent Integrity: Use NMR or other analytical techniques to verify the structure and purity of your diazo compound and alkene. Diazo compounds, in particular, can be unstable.[2]
-
Check for Catalyst Poisons: Ensure all glassware is scrupulously clean and that solvents and reagents are free from potential inhibitors. Common culprits include sulfur-containing compounds, phosphines, and amines.
-
Re-evaluate Reaction Conditions: Double-check the concentration, temperature, and inert atmosphere conditions. Many rhodium catalysts are sensitive to air and moisture, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]
II. Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with your rhodium-catalyzed cyclopropanation reactions.
Caption: A step-by-step workflow for troubleshooting low yields.
III. The Catalytic Cycle and Deactivation Pathways
Understanding the catalytic cycle is fundamental to troubleshooting. The generally accepted mechanism involves the reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate after the extrusion of nitrogen gas.[6][7][12][13] This electrophilic carbene then reacts with the alkene to form the cyclopropane ring and regenerate the catalyst.[6]
Caption: The rhodium-catalyzed cyclopropanation cycle and a deactivation pathway.
IV. Experimental Protocols & Data
Protocol 1: Purification of Ethyl Diazoacetate (EDA) by Vacuum Distillation
Impure EDA is a common source of variability.[1] This protocol describes a method for its purification. Caution: Ethyl diazoacetate is potentially explosive and toxic; handle with extreme care behind a blast shield.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is free of sharp edges or ground glass joints that could initiate detonation. Use a well-ventilated fume hood and a blast shield.
-
Distillation: Place the crude EDA in the distillation flask. Apply a vacuum and gently heat the flask in a water bath.
-
Collection: Collect the pale yellow EDA fraction that distills at the appropriate temperature and pressure (e.g., ~55-57 °C at 12 mmHg).
-
Storage: Store the purified EDA in a clean, smooth-walled amber bottle at -20 °C.
Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This procedure provides a robust starting point for optimizing your reaction.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the alkene (1.0 equiv) and anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1–1.0 mol%).
-
Diazo Compound Addition: Prepare a solution of the diazo compound (1.1–1.5 equiv) in the reaction solvent. Using a syringe pump, add this solution to the stirred reaction mixture over 2–6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (often visible as a yellow color) is a good indicator of completion.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.
Data Table: Impact of Catalyst and Solvent on Diastereoselectivity
The choice of catalyst and solvent can dramatically affect the stereochemical outcome of the reaction. The following table provides representative data for the cyclopropanation of styrene with a donor-acceptor diazo compound.
| Entry | Catalyst | Solvent | Yield (%) | trans:cis Ratio | Reference |
| 1 | Rh₂(OAc)₄ | Dichloromethane | 85 | 70:30 | [2] |
| 2 | Rh₂(esp)₂ | Dichloromethane | 92 | >95:5 | [14] |
| 3 | Rh₂(S-DOSP)₄ | Pentane | 90 | >98:2 | [10] |
Data are representative and will vary based on the specific substrates and reaction conditions.
By systematically addressing the factors outlined in this guide, you can enhance the reproducibility and success of your rhodium-catalyzed cyclopropanation reactions, a cornerstone of modern synthetic chemistry.
V. References
-
Metal-catalyzed cyclopropanations - Wikipedia. [Link]
-
Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes | Organic Letters - ACS Publications. [Link]
-
Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Publishing. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. [Link]
-
New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | Emory Theses and Dissertations. [Link]
-
Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds. [Link]
-
Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC - NIH. [Link]
-
Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC - NIH. [Link]
-
Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions - Digital Commons@ETSU. [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society. [Link]
-
Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF - ResearchGate. [Link]
-
Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. [Link]
-
Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds - DigitalCommons@USU. [Link]
-
Quantum Chemical Interrogation of Reactions Promoted by Dirhodium Tetracarboxylate CatalystsõMechanism, Selectivity, and. [Link]
-
Cyclization Reactions of Rhodium Carbene Complexes. Effect of Composition and Oxidation State of the Metal | The Journal of Organic Chemistry - ACS Publications. [Link]
-
5: Carbene Reactions - Chemistry LibreTexts. [Link]
-
Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC - PubMed Central. [Link]
Sources
- 1. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds" by Freeman M. Wong, Jianbo Wang et al. [digitalcommons.usu.edu]
- 8. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Preparing Methylidenecyclopropanes
Welcome to the Technical Support Center for the synthesis and optimization of methylidenecyclopropanes (MCPs). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these highly strained and synthetically valuable scaffolds. As molecules with significant ring strain and unique reactivity, MCPs present specific challenges in their preparation, from precursor instability to low reaction yields and difficult purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, actionable solutions grounded in mechanistic principles.
Section 1: Precursor Synthesis & Stability — The Challenge of Cyclopropanone
The most common precursors for olefination-based MCP synthesis are cyclopropanones. However, cyclopropanone itself is highly unstable due to extreme angle strain, making its handling a primary hurdle.
Q1: My synthesis requires cyclopropanone as a starting material, but it seems to decompose rapidly. How can I effectively use it in my olefination reaction?
A1: Direct handling of free cyclopropanone is rarely practical due to its high propensity for polymerization. The key is to use a stable surrogate that can either generate cyclopropanone in situ or can be used directly in the olefination reaction.
-
Expert Insight: The instability of cyclopropanone stems from the severe deviation of the sp²-hybridized carbonyl carbon from its ideal 120° bond angle to the constrained ~60° of the cyclopropane ring. This strain is significantly relieved upon hydration.[1]
Recommended Strategy: Use Cyclopropanone Hemiacetal or Hydrate
Cyclopropanone ethyl hemiacetal or cyclopropanone hydrate are stable, commercially available, or easily synthesized precursors. They exist in equilibrium with a small amount of the free ketone, which is then trapped by the olefination reagent.
Alternative Precursor Synthesis: Tiffeneau-Demjanov Rearrangement
For more complex or substituted cyclopropanones, the Tiffeneau-Demjanov rearrangement offers a reliable synthetic route. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, which in the case of a cyclobutanol precursor, can yield a cyclopropanone derivative.[2][3][4][5] This method is particularly useful for generating the ketone precursor immediately before the olefination step.
Section 2: Troubleshooting Olefination Reactions for MCP Synthesis
The conversion of a cyclopropanone (or its surrogate) to a methylidenecyclopropane is the critical bond-forming step. The choice of olefination method is paramount and depends on substrate scope, desired stereoselectivity (for substituted MCPs), and ease of purification.
Method 1: The Wittig Reaction
The Wittig reaction is a workhorse of organic synthesis but presents specific challenges when applied to sterically hindered or sensitive substrates like cyclopropanones.
Q2: My Wittig reaction to synthesize a methylidenecyclopropane is giving a very low yield. What are the most common causes?
A2: Low yields in this specific Wittig reaction often trace back to three primary issues: inefficient ylide formation, poor reactivity with the sterically demanding cyclopropanone, and competing side reactions.
-
Inefficient Ylide Formation: The methylenetriphenylphosphorane ylide (Ph₃P=CH₂) is typically generated by deprotonating methyltriphenylphosphonium bromide with a strong base. Incomplete deprotonation leads to a lower concentration of the active nucleophile.
-
Troubleshooting:
-
Base Selection: Use a sufficiently strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are common choices. Organolithium bases like n-BuLi can also be used but may lead to side reactions if not handled correctly.[6]
-
Anhydrous Conditions: The ylide is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
-
-
Steric Hindrance: Cyclopropanones, while small, can be sterically demanding. This can slow the reaction rate and lead to poor yields, especially with substituted cyclopropane rings.[3]
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Gently heating the reaction (e.g., to 40-50 °C in THF) can often overcome the activation barrier. Monitor the reaction by TLC to avoid product decomposition.
-
Change the Order of Addition: Instead of pre-forming the ylide, consider adding the base to a mixture of the phosphonium salt and the cyclopropanone surrogate. This keeps the instantaneous concentration of the unstable ylide low and allows it to react as it is formed.[7]
-
-
-
Side Reactions: The strong base can promote the enolization of the ketone, rendering it unreactive towards the ylide.
Q3: I've managed to form my product, but I cannot separate it from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
A3: TPPO removal is a classic challenge in Wittig chemistry. Due to its polarity, it can co-elute with products during chromatography. Several chromatography-free methods are highly effective.
-
Expert Insight: The high polarity and crystallinity of TPPO, along with its ability to act as a Lewis base, are properties that can be exploited for its removal.
Purification Strategies for TPPO Removal
| Method | Principle | Best For | Protocol Summary |
| Precipitation | TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, or cold diethyl ether. | Non-polar to moderately polar MCP products. | After the reaction, concentrate the mixture, then triturate or suspend the residue in hexane or a 1:1 mixture of ether/hexane. The TPPO will precipitate and can be removed by filtration.[8][9] |
| Complexation with Metal Salts | TPPO forms an insoluble complex with certain metal salts (e.g., ZnCl₂, MgCl₂). | Polar MCP products that are soluble in polar solvents like ethanol or acetonitrile. | Dissolve the crude mixture in ethanol. Add 1.1 equivalents of ZnCl₂ and stir for 1-2 hours. The [TPPO-ZnCl₂] complex will precipitate and can be filtered off.[9][10][11] |
| Silica Plug Filtration | TPPO is highly polar and strongly adsorbs to silica gel. | Products that are significantly less polar than TPPO. | Concentrate the crude mixture and redissolve in a minimal amount of a non-polar solvent (e.g., dichloromethane). Pass this solution through a short pad ("plug") of silica gel, eluting the product with the same or a slightly more polar solvent, leaving the TPPO adsorbed on the silica.[10][11] |
Alternative Olefination Methods
Q4: The Wittig reaction is not working for my substrate. What are some robust alternatives for preparing methylidenecyclopropanes?
A4: When the Wittig reaction fails, the Peterson and Julia-Kocienski olefinations are excellent alternatives. For simple methylenation, the Nysted reagent is also a powerful option.
-
Peterson Olefination: This reaction uses an α-silyl carbanion, which adds to the carbonyl to form a β-hydroxysilane intermediate. Subsequent elimination yields the alkene.[4][5][12]
-
Julia-Kocienski Olefination: This is a modified, one-pot version of the Julia olefination that uses a heteroaryl sulfone (often a phenyltetrazole or benzothiazole derivative).[2][13][14]
-
Nysted Reagent: This zinc-based reagent, often used with a Lewis acid like TiCl₄, is highly effective for the methylenation of ketones, including those prone to enolization under basic Wittig conditions.[13][14]
Comparative Data on Olefination Methods
The choice of method can significantly impact yield and selectivity. The following table provides representative data for the olefination of cyclohexanone, a common model for a cyclic ketone.
| Olefination Method | Reagent/Ylide | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig Reaction | Methylenetriphenylphosphorane | Methylenecyclohexane | 80-86 | N/A | [17] |
| HWE Reaction | Diethyl (cyanomethyl)phosphonate | (Cyclohexylidene)acetonitrile | 92 | >95:5 (E) | [17] |
| Julia-Kocienski | PT-sulfone derivative | Ethylidenecyclohexane | 85 | >98:2 (E) | [17] |
| Peterson Olefination | (Trimethylsilyl)methyllithium | Methylenecyclohexane | 83 | N/A | [17] |
Table adapted from BenchChem's comparative guide on olefination methodologies.[17]
Section 3: Product Stability & Purification
Q5: My methylidenecyclopropane product seems to decompose or polymerize during purification by distillation or column chromatography. How can I improve its stability?
A5: Methylidenecyclopropanes are inherently strained molecules and can be sensitive to heat and acid. The combination of ring strain and the exocyclic double bond makes them susceptible to isomerization, ring-opening, and polymerization.
-
Mechanism of Decomposition: Acidic conditions (e.g., residual acid in the reaction or acidic silica gel) can protonate the double bond, leading to a cyclopropylcarbinyl cation. This cation is notoriously unstable and can rearrange via ring-opening to form cyclobutyl or homoallylic cations, leading to a mixture of byproducts. Thermal stress can also induce rearrangements.
Troubleshooting & Optimization Strategies:
-
Neutralize the Workup: Ensure any acidic or basic catalysts are thoroughly quenched and washed out during the aqueous workup. A final wash with a saturated sodium bicarbonate solution (if the reaction was acidic) or dilute ammonium chloride (if basic) is recommended.
-
Use Deactivated Silica Gel: Standard silica gel is acidic and can catalyze decomposition. Use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a neutral amine, like triethylamine (e.g., hexane with 1% Et₃N).
-
Avoid High Temperatures:
-
Distillation: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
-
Chromatography: Consider performing column chromatography at reduced temperatures (e.g., in a cold room) to minimize on-column degradation.[18]
-
-
Minimize Contact Time: Purify the product as quickly as possible. Avoid letting the compound sit on a chromatography column for extended periods.
Section 4: Experimental Protocols & Workflows
Protocol: Wittig Methylenation of a Cyclopropanone Surrogate
This protocol describes the synthesis of a methylidenecyclopropane from a cyclopropanone ethyl hemiacetal using methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq.)
-
Potassium tert-butoxide (1.2 eq.)
-
Cyclopropanone ethyl hemiacetal (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure:
-
Ylide Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide portion-wise over 15 minutes. The mixture will turn a characteristic deep yellow/orange color. Stir at 0 °C for 1 hour.
-
Olefination: Add the cyclopropanone ethyl hemiacetal dropwise via syringe to the ylide solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction mixture will gradually become colorless as a white precipitate of TPPO forms.
-
Quenching & Workup: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification (TPPO Removal): Filter the dried solution and concentrate under reduced pressure. To the crude residue, add a minimal amount of diethyl ether to dissolve the product, then add an excess of hexane to precipitate the TPPO. Cool the mixture to 0 °C for 30 minutes, then filter to remove the solid TPPO. Concentrate the filtrate to yield the crude methylidenecyclopropane, which can be further purified by chromatography on deactivated silica gel if necessary.
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for troubleshooting a low-yielding MCP synthesis via olefination.
Caption: Troubleshooting Decision Tree for MCP Synthesis.
References
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
Demjanov rearrangement. Grokipedia. [Link]
-
Tiffeneau-Demjanov Rearrangement. SynArchive. [Link]
-
Peterson Olefination. Wikipedia. [Link]
-
Problems with wittig reaction. Reddit r/Chempros. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Nysted reagent. Wikipedia. [Link]
-
PAPER –III MODERN ORGANIC SYNTHESIS. SlideShare. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC. [Link]
-
Common carbonyl-based olefination methods used in organic synthesis. ResearchGate. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
Cyclopropane instability to addition reactions. Chemistry Stack Exchange. [Link]
-
Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Formation of a stable hydrate. Chemistry Stack Exchange. [Link]
-
Olefination Reactions. University of California, Irvine. [Link]
-
Workup: Triphenylphosphine Oxide. University of Rochester. [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Chemical Reviews. [Link]
-
Method development on the analytical scale. YMC CO., LTD.. [Link]
-
Cyclopropanation Reactions by a Class I Unspecific Peroxygenase. ResearchGate. [Link]
-
trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. [Link]
-
Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI. [Link]
-
HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). PubMed. [Link]
-
Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. [Link]
-
Quantitative isolation of DNA restriction fragments from low-melting agarose by Elutip-d affinity chromatography. PubMed. [Link]
Sources
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- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. Demjanov rearrangement | PPTX [slideshare.net]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural elucidation of a methylenation reagent of esters: synthesis and reactivity of a dinuclear titanium(iii) methylene complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nysted reagent - Wikipedia [en.wikipedia.org]
- 14. dnrcollege.org [dnrcollege.org]
- 15. Cyclopropane synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Safe Handling and Storage of Strained Organic Compounds
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with strained organic compounds. It is designed to move beyond generic safety protocols, offering specific, actionable advice in a question-and-answer format to address the unique challenges posed by these high-energy molecules.
Section 1: Foundational Principles - Understanding the Hazard
Strained organic compounds, such as those containing cyclopropane, cyclobutane, or other small, rigid ring systems, possess significant potential energy due to deviations from ideal bond angles and conformations. This stored energy, known as ring strain, leads to increased reactivity and potential instability.[1][2][3] Understanding the nature of this strain is fundamental to safe handling.
FAQ 1.1: What is "ring strain" and why does it make a compound hazardous?
Ring strain arises from a combination of factors that destabilize a cyclic molecule:[1][4]
-
Angle Strain: This occurs when the bond angles within the ring deviate from the ideal 109.5° for sp³ hybridized carbon atoms. For instance, the C-C-C bond angles in cyclopropane are constrained to 60°, leading to significant angle strain.[1][5]
-
Torsional Strain: This results from the eclipsing of bonds on adjacent atoms, which is prevalent in small, planar rings like cyclopropane.[1]
-
Steric Strain (Transannular Strain): This is caused by repulsive interactions between atoms forced into close proximity across the ring.[1]
This stored strain energy makes the molecule thermodynamically unstable. Consequently, strained compounds are more reactive and prone to undergo ring-opening reactions, sometimes with a significant release of energy, to relieve this strain.[4][6] This inherent reactivity is the primary source of the associated hazards.
Data Snapshot: Strain Energies of Common Cycloalkanes
The following table quantifies the strain energy for various cycloalkanes, illustrating the high energy content of smaller rings compared to the relatively strain-free cyclohexane.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
Data compiled from various sources on cycloalkane stability.[5][7]
Section 2: General Handling and Personal Protective Equipment (PPE)
Safe handling of any reactive chemical is paramount.[8] For strained organic compounds, these precautions must be rigorously followed.
FAQ 2.1: What is the minimum required PPE for handling strained organic compounds?
Standard laboratory PPE is the absolute minimum, with specific enhancements depending on the scale and reactivity of the compound.[8][9]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a risk of explosion or significant splash.[10]
-
Hand Protection: Chemically resistant gloves appropriate for the specific compound and any solvents being used are essential.[9][10]
-
Body Protection: A flame-resistant lab coat is highly recommended, especially when working with pyrophoric or highly flammable materials.[10] Do not wear clothing made of synthetic materials.[10]
-
Additional PPE: For larger-scale reactions or particularly energetic compounds, the use of a blast shield is a critical safety measure.[10][11]
Troubleshooting Guide: Unexpected Exotherm During Reaction
Issue: You observe a rapid, unexpected increase in temperature during a reaction involving a strained molecule.
Immediate Actions:
-
Alert Colleagues: Immediately inform others in the lab of the situation. Never work alone with highly reactive chemicals.[9][10]
-
Cooling: If it is safe to do so, apply external cooling (e.g., an ice bath).
-
Remove Heat Source: If the reaction is being heated, immediately remove the heat source.
-
Evacuation: If the reaction appears to be uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis & Prevention:
-
Rate of Addition: Was a reagent added too quickly? Slow, controlled addition is crucial for managing the heat generated from the reaction of strained compounds.
-
Concentration: Was the reaction run at too high a concentration? Diluting the reaction mixture can help to dissipate heat more effectively.
-
Scale: Was the reaction scaled up without proper consideration for heat transfer? Surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
Section 3: Storage and Stability
Proper storage is critical to prevent the decomposition of strained compounds, which can lead to the buildup of pressure or the formation of hazardous byproducts.
FAQ 3.1: What are the general guidelines for storing strained organic compounds?
-
Segregation: Store strained compounds away from incompatible materials, especially strong acids, bases, oxidizers, and reducing agents.[12]
-
Temperature Control: Many strained compounds are thermally sensitive.[13] Store them at the recommended temperature, often in a refrigerator or freezer. Use only laboratory-grade, spark-proof refrigerators and freezers for the storage of flammable materials.[14]
-
Inert Atmosphere: For compounds sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is necessary.
-
Labeling: All containers must be clearly labeled with the chemical name, hazard information, date of receipt, and date opened.[12][15]
-
Minimize Quantities: Only store the minimum amount of the compound needed for your work.[10][12]
Logical Workflow for Storage Condition Selection
The following diagram outlines a decision-making process for determining the appropriate storage conditions for a strained organic compound.
Caption: Decision workflow for storing strained compounds.
Section 4: Purification and Quenching
Purification and quenching are high-risk steps where decomposition or uncontrolled reactions can occur.
Troubleshooting Guide: Decomposition During Purification
Issue: Your strained compound is decomposing during chromatographic purification or distillation.
Potential Solutions:
-
Low-Temperature Chromatography: Perform column chromatography in a cold room or using a jacketed column with a circulating chiller to maintain a low temperature.
-
Deactivated Silica/Alumina: Acid-sensitive or base-sensitive compounds can decompose on standard silica gel or alumina. Use deactivated stationary phases (e.g., by adding a small percentage of triethylamine or water to the eluent/slurry).
-
Avoid Distillation: Due to their thermal lability, distillation is often unsuitable for highly strained compounds.[13] If distillation is necessary, use high-vacuum, low-temperature techniques (e.g., Kugelrohr or short-path distillation).[16]
-
Crystallization: If the compound is a solid, crystallization from a suitable solvent at low temperature can be a gentle and effective purification method.[16][17]
FAQ 4.1: How should I safely quench a reaction containing a highly reactive, strained molecule?
Quenching is the process of deactivating any remaining reactive reagents at the end of a reaction.[18] For reactions involving strained compounds, this must be done with extreme caution.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.[19] This will help to control any exotherm.
-
Use a Less Reactive Quenching Agent First: For highly reactive reagents (like organolithiums or hydrides), begin by slowly adding a less reactive quenching agent, such as isopropanol.[20]
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring. Monitor the temperature of the reaction mixture. If a significant exotherm is observed, pause the addition until the temperature subsides.[19]
-
Follow with a More Reactive Quenching Agent: Once the initial vigorous reaction has ceased, a more reactive quenching agent like water or an aqueous solution can be slowly added.[20]
-
Allow to Warm: Once the quench is complete, allow the reaction mixture to slowly warm to room temperature before proceeding with the workup.[20]
Section 5: Emergency Procedures - Spills and Exposures
Prompt and correct response to a spill is critical to mitigate hazards.[11]
FAQ 5.1: What should I do if I spill a small amount of a strained organic compound in the fume hood?
For a small, contained spill inside a fume hood:
-
Alert Others: Notify nearby personnel.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Wear Appropriate PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.[21]
-
Contain and Absorb: Use a spill kit with absorbent materials that are compatible with the spilled chemical.[22] For flammable liquids, use non-combustible absorbents.
-
Collect Waste: Carefully collect the absorbent material and place it in a properly labeled hazardous waste container.[21]
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution.
-
Report: Report the incident to your supervisor or institutional environmental health and safety (EHS) office.[21]
Emergency Response Flowchart
This diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Immediate actions for a chemical spill.
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Technical Support Center: Troubleshooting the Removal of Excess 2-Bromopropene
Welcome to the technical support guide for handling 2-bromopropene in your chemical synthesis workflows. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with removing unreacted 2-bromopropene from their reaction mixtures. As a volatile and reactive reagent, its efficient removal is critical for the purity of your target compound and the success of subsequent synthetic steps.
This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-bromopropene that influence its removal?
A1: Understanding the physical properties of 2-bromopropene is the foundation for selecting an appropriate removal strategy. Its high volatility and immiscibility with water are the most critical factors to consider.
| Property | Value | Significance for Purification |
| Boiling Point | 48-49 °C | The low boiling point makes distillation a primary method for removal. However, it can also lead to loss of product if the desired compound is also volatile. |
| Molecular Weight | 120.98 g/mol | This moderate molecular weight contributes to its volatility. |
| Density | 1.433 g/mL at 25 °C | 2-Bromopropene is denser than water, which is an important consideration for liquid-liquid extractions as it will constitute the lower organic layer. |
| Solubility | Immiscible with water.[1][2] | This property is highly advantageous for removal by aqueous washing (extraction). It is miscible with common organic solvents like alcohol, ether, benzene, and chloroform.[3] |
| Vapor Pressure | 5.05 psi (20 °C) | The high vapor pressure indicates its tendency to evaporate easily at room temperature, reinforcing the utility of distillation and evaporation techniques. |
Q2: I've completed my reaction. What is the most straightforward method to remove the bulk of unreacted 2-bromopropene?
A2: For a volatile reagent like 2-bromopropene, distillation is often the most direct and efficient first step for bulk removal.[4][5] Given its low boiling point of 48-49 °C, it can often be selectively removed from less volatile reaction products.[6]
A simple distillation setup is typically sufficient. However, if your product also has a relatively low boiling point, fractional distillation will be necessary to achieve a good separation.[7]
Troubleshooting Common Issues
Scenario 1: After distillation, I still detect 2-bromopropene in my product via NMR/GC analysis.
This is a common scenario, as trace amounts of 2-bromopropene can be challenging to remove completely by distillation alone, especially if it forms an azeotrope with the solvent or product.
Troubleshooting Flowchart: Post-Distillation Contamination
Caption: Decision-making workflow for removing trace 2-bromopropene.
Detailed Protocols:
1. Aqueous Extraction (Liquid-Liquid Extraction):
This method leverages the immiscibility of 2-bromopropene in water.[1][2]
-
Step 1: Solvent Selection: Dissolve your crude product in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane). Ensure your desired product is highly soluble in this solvent.
-
Step 2: Washing: Transfer the organic solution to a separatory funnel and wash with deionized water. The 2-bromopropene will preferentially partition into the organic layer, but repeated washes will help remove any water-soluble impurities.
-
Step 3: Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and further removes water from the organic layer.[8]
-
Step 4: Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
2. Column Chromatography:
If extraction is insufficient, column chromatography provides a higher degree of separation.[4]
-
Stationary Phase: Silica gel is the most common choice for general-purpose chromatography.
-
Mobile Phase (Eluent): The choice of eluent is critical. You will need to perform thin-layer chromatography (TLC) to determine a solvent system that provides good separation between your product and 2-bromopropene. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. 2-bromopropene, being relatively non-polar, should elute quickly.
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, Reverse Phase HPLC (RP-HPLC) can be effective.[9][10] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[9]
Scenario 2: My product is sensitive to heat, so distillation is not a viable option. How can I remove a large excess of 2-bromopropene?
When dealing with thermally labile compounds, non-distillative methods are essential.
Troubleshooting Flowchart: Heat-Sensitive Compounds
Caption: Purification strategies for thermally unstable products.
Detailed Protocols:
1. Chemical Quenching:
This involves reacting the excess 2-bromopropene with a scavenger reagent to convert it into a more easily removable byproduct.[8][11][12][13]
-
Thiol Scavengers: Thiols, such as thiophenol or dodecanethiol, can react with alkenes via a radical addition mechanism. This converts the volatile 2-bromopropene into a higher molecular weight, less volatile thioether, which can then be more easily separated by chromatography or distillation.
-
Diels-Alder Reaction: For highly reactive dienophiles, a reactive diene could be used to form a cyclohexene adduct. This is a more specialized technique but can be very effective.
Experimental Protocol: Quenching with a Thiol
-
Cool the Reaction: After your primary reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Add the Thiol: Slowly add a slight molar excess (e.g., 1.1 equivalents relative to the excess 2-bromopropene) of a suitable thiol (e.g., thiophenol).
-
Initiate the Reaction: If the reaction does not proceed spontaneously, add a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or expose the reaction to UV light.
-
Monitor for Completion: Use TLC or GC to monitor the disappearance of 2-bromopropene.
-
Workup: Proceed with a standard aqueous workup to remove the thiol and initiator byproducts, followed by chromatography to isolate your pure product.
2. Direct Purification by Chromatography:
If the excess of 2-bromopropene is not excessively large, it may be possible to load the entire crude reaction mixture directly onto a silica gel column. As mentioned previously, 2-bromopropene is relatively non-polar and will elute quickly with a non-polar eluent like hexanes, allowing for the subsequent elution of your more polar product.
Safety and Handling Considerations
2-Bromopropene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor.[1][14] All work should be conducted in a well-ventilated fume hood, away from ignition sources.[14][15][16]
-
Toxicity and Irritation: It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]
-
Reactivity: Haloalkenes are highly reactive and can be peroxidisable and polymerizable.[14] Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[1][2][16]
References
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Loba Chemie. 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Ataman Kimya. 2-BROMOPROPANE. Retrieved from [Link]
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JoDrugs. 2-bromopropane. Retrieved from [Link]
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National Center for Biotechnology Information. 2-Bromopropene. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. 2-Bromopropane. Retrieved from [Link]
-
Pearson. When 2-bromopropane is treated with sodium ethoxide, propene is p.... Retrieved from [Link]
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Proprep. Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Retrieved from [Link]
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SIELC Technologies. 2-Bromopropane. Retrieved from [Link]
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National Center for Biotechnology Information. 2-Bromopropane. PubChem Compound Database. Retrieved from [Link]
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Chemguide. elimination from 2-bromopropane to give propene. Retrieved from [Link]
-
Chemistry LibreTexts. A. Elimination from 2-Bromopropane. Retrieved from [Link]
-
YouTube. Synthesize 2-bromopropane from Isopropyl alcohol. Retrieved from [Link]
-
Quora. How do you make 2- bromopropane from propene?. Retrieved from [Link]
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Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
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CK-12 Foundation. Methods of Purification of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. Chapter 18: Organic Synthesis. Retrieved from [Link]
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- Google Patents. CN106365951A - 2-bromopropane recycling and reuse process in preparation process of 2,2-Diisopropylpropionitrile.
-
YouTube. Three Methods to Find Limiting and Excess Reagents. Retrieved from [Link]
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University of California, Berkeley. Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. Retrieved from [Link]
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YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Retrieved from [Link]
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Agilent. A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-Throughput Purification. Retrieved from [Link]
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Virginia Tech Chemistry Department. Quenching Reactive Substances. Retrieved from [Link]
-
YouTube. Synthesis of a Bromoalkane (n-Bromopropane). Retrieved from [Link]
-
YouTube. Stoichiometry - Limiting & Excess Reactant, Theoretical & Percent Yield - Chemistry. Retrieved from [Link]
-
The Sarpong Group, UC Berkeley. Quenching of Water Reactive Materials. Retrieved from [Link]
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YouTube. Introduction to Limiting Reactant and Excess Reactant. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Chromatographic methods for the detection, purification and separation of Dendrimers. Retrieved from [Link]
-
Agilent. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Retrieved from [Link]
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Preventing unwanted polymerization of methylidenecyclopropane reagents
Welcome to the technical support center for methylidenecyclopropane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing unwanted polymerization, ensuring the integrity of your starting materials, and troubleshooting common experimental challenges. As a highly strained and reactive molecule, methylidenecyclopropane demands careful handling to achieve successful and reproducible results. This resource synthesizes field-proven insights and established protocols to support your work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability and handling of methylidenecyclopropane.
Q1: Why is methylidenecyclopropane so prone to unwanted polymerization?
A1: The high reactivity of methylidenecyclopropane stems from significant ring strain .[1][2] The three-membered ring forces the carbon-carbon bond angles to be approximately 60°, a severe deviation from the ideal sp³ (109.5°) and sp² (120°) bond angles.[3] This strain makes the molecule thermodynamically unstable and susceptible to ring-opening reactions that relieve this energy.[4] Polymerization, whether through a radical or cationic mechanism, provides a facile pathway to open the strained ring, making it a common and often spontaneous process.
Q2: What are the primary mechanisms of unwanted polymerization for methylidenecyclopropane?
A2: Unwanted polymerization of methylidenecyclopropane primarily occurs through two mechanisms: radical polymerization and cationic polymerization.
-
Radical Polymerization: Initiated by trace impurities, oxygen, or heat, this process involves the formation of a free radical that attacks the double bond.[5] The resulting radical can then propagate by reacting with subsequent monomer units in a chain reaction. This is often the cause of slow degradation during storage.
-
Cationic Polymerization: This is an extremely rapid process often triggered by acidic impurities or incompatible reagents, particularly Lewis acids (e.g., AlCl₃, BF₃, TiCl₄).[6][7] The Lewis acid can activate the double bond, generating a carbocation that initiates a rapid chain-growth polymerization. This is a frequent cause of catastrophic failure during a reaction.
Below is a diagram illustrating these two primary polymerization pathways.
Q3: What are the ideal storage and handling conditions for methylidenecyclopropane?
A3: To maximize shelf-life and prevent degradation, stringent storage and handling protocols are mandatory. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C | Reduces the rate of thermal and radical-initiated polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to oxygen, which can initiate radical polymerization.[6] |
| Light | Amber vial or foil-wrapped container | Protects from light, which can initiate radical formation. |
| Inhibitor | Added by manufacturer | A radical inhibitor is typically added for transport and storage. |
| Purity | Free of acidic/metallic residues | Prevents initiation of cationic polymerization. |
Q4: What inhibitors are commonly used, and do I always need to remove them?
A4: Commercial methylidenecyclopropane is typically supplied with a radical inhibitor to ensure stability during shipping and storage.[6] Common choices for reactive monomers include phenolic inhibitors, which are easily removed.
| Inhibitor | Typical Concentration | Removal Method |
| BHT (Butylated hydroxytoluene) | 50-200 ppm | Basic alumina column or vacuum distillation. |
| MEHQ (4-Methoxyphenol) | 100-500 ppm | Basic alumina column, aqueous base wash, or vacuum distillation.[8] |
| Hydroquinone (HQ) | 100-1000 ppm | Basic alumina column, aqueous base wash, or vacuum distillation.[6] |
Yes, the inhibitor must be removed immediately before use. The inhibitor will interfere with most intended chemical reactions, particularly those involving radical or organometallic intermediates. An uninhibited solution of methylidenecyclopropane is highly unstable and should be used within a few hours.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q: My freshly opened bottle of methylidenecyclopropane appears viscous or contains a solid precipitate. What happened?
A: This indicates that the monomer has polymerized during transport or storage, likely due to exposure to heat or a compromised inert atmosphere. The reagent is no longer suitable for use as-is. You must purify the remaining monomer from the polymer before use. See Protocol 1: Purification by Vacuum Transfer/Distillation .
Q: My reaction mixture instantly turned into a thick, unworkable gel upon adding my catalyst.
A: This is a classic sign of rapid cationic polymerization. The most common cause is the use of a Lewis acid catalyst (e.g., TiCl₄, AlCl₃, SnCl₄) or a strong protic acid.[6][9] These reagents are potent initiators for the ring-opening polymerization of strained alkenes.
-
Causality: The Lewis acid coordinates to the double bond, creating a highly electrophilic center that is readily attacked by another monomer molecule, initiating a chain reaction that proceeds with a very low activation barrier.
-
Solution:
-
Strictly Anhydrous & Inert Conditions: Ensure all glassware is flame-dried and the reaction is run under a rigorously inert atmosphere. Trace water can act as a co-initiator with Lewis acids.[9]
-
Low Temperature Addition: Perform the reaction at the lowest feasible temperature (e.g., -78 °C). Add the Lewis acid catalyst dropwise and very slowly to the solution of the methylidenecyclopropane to dissipate heat and avoid localized high concentrations of the initiator.
-
Check Reagent Purity: Ensure all other reagents and solvents are free from acidic impurities.
-
Q: My reaction is sluggish or fails to proceed, even though my other reagents are known to be active.
A: This issue almost always points to incomplete removal of the radical inhibitor (e.g., BHT, MEHQ).
-
Causality: Radical inhibitors are designed to scavenge reactive intermediates. If your reaction proceeds through a radical pathway or involves organometallic species that can be quenched, even trace amounts of inhibitor will terminate the desired process.
-
Solution: Re-purify your methylidenecyclopropane immediately before use, ensuring the inhibitor is completely removed. See Protocol 2: Inhibitor Removal by Column Chromatography . Verify purity by ¹H NMR.
Q: My ¹H NMR spectrum of the purified reagent shows my desired peaks, but also broad, rolling humps in the 0.5-2.0 ppm region. What are these?
A: These broad signals are characteristic of oligomeric or polymeric material. Even after purification, the uninhibited monomer can begin to polymerize. These signals lack the sharp, well-defined splitting patterns of a small molecule because they represent a mixture of different chain lengths and conformations.
-
Solution: The presence of these signals indicates that the reagent's purity has degraded. For sensitive reactions, the monomer should be re-purified by vacuum transfer or by passing it through a fresh plug of basic alumina immediately before it is measured and added to the reaction.
Q: After my reaction, I observed significant polymer formation during solvent removal on the rotary evaporator.
A: This suggests thermally induced polymerization. While you may have successfully run the reaction at low temperature, heating the uninhibited monomer during workup can provide the energy needed to initiate polymerization.
-
Solution: Remove all volatile materials at or below room temperature under high vacuum. Avoid using a heated water bath. If the desired product is also volatile, consider a non-distillative workup or purification method.
Experimental Protocols
Protocol 1: Purification by Vacuum Transfer / Low-Temperature Distillation
This method is ideal for obtaining high-purity, inhibitor-free methylidenecyclopropane (Boiling Point: ~9-12 °C)[10] from a bottle that may contain polymer.
-
Apparatus Setup: Assemble a small-scale vacuum distillation or transfer apparatus. The receiving flask should be thoroughly flame-dried and cooled under a strong flow of inert gas.
-
Cooling: Immerse the receiving flask in a dry ice/acetone bath (-78 °C) or a liquid nitrogen bath.
-
Transfer: Connect the flask containing the crude methylidenecyclopropane to the receiving flask via a transfer bridge. Apply a dynamic vacuum (0.1-1 mmHg).
-
Distillation: Allow the crude flask to warm slowly to room temperature. The volatile methylidenecyclopropane will transfer to the cold receiving flask, leaving non-volatile polymers and inhibitors behind. Do not apply external heat.
-
Completion: Once the transfer is complete, backfill the apparatus with inert gas. The purified reagent in the receiving flask should be kept at -78 °C and used immediately.
Protocol 2: Inhibitor Removal by Column Chromatography
This is a rapid method for removing phenolic inhibitors immediately before use.
-
Column Preparation: Take a Pasteur pipette and plug it with a small amount of glass wool. Add approximately 2-3 cm of activated basic alumina.
-
Flushing: Pass 2-3 mL of anhydrous, deoxygenated solvent (e.g., pentane or diethyl ether) through the column to wash it.
-
Purification: Carefully add the required volume of inhibited methylidenecyclopropane to the top of the column and collect the eluent directly into the pre-chilled, inerted reaction flask. The alumina will adsorb the phenolic inhibitor.
-
Usage: The purified monomer is now active and should be used without delay.
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution of the purified methylidenecyclopropane in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Methylidenecyclopropane: The spectrum should show two sharp multiplets. Based on data for similar cyclopropane structures, expect signals around ~5.4 ppm (vinylic protons, 2H) and ~1.0-1.5 ppm (cyclopropyl protons, 4H).[11][12][13][14]
-
Polymer Impurity: The presence of polymer will be indicated by the appearance of broad, poorly defined signals in the aliphatic region, typically between 0.5 and 2.0 ppm.
-
Inhibitor Impurity: If BHT is present, a sharp singlet will be observed around 1.4 ppm (t-butyl group) and a broader singlet near 5.0 ppm (phenol OH) in CDCl₃.
-
References
-
Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Which is more stable - methylidene cyclopropane or 1-methylcyclopropene, and why? (2017, January 23). Quora. Retrieved from [Link]
-
Santalucia, D., Bondanza, M., Lipparini, F., Ripszam, M., Rossi, N., & Mandoli, A. (2024). Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Chemistry – A European Journal, 30(29), e202400431. [Link]
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Bach, T. (2013). Strained Alkenes in Natural Product Synthesis. Angewandte Chemie International Edition, 52(15), 4078-4087. [Link]
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Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes. (2024, March 16). ePrints Soton, University of Southampton. Retrieved from [Link]
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trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses. Retrieved from [Link]
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Methylenecyclopropane. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C–H Activation by Means of Carbenoid Intermediates. Chemical Reviews, 103(8), 2861–2904. [Link]
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Methylenecyclopropane 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Pérez-Mondragón, A. A., Cuevas-Suárez, C. E., et al. (2021). Adhesive Resins with High Shelf-Life Stability Based on Tetra Unsaturated Monomers with Tertiary Amines Moieties. Polymers, 13(12), 1935. [Link]
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Effects of Thiol-Functional Monomers on the Relative Reactivity and Shelf-Life Stability of Acrylate-Functional Monomer Blends. (n.d.). RadTech. Retrieved from [Link]
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Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability. (2020). PMC. Retrieved from [Link]
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Polymer Synthesis: Cationic. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
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H-1 proton NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability. (2020, May 1). ResearchGate. Retrieved from [Link]
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Tips & Tricks to Solve Rearrangements in E1 Reactions - Shifts, Ring Expansions & Ring Contractions. (2021, November 8). YouTube. Retrieved from [Link]
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β-Keto Esters from Silyl Enol Ethers and Trifluoroacetic Anhydride. (n.d.). Organic Syntheses. Retrieved from [Link]
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Bicyclopropylidene. (n.d.). Organic Syntheses. Retrieved from [Link]
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8.10: Radical Additions to Alkenes - Chain-Growth Polymers. (2024, April 1). Chemistry LibreTexts. Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (2016, September 27). Organic Syntheses. Retrieved from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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4,4-dimethyl-2-cyclopenten-1-one. (n.d.). Organic Syntheses. Retrieved from [Link]
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NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected. Retrieved from [Link]
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Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2017, June 29). Beilstein Journal of Organic Chemistry. [Link]
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Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005). Chromatographia, 61, 109–115. [Link]
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I need help with the reaction mechanism. (2023, April 2). Reddit. Retrieved from [Link]
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Ring Strain Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
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Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025, July 7). Master Organic Chemistry. Retrieved from [Link]
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Opinion on Butylated Hydroxytoluene (BHT). (2021, December 2). European Commission. Retrieved from [Link]
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What Is Ring Strain In Organic Chemistry? (2024, December 31). YouTube. Retrieved from [Link]
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Alkenes Part 1 Synthesis and Properties Properties of Alkenes tutorial. (2014, February 16). YouTube. Retrieved from [Link]
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Radical Reaction Inhibitors. (2013, July 22). YouTube. Retrieved from [Link]
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The Study on the Shelf Life of the Combustible Cartridge Case by the Stabilizer(DPA, ECL) and Migration of Nitroglycerin. (n.d.). Korea Science. Retrieved from [Link]
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Retrosynthesis Practice: Alkenes | Organic Chemistry Lessons. (2020, September 11). YouTube. Retrieved from [Link]
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GC–MS correlation of C 3 n series of naturally occurring highly branched alkanes and polypropylene oligomers. (2025, August 7). ResearchGate. Retrieved from [Link]
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Radical Additions to Alkenes: Chain-Growth Polymers. (n.d.). Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Method Refinement for Copper-Catalyzed Cyclopropanation of Bromopropene
Welcome to the technical support center dedicated to the nuanced and powerful copper-catalyzed cyclopropanation of bromopropene. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and refine their experimental methodologies. Here, we move beyond standard protocols to delve into the mechanistic underpinnings of this reaction, providing you with the insights needed to overcome common challenges and optimize your synthetic outcomes.
The construction of cyclopropane rings is a cornerstone of modern organic synthesis, with the resulting motifs being integral to a wide array of pharmaceuticals and biologically active compounds.[1][2] The use of copper catalysis in these transformations offers a versatile and efficient route to these valuable structures.[3] This guide will address specific issues you may encounter when utilizing bromopropene as a substrate in these reactions.
Troubleshooting Guide: From Low Yields to Selectivity Issues
This section is structured in a question-and-answer format to directly address the most pressing experimental challenges.
Question 1: I'm observing low to no conversion of my starting materials. What are the likely causes and how can I resolve this?
Low or no product yield is a common frustration. The root cause often lies in one of three areas: the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.
Potential Cause 1: Inactive Catalytic System
-
Expert Insight: The true active species in these reactions is typically a Cu(I) complex.[4] Even if you start with a Cu(II) precatalyst, it is generally reduced in situ by the diazo compound (if used) to the active Cu(I) state.[4] However, the efficiency of this reduction and the stability of the Cu(I) catalyst are paramount.
-
Troubleshooting Steps:
-
Catalyst Source and Purity: Ensure you are using a high-purity copper source. Common and effective catalysts include CuCl, CuOTf, Cu(OTf)₂, and [Cu(MeCN)₄]PF₆.[5]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the copper center and influencing its reactivity. For asymmetric synthesis, chiral ligands like bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX) are frequently employed.[5] The steric and electronic properties of the ligand can dramatically affect the outcome.[5][6]
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation. It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[7] Ensure all glassware is thoroughly dried.[7]
-
Potential Cause 2: Reagent Decomposition or Impurities
-
Expert Insight: The stability of your carbene precursor is critical. While this guide focuses on bromopropene, related cyclopropanations often use diazo compounds, which can be unstable.[7] Similarly, impurities in your solvent or bromopropene can inhibit the catalyst.
-
Troubleshooting Steps:
-
Solvent Purity: Use anhydrous, high-purity solvents. Non-coordinating solvents like dichloromethane (CH₂Cl₂), dichloroethane (DCE), or toluene are commonly used and can significantly impact yield.[5]
-
Substrate Quality: Ensure your bromopropene is pure and free of inhibitors.
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Expert Insight: Temperature, concentration, and addition rates are key parameters that need to be finely tuned.
-
Troubleshooting Steps:
-
Temperature Screening: While many cyclopropanations run well at room temperature or slightly elevated temperatures (e.g., 40 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[5] A systematic screening of the reaction temperature is advisable.
-
Concentration Optimization: Reactions that are too dilute may proceed slowly, while overly concentrated conditions can promote side reactions.[5] Experiment with different concentrations to find the optimal balance.
-
Question 2: My reaction is producing significant side products. What are they and how can I minimize their formation?
The formation of side products often points to competing reaction pathways. Understanding the mechanism can help in suppressing these unwanted outcomes.
Potential Cause: Carbene Dimerization
-
Expert Insight: In reactions involving carbene intermediates, a common side reaction is the dimerization of the carbene. This is often exacerbated by a high concentration of the carbene precursor.
-
Troubleshooting Steps:
-
Slow Addition: If using a diazo compound or another carbene precursor, employ a syringe pump for slow and controlled addition to the reaction mixture. This maintains a low concentration of the carbene intermediate, favoring the desired reaction with the alkene over dimerization.[5]
-
Question 3: I'm struggling with poor diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome?
Achieving high stereoselectivity is often the primary goal of these reactions, particularly in the synthesis of chiral molecules.
Potential Cause 1: Suboptimal Chiral Ligand
-
Expert Insight: The choice of a chiral ligand is the most critical factor for controlling enantioselectivity.[8] The ligand's structure creates a chiral environment around the copper center, directing the approach of the substrate.[5]
-
Troubleshooting Steps:
-
Ligand Screening: A library of chiral ligands with varying steric and electronic properties should be screened. Widely used classes include BOX and PyBOX ligands.[5][8]
-
Catalyst-to-Ligand Ratio: The ratio of the copper precursor to the chiral ligand can influence the formation of the active catalytic species. A slight excess of the ligand is often beneficial.[8]
-
Potential Cause 2: Reaction Temperature
-
Expert Insight: Lower reaction temperatures generally lead to higher enantiomeric excess (ee) and diastereomeric ratios (dr) by increasing the energy difference between the diastereomeric transition states.[8]
-
Troubleshooting Steps:
-
Temperature Reduction: Systematically lower the reaction temperature. Be aware that this may also decrease the reaction rate, requiring longer reaction times.
-
Potential Cause 3: Solvent Effects
-
Expert Insight: The solvent can influence the stereochemical outcome by stabilizing or destabilizing the chiral transition states.[8]
-
Troubleshooting Steps:
-
Solvent Screening: Evaluate a range of solvents with different polarities. In some cases, less polar solvents may lead to better stereoselectivity.
-
Experimental Protocols & Data Presentation
Table 1: General Optimization Parameters for Copper-Catalyzed Cyclopropanation
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-10 mol% | Lower loading is more economical, but higher loading may be necessary for less reactive substrates.[5] |
| Ligand Loading | 1.1-1.2 equivalents (relative to Cu) | A slight excess of ligand ensures complete formation of the active chiral catalyst.[8] |
| Temperature | 0 °C to 40 °C | Lower temperatures often improve selectivity, while higher temperatures can increase the reaction rate.[5][8] |
| Solvent | Dichloromethane, Toluene, DCE | Non-coordinating solvents are generally preferred to avoid interference with the catalyst.[5] |
General Experimental Protocol for Copper-Catalyzed Cyclopropanation
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the copper source (e.g., Cu(OTf)₂) and the chiral ligand (e.g., a BOX derivative) in the chosen anhydrous solvent. Stir for 30-60 minutes to allow for the formation of the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the bromopropene substrate.
-
Initiation: If a carbene precursor such as a diazo compound is used, begin its slow addition via a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction (e.g., with a few drops of acetic acid if a diazo compound was used).[7] Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Reaction and Troubleshooting Logic
The Catalytic Cycle
The generally accepted mechanism for copper-catalyzed cyclopropanation involves the formation of a copper-carbene (or carbenoid) intermediate.[4][5] This intermediate then transfers the carbene moiety to the alkene in a concerted, though potentially asynchronous, step to form the cyclopropane ring and regenerate the catalyst.[5][6]
Caption: Catalytic cycle of copper-mediated cyclopropanation.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Caption: A systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Can I use a Cu(II) salt directly as the catalyst? A: Yes, Cu(II) salts like Cu(OTf)₂ or Cu(acac)₂ are often used as precatalysts.[5] They are typically reduced in situ to the active Cu(I) species by a diazo compound if one is used in the reaction.[4]
Q2: What is the role of the base in some copper-catalyzed cyclopropanations? A: In certain mechanistic pathways, particularly those not involving pre-formed carbene precursors, a base may be required to facilitate deprotonation and subsequent cyclization steps.[9][10]
Q3: How does the electronic nature of the alkene affect the reaction? A: Generally, electron-rich alkenes are more reactive in cyclopropanation reactions.[7] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system might be necessary.[7]
Q4: Are there any safety considerations I should be aware of? A: If you are working with diazo compounds, be aware that they are potentially explosive and toxic.[11] Always handle them with appropriate safety precautions, including using a blast shield and avoiding rough surfaces or strong light that could trigger detonation.[11]
References
- Overcoming low yields in cyclopropanation reactions with copper catalysts - Benchchem. (n.d.). BenchChem.
- Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. (n.d.). National Institutes of Health.
- Photoredox/copper-catalyzed formal cyclopropanation of olefins. (2023, December 13). Organic Chemistry Frontiers (RSC Publishing).
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. (n.d.). BenchChem.
- Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. (n.d.). Journal of the American Chemical Society.
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. (n.d.). ResearchGate.
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (n.d.). National Institutes of Health.
- On the mechanism of the copper-catalyzed cyclopropanation reaction. (n.d.). PubMed.
- Technical Support Center: Optimizing Cyclopropanation Reactions. (n.d.). BenchChem.
- Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source. (n.d.). National Institutes of Health.
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. (n.d.). ResearchGate.
- Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry.
- Cyclopropanation. (n.d.). Wikipedia.
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Rhodium vs. Copper Catalysts in Cyclopropanation
The construction of the cyclopropane ring, a strained yet remarkably valuable three-membered carbocycle, is a foundational challenge in organic synthesis. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores the continuous need for efficient and selective synthetic methodologies. Among the most powerful tools for this task is the transition-metal-catalyzed reaction of a diazo compound with an alkene. For decades, two metals have dominated this field: rhodium and copper.
This guide offers a deep comparative analysis of rhodium- and copper-based catalytic systems for cyclopropanation. Moving beyond a simple list of features, we will explore the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols to help researchers, scientists, and drug development professionals make informed decisions for their specific synthetic challenges.
Mechanistic Foundations: The Catalytic Cycle
The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation proceeds through the formation of a highly reactive metal-carbene intermediate.[1][2] The catalytic cycle begins with the reaction of the metal catalyst with a diazo compound, leading to the extrusion of dinitrogen gas and the formation of the metal-carbene. This electrophilic species then transfers the carbene moiety to an alkene to forge the cyclopropane ring and regenerate the active catalyst.[3]
While the overarching pathway is similar, the nature of the metal center and its ligand sphere profoundly influences the catalyst's reactivity and selectivity.
The Rhodium Catalytic Cycle
Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are canonical catalysts in this field.[4] The paddlewheel structure of these complexes provides two axial sites for coordination. The reaction is initiated by the coordination of the diazo compound to an axial site of the Rh(II) center, followed by nitrogen elimination to form the key rhodium-carbene intermediate.[3] The alkene then attacks this electrophilic carbene in a concerted, though often asynchronous, fashion to yield the cyclopropane.[3][5]
Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.
The Copper Catalytic Cycle
Copper catalysts, typically utilizing Cu(I) or Cu(II) salts like copper(I) triflate (CuOTf) with nitrogen-based ligands (e.g., bisoxazolines, PyBOX), offer a more economical alternative.[1] The mechanism is believed to be analogous, involving the formation of a copper-carbene intermediate as the rate-limiting step.[2][6] The subsequent carbene transfer to the alkene is the selectivity-determining step, where the steric and electronic properties of the chiral ligand dictate the stereochemical outcome.[2][7]
Caption: Generalized catalytic cycle for copper-catalyzed cyclopropanation.
Head-to-Head Performance Analysis
The choice between rhodium and copper is a classic cost-versus-performance decision, but the nuances of selectivity and substrate scope are critical for success in complex syntheses.
| Feature | Rhodium Catalysts | Copper Catalysts |
| Typical Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) and chiral derivatives (e.g., Rh₂(S-DOSP)₄).[1][4] | Copper(I) and Copper(II) salts (e.g., CuOTf, Cu(acac)₂) with N-based ligands (e.g., BOX, PyBOX).[1] |
| Reactivity/Efficiency | Generally very high; effective at low catalyst loadings (0.001–1 mol%).[1][8] | Good reactivity; may require higher catalyst loadings (1-10 mol%) or elevated temperatures.[1][9] |
| Cost | Significantly more expensive due to the rarity of rhodium metal.[1][10][11] | More cost-effective and abundant.[1] |
| Functional Group Tol. | Generally broad tolerance.[1] | Good tolerance, but can be influenced by coordinating Lewis basic groups.[1] |
| Asymmetric Control | Excellent; a wide array of highly effective chiral ligands have been developed.[12][13] | Excellent; ligand design is crucial and has led to highly enantioselective systems.[14][15][16] |
Performance Data in a Benchmark Reaction
The cyclopropanation of styrene with ethyl diazoacetate (EDA) is a standard reaction for evaluating catalyst performance. The data below, compiled from various sources, illustrates the typical outcomes.
Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Loading (mol%) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |
| Rhodium Catalysts | ||||
| Rh₂(OAc)₄ | 1.0 | ~90 | 75:25 | N/A (achiral) |
| Rh₂(S-DOSP)₄[12] | 0.5 - 1.0 | >95 | >98:2 (trans) | up to 98% (trans) |
| Copper Catalysts | ||||
| Cu(OTf)₂ | 1.0 | ~85 | 70:30 | N/A (achiral) |
| Cu(I)-(S,S)-tBuBOX[17] | 5.0 | High | >95:5 (trans) | up to 99% (trans) |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions (solvent, temperature, rate of addition).
As the data indicates, while achiral versions of both catalysts provide good yields, the development of chiral ligands has enabled both systems to achieve outstanding levels of stereocontrol. Rhodium catalysts often exhibit higher intrinsic reactivity, allowing for extremely low catalyst loadings, which can be advantageous in terms of cost-per-turnover and minimizing metal contamination in the final product.[8]
Field-Proven Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for typical cyclopropanation reactions.
Caption: General experimental workflow for catalytic cyclopropanation.
Protocol 1: Achiral Cyclopropanation with Dirhodium(II) Tetraacetate
This protocol describes the reaction of styrene with ethyl diazoacetate (EDA) using Rh₂(OAc)₄, a reliable method for producing ethyl 2-phenylcyclopropane-1-carboxylate.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA), typically as a solution in a dry solvent
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add styrene (e.g., 5.0 mmol, 1.0 equiv) and Rh₂(OAc)₄ (e.g., 0.05 mmol, 0.01 equiv). Dissolve the components in anhydrous DCM (e.g., 10 mL).
-
Addition: Prepare a solution of ethyl diazoacetate (e.g., 6.0 mmol, 1.2 equiv) in anhydrous DCM (e.g., 10 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimerization byproducts.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of nitrogen gas evolution and confirmed by TLC or GC-MS analysis. Allow the reaction to stir for an additional 1-2 hours after the addition is complete.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue contains the cyclopropane product, catalyst, and minor byproducts.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the trans and cis diastereomers of the product.
Self-Validation: The expected outcome is a good yield (typically 80-90%) of the cyclopropanated product, with a diastereomeric ratio favoring the trans isomer (typically ~3:1).[18] The clean conversion and predictable selectivity validate the protocol's execution.
Protocol 2: Asymmetric Cyclopropanation with a Chiral Copper(I)-BOX Catalyst
This protocol outlines the enantioselective synthesis of a cyclopropane using an in situ-prepared chiral copper(I)-bis(oxazoline) complex.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBuBOX)
-
Styrene (freshly distilled)
-
tert-Butyl diazoacetate
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under nitrogen, add CuOTf·0.5C₆H₆ (e.g., 0.05 mmol, 0.05 equiv) and (S,S)-tBuBOX (e.g., 0.055 mmol, 0.055 equiv). Add anhydrous DCM (e.g., 5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: To the freshly prepared catalyst solution, add styrene (1.0 mmol, 1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C, which often improves enantioselectivity).
-
Addition: Slowly add a solution of tert-butyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) via syringe pump over 8-10 hours.
-
Reaction Monitoring: Stir the reaction at the set temperature for an additional 4-6 hours after the addition is complete. Monitor by TLC for the consumption of styrene.
-
Workup: Allow the reaction to warm to room temperature. Pass the mixture through a short plug of silica gel, eluting with DCM, to remove the bulk of the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC or GC) of the isolated product.
Self-Validation: This protocol is expected to deliver the cyclopropane product in high yield (>90%) with high diastereoselectivity for the trans isomer (>95:5) and excellent enantioselectivity (>95% ee).[17] Achieving these metrics confirms the integrity of the chiral catalyst and the precision of the experimental conditions.
Conclusion and Future Outlook
The choice between rhodium and copper for catalytic cyclopropanation is not a matter of one being definitively superior, but rather a strategic decision based on project-specific goals.
-
Rhodium catalysts remain the gold standard for high efficiency and broad substrate applicability.[1] Their exceptional activity at very low loadings makes them ideal for large-scale synthesis where catalyst turnover and product purity are paramount, despite the higher initial cost of the metal.[8] The extensive library of chiral dirhodium catalysts provides a robust platform for achieving high enantioselectivity across a diverse range of substrates.[12][19]
-
Copper catalysts represent a more economical and sustainable alternative.[1] The remarkable advances in chiral ligand design have elevated copper-catalyzed systems to a level where they can often match the enantioselectivity of their rhodium counterparts.[14][20] They are an excellent choice for process development and for applications where cost is a primary driver, without significant compromise on stereochemical control.[1]
Looking forward, the field continues to evolve. The development of catalysts based on more earth-abundant metals like iron and cobalt is a major focus, aiming to combine the low cost of copper with novel reactivity. Furthermore, new catalytic strategies, such as photoredox/copper dual catalysis, are expanding the scope of cyclopropanation to include radical pathways and previously inaccessible substrates.[21] Ultimately, a thorough understanding of the strengths and limitations of both rhodium and copper systems empowers the modern chemist to select the optimal tool for the precise and efficient construction of the valuable cyclopropane motif.
References
-
Benchchem. A Comparative Guide: Rhodium vs. Copper Catalysts for Reactions with Tert-Butyl Diazoacetate.
-
Pérez-Prieto, J., et al. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. Chemistry.
-
Wikipedia. Metal-catalyzed cyclopropanations.
-
Briones, J. F., & Davies, H. M. (2011). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Molecules.
-
Gokcen, T., & Celik, M. (2017). A DFT Study on the Mechanism of Cyclopropanation via Cu(acac)2-Catalyzed Diazo Ester Decomposition. Organometallics.
-
Liu, C. X., et al. (2023). Rhodium-catalyzed Doyle-Kirmse rearrangement reactions of sulfoxoniun ylides. Chinese Chemical Letters.
-
Frauenkron, M., & Berkessel, A. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. Chemistry.
-
Callot, H. J., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science.
-
Benchchem. Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis.
-
Wang, T., et al. (2018). Mechanism of the Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters.
-
Synfacts. (2024). Copper-Catalyzed Synthesis of Enantioenriched Cyclopropanes. Synfacts.
-
Xu, B., et al. (2023). Copper‐Catalyzed Highly Enantioselective Ring‐Opening/Cyclopropanation of 1‐Silylcyclopropenes. Angewandte Chemie.
-
ResearchGate. On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction.
-
Lindsay, V. N., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic letters.
-
Wang, Z., et al. (2022). Photoredox/copper-catalyzed formal cyclopropanation of olefins. Organic Chemistry Frontiers.
-
del Prado, A., et al. (2016). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters.
-
ResearchGate. (2009). Enantioselective Copper-Catalyzed Cyclopropanation of Internal Olefins with Diazomalonates.
-
Qin, C., & Davies, H. M. (2017). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis.
-
Zhang, Y., et al. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters.
-
Li, C., et al. (2022). Rh(ii)-catalyzed Doyle–Kirmse reaction: access to unprotected 3-allyl/3-allenyl-3-(thio)oxindoles. Organic & Biomolecular Chemistry.
-
The Davies Group. (2013). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates.
-
ResearchGate. a) Application of chiral Rh(II) catalysts in the Doyle‐Kirmse rearrangement reaction.
-
ResearchGate. Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates.
-
R Discovery. (2013). Doyle–Kirmse Reaction Using Triazoles Leading to One-pot Multifunctionalization of Terminal Alkynes.
-
Emory Theses and Dissertations. (2019). New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates.
-
Jia, Y., et al. (2023). A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes. Organic Chemistry Frontiers.
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National Institutes of Health. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.
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Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society.
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ResearchGate. (2018). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate.
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Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
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University of St. Thomas. New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch.
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ResearchGate. Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids.
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Langley Recycling. (2022). How much rhodium is in a catalytic converter?
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ResearchGate. Rhodium(II)‐Catalyzed Cyclopropanation.
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LeCloux, D. D., et al. (1995). New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. Journal of the American Chemical Society.
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Galardon, E., et al. (1997). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications.
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Garfield Refining. (2024). Rhodium: The Most Expensive Precious Metal.
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Daily Metal Price. Rhodium.
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RRCats.com. Catalytic Converter Scrap Prices.
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Lian, Y., & Davies, H. M. (2010). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes. Journal of the American Chemical Society.
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Benchchem. A Comparative Analysis of Rhodium(II) and Copper(II) Catalysts in Reactions of 2-Diazo-1-indanone.
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Wu, J., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis.
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Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
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ResearchGate. Copper-Catalyzed Cyclopropanation with Diazomalonates.
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ResearchGate. (2022). Photoredox/copper-catalyzed formal cyclopropanation of olefins.
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A Comparative Spectroscopic Guide to the Structural Validation of Ethyl 2-methylidenecyclopropane-1-carboxylate
In the landscape of modern organic synthesis, the precise structural elucidation of novel molecules is paramount. This guide provides an in-depth spectroscopic validation of Ethyl 2-methylidenecyclopropane-1-carboxylate, a strained cyclic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide will present a detailed predictive analysis based on fundamental spectroscopic principles and comparative data from structurally related analogs: Ethyl cyclopropanecarboxylate and Ethyl 2-methylcyclopropane-1-carboxylate.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for the structural verification of similar strained ring systems. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
The Structural Uniqueness of this compound
This compound is characterized by a highly strained three-membered ring and an exocyclic double bond. This arrangement confers unique reactivity and distinct spectroscopic signatures. The primary challenge in its characterization lies in unambiguously differentiating it from its isomers and related compounds.
Comparative Spectroscopic Analysis
To establish a baseline for our predictive analysis, we will first examine the experimental spectroscopic data of two key comparative compounds.
Ethyl cyclopropanecarboxylate
This simple cyclopropane derivative provides a foundational understanding of the spectroscopic behavior of the cyclopropyl ring system without the influence of the methylidene group.
Ethyl 2-methylcyclopropane-1-carboxylate
The addition of a methyl group on the cyclopropane ring allows us to observe the effect of alkyl substitution on the spectral properties, bringing us one step closer to our target molecule.
Predicted Spectroscopic Data for this compound
Based on established principles of spectroscopy and the data from our comparative compounds, we can predict the key spectral features of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be the most informative for structural elucidation. The unique electronic environment of the cyclopropane ring, coupled with the exocyclic double bond, will result in characteristic chemical shifts and coupling constants.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | Methylene (=CH₂) | 5.0 - 5.5 | s |
| Cyclopropyl CH | 2.0 - 2.5 | m | |
| Cyclopropyl CH₂ | 1.0 - 1.5 | m | |
| Ethyl OCH₂ | ~4.1 | q | |
| Ethyl CH₃ | ~1.2 | t | |
| Ethyl cyclopropanecarboxylate (Observed) | Cyclopropyl CH | 1.5 - 1.7 | m |
| Cyclopropyl CH₂ | 0.8 - 1.0 | m | |
| Ethyl OCH₂ | ~4.1 | q | |
| Ethyl CH₃ | ~1.2 | t | |
| Ethyl 2-methylcyclopropane-1-carboxylate (Observed/Predicted) | Cyclopropyl CH | 1.2 - 1.8 | m |
| Cyclopropyl CH₂ | 0.5 - 1.2 | m | |
| Methyl CH₃ | ~1.1 | d | |
| Ethyl OCH₂ | ~4.1 | q | |
| Ethyl CH₃ | ~1.2 | t |
Causality Behind Predictions: The downfield shift of the methylene protons in the target molecule is due to their vinylic nature. The cyclopropyl protons are expected to be slightly deshielded compared to ethyl cyclopropanecarboxylate due to the influence of the adjacent sp² hybridized carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The sp² hybridized carbons of the methylidene group will be a key diagnostic feature.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon | Predicted/Observed Chemical Shift (ppm) |
| This compound (Predicted) | Carbonyl (C=O) | ~170 |
| Vinylic (=C) | ~135 | |
| Vinylic (=CH₂) | ~110 | |
| Ethyl OCH₂ | ~60 | |
| Cyclopropyl CH | ~25 | |
| Cyclopropyl C (quaternary) | ~20 | |
| Ethyl CH₃ | ~14 | |
| Ethyl cyclopropanecarboxylate (Observed) | Carbonyl (C=O) | ~174 |
| Ethyl OCH₂ | ~60 | |
| Cyclopropyl CH | ~13 | |
| Cyclopropyl CH₂ | ~8 | |
| Ethyl CH₃ | ~14 | |
| Ethyl 2-methylcyclopropane-1-carboxylate (Observed) | Carbonyl (C=O) | ~173 |
| Ethyl OCH₂ | ~60 | |
| Cyclopropyl CH | ~22 | |
| Cyclopropyl CH (with methyl) | ~18 | |
| Cyclopropyl CH₂ | ~15 | |
| Methyl CH₃ | ~17 | |
| Ethyl CH₃ | ~14 |
Causality Behind Predictions: The presence of the exocyclic double bond introduces two new signals in the sp² region of the spectrum, which are absent in the comparative compounds. The quaternary cyclopropyl carbon is expected to be shielded compared to the other cyclopropyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups. The C=C stretching vibration of the methylidene group will be a distinguishing feature.
Table 3: Comparison of IR Spectral Data
| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) |
| This compound (Predicted) | C=O (Ester) | ~1730 |
| C=C (Exocyclic) | ~1680 | |
| C-H (sp²) | ~3080 | |
| C-H (sp³) | 2850-3000 | |
| Ethyl cyclopropanecarboxylate (Observed) | C=O (Ester) | ~1730 |
| C-H (sp³) | 2850-3000 | |
| Ethyl 2-methylcyclopropane-1-carboxylate (Predicted) | C=O (Ester) | ~1730 |
| C-H (sp³) | 2850-3000 |
Causality Behind Predictions: The exocyclic C=C bond in a strained cyclopropane ring is expected to have a stretching frequency around 1680 cm⁻¹[1]. The characteristic ester carbonyl stretch will be present in all three compounds.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of the target molecule is expected to be influenced by the presence of the double bond.
Table 4: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound (Predicted) | 126 | Loss of OEt, loss of CO₂Et, retro-Diels-Alder type fragmentation |
| Ethyl cyclopropanecarboxylate (Observed) | 114 | Loss of OEt, loss of CO₂Et |
| Ethyl 2-methylcyclopropane-1-carboxylate (Predicted) | 128 | Loss of OEt, loss of CO₂Et, loss of CH₃ |
Causality Behind Predictions: As an α,β-unsaturated ester, this compound may undergo fragmentation pathways typical for such systems, in addition to the standard ester fragmentations[2][3][4].
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data for structural validation, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.98 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample on a NaCl or KBr salt plate.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Mass Spectrometry (MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: 35-350 amu
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Sources
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A Comparative Guide to the Reactivity of Methylidenecyclopropanes and Vinylcyclopropanes
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the repertoire of strained-ring systems, methylidenecyclopropanes (MCPs) and vinylcyclopropanes (VCPs) have emerged as exceptionally versatile synthons. Their inherent ring strain, a consequence of their three-membered carbocyclic core, serves as a potent driving force for a diverse array of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of MCPs and VCPs, supported by experimental data and mechanistic insights, to empower chemists in harnessing their unique synthetic potential.
At a Glance: Structural and Energetic Distinctions
The subtle difference in the placement of the double bond in methylidenecyclopropanes versus vinylcyclopropanes gives rise to significant distinctions in their thermodynamic properties and, consequently, their chemical behavior.
| Feature | Methylidenecyclopropane (MCP) | Vinylcyclopropane (VCP) |
| Structure | Exocyclic double bond | Endocyclic double bond conjugation |
| Strain Energy | ~39.5 kcal/mol[1][2] | ~28-30 kcal/mol (estimated) |
| Key Reactive Feature | Strained C-C bonds proximal to a π-system | Conjugated π-system with a strained ring |
The higher strain energy of MCPs, a result of the exocyclic double bond further distorting the already strained cyclopropane ring, renders them intrinsically more reactive than their VCP counterparts in ring-opening reactions.[1][2] This fundamental energetic difference is a recurring theme in their divergent reactivity profiles.
Transition Metal-Catalyzed Cycloadditions: A Tale of Two Pathways
The most profound divergence in the reactivity of MCPs and VCPs is observed in their interactions with transition metals, which orchestrate a variety of elegant and powerful cycloaddition reactions.
Methylidenecyclopropanes: The Trimethylenemethane (TMM) Pathway to Five-Membered Rings
In the presence of transition metal catalysts, particularly palladium(0) and nickel(0), MCPs predominantly act as three-carbon (C3) synthons, undergoing formal [3+2] cycloadditions to furnish five-membered carbocycles and heterocycles. The generally accepted mechanism involves the oxidative addition of the metal into the distal C-C bond of the cyclopropane ring, leading to the formation of a planar trimethylenemethane (TMM)-metal complex. This reactive intermediate is then intercepted by a suitable two-atom partner (an alkene, alkyne, aldehyde, or imine) to construct the cyclopentanoid framework.
Caption: Mechanism of MCP [3+2] Cycloaddition.
This TMM-mediated pathway is a hallmark of MCP reactivity and provides a reliable and often stereoselective route to highly substituted cyclopentanes.
Vinylcyclopropanes: Versatile Synthons via π-Allyl Intermediates
Vinylcyclopropanes exhibit a more diverse range of reactivity in transition metal-catalyzed cycloadditions, capable of acting as either three-carbon or five-carbon synthons depending on the catalyst, substrate, and reaction conditions. The unifying mechanistic feature is the initial coordination of the metal to the vinyl group, which facilitates the cleavage of an adjacent cyclopropyl C-C bond to form a π-allyl metal intermediate. This intermediate is the gateway to a variety of cycloaddition manifolds.
-
[3+2] Cycloadditions: When the π-allyl intermediate reacts with a two-atom component, a five-membered ring is formed, analogous to the reactivity of MCPs, but proceeding through a distinct intermediate.
-
[5+2] Cycloadditions: VCPs can also function as five-carbon synthons. In this mode, the entire carbon skeleton of the VCP participates in the cycloaddition with a two-atom partner, leading to the formation of seven-membered rings.[3][4] This transformation is particularly powerful for the synthesis of complex polycyclic systems containing cycloheptane moieties.[3][4]
-
[5+2+1] Cycloadditions: In the presence of carbon monoxide, the π-allyl intermediate can undergo a carbonylative cycloaddition, incorporating CO as a one-carbon unit to construct eight-membered rings.[5]
Caption: Diverse reaction pathways of VCPs.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these distinct reactivities, detailed experimental protocols for representative cycloaddition reactions of an MCP and a VCP are provided below.
Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition of a Methylidenecyclopropane
This protocol is adapted from the work of Trost and others in the field of palladium-catalyzed TMM cycloadditions.
Reaction:
(E)-diethyl 2-(2-methylene-3-phenylcyclopropyl)malonate + N-phenylmaleimide → Diethyl 3-phenyl-1-oxo-2-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6(5H,6H)-dicarboxylate
Materials:
-
(E)-diethyl 2-(2-methylene-3-phenylcyclopropyl)malonate
-
N-phenylmaleimide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(2-furyl)phosphine (TFP)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an atmosphere of argon, add Pd₂(dba)₃ (2.5 mol%) and TFP (10 mol%).
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for 15 minutes to generate the active catalyst.
-
Add (E)-diethyl 2-(2-methylene-3-phenylcyclopropyl)malonate (1.0 equivalent) and N-phenylmaleimide (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanoid product.
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A Senior Application Scientist's Guide to Purity Determination of Cyclopropane-Based Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of the Cyclopropane Ring
Cyclopropane-based esters are prevalent scaffolds in medicinal chemistry and materials science, valued for their unique conformational properties which often impart desirable biological activity or material characteristics.[1][2] However, the inherent ring strain (approximately 27 kcal/mol) and the specific electronic nature of the cyclopropane ring present distinct analytical challenges.[3] This high ring strain can make these molecules susceptible to ring-opening reactions or isomerization under certain analytical conditions, potentially leading to inaccurate purity assessments.[3] Furthermore, the frequent presence of stereoisomers (enantiomers and diastereomers) in these molecules necessitates methods that can resolve chiral centers, a critical requirement in pharmaceutical development where stereoisomerism can drastically affect pharmacology and toxicology.[1][4]
This guide provides a comparative analysis of the primary analytical techniques used to determine the purity of cyclopropane-based esters. It moves beyond mere procedural descriptions to explain the underlying principles and rationale for methodological choices, empowering researchers to select and develop robust, accurate, and reliable analytical workflows.
Core Analytical Techniques: A Comparative Analysis
The choice of an analytical method is dictated by the specific properties of the ester, the nature of the expected impurities (e.g., starting materials, byproducts, isomers, degradants), and the intended application of the analysis (e.g., routine quality control, structural elucidation of a new impurity).
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds, making it highly suitable for many cyclopropane esters.[5] Its high resolving power allows for the separation of closely related impurities from the main analyte.
-
Principle of Operation: Volatilized samples are separated based on their differential partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.
-
Why it's effective for cyclopropane esters: Many simple cyclopropane esters are sufficiently volatile for GC analysis. The technique excels at separating isomers and volatile organic impurities, such as residual solvents from the synthesis process.[6]
-
Causality in Method Design:
-
Column Selection: A non-polar column (e.g., DB-1 or similar) is often a good starting point for general purity analysis.[5] For separating geometric isomers (cis/trans), a mid-polarity column (e.g., DB-225) may be required to exploit subtle differences in dipole moment. Chiral stationary phases (e.g., Chirasil-Dex) are essential for resolving enantiomers.[7][8]
-
Detector Choice:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent quantitation for purity assessment based on area percent.[5] It is robust and cost-effective for routine quality control.
-
Mass Spectrometry (MS): Provides definitive identification of impurities by furnishing mass-to-charge ratio (m/z) and fragmentation data.[9] GC-MS is the gold standard for identifying unknown impurities and for detecting trace-level volatile mutagenic impurities.[10][11] The fragmentation pattern of the cyclopropane ring itself can be a key identifier.[12][13]
-
-
Caption: Workflow for GC-MS Purity Analysis of Cyclopropane Esters.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
HPLC is the most widely used technique in the pharmaceutical industry for purity and impurity analysis due to its versatility, accommodating a wide range of polarities and molecular weights.[14]
-
Principle of Operation: A liquid mobile phase pumps the sample through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase.
-
Why it's effective for cyclopropane esters: HPLC is ideal for esters that are non-volatile, thermally labile, or possess polar functional groups that make GC challenging. It is particularly powerful for separating non-volatile degradation products and synthetic intermediates.
-
Causality in Method Design:
-
Mode and Column Selection:
-
Reversed-Phase (RP-HPLC): The most common mode. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[15] This is the first choice for most cyclopropane esters.
-
Chiral HPLC: Essential for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with amylose or cellulose derivatives (e.g., Chiralpak® series), are highly effective for resolving chiral cyclopropane derivatives.[4][16][17]
-
-
Detector Choice:
-
UV-Vis Detector: Most common and robust, suitable for analytes with a chromophore. The low wavelength UV detection (e.g., 210 nm) is often used for esters.[18]
-
Mass Spectrometry (LC-MS): As with GC, coupling HPLC to a mass spectrometer provides unparalleled power for identifying unknown impurities, especially those without chromophores or when co-elution occurs.[19]
-
-
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A Senior Application Scientist's Guide to Stereochemical Assignment of Substituted Cyclopropane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a cornerstone motif in medicinal chemistry and natural products, presents a unique stereochemical puzzle. Its rigid, three-membered structure gives rise to complex diastereomeric and enantiomeric relationships that profoundly influence biological activity. An unambiguous assignment of both relative (cis/trans) and absolute (R/S) configuration is not merely an academic exercise; it is a critical step in drug development, structure-activity relationship (SAR) studies, and the total synthesis of complex molecules.
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the three-dimensional structure of substituted cyclopropanes. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detail self-validating protocols, and provide a decision-making framework to help you select the most appropriate technique for your specific research challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Relative Stereochemistry
NMR spectroscopy is the first and most powerful tool for determining the relative stereochemistry of cyclopropane derivatives in solution. The rigid ring structure leads to distinct and predictable through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) interactions.
Vicinal Proton-Proton (³JHH) Coupling Constants
The magnitude of the three-bond coupling constant (³JHH) between protons on adjacent carbons of the cyclopropane ring is highly dependent on their dihedral angle. This relationship, a variation of the Karplus equation, is one of the most reliable indicators of cis or trans geometry.
-
Cis Protons (Dihedral Angle ≈ 0°): Exhibit a larger coupling constant, typically in the range of 6–12 Hz .[1]
-
Trans Protons (Dihedral Angle ≈ 120°): Exhibit a smaller coupling constant, typically in the range of 2–9 Hz .[1][2]
It is a well-established rule that for cyclopropanes, Jcis > Jtrans.[3] This empirical observation is invaluable. For instance, in a 1,2-disubstituted cyclopropane, a coupling constant of 10.4 Hz would strongly indicate a cis relationship between the coupled protons, whereas a value of 5.5 Hz would suggest a trans arrangement.[1] The presence of electronegative substituents can influence these values, but the general trend holds.[3][4]
| Relationship | Typical ³JHH Range (Hz) | Key Diagnostic Feature |
| cis | 6 - 12 | Larger coupling constant |
| trans | 2 - 9 | Smaller coupling constant |
Nuclear Overhauser Effect (NOE) Spectroscopy
While J-coupling provides information through bonds, the Nuclear Overhauser Effect (NOE) provides information through space, detecting protons that are physically close to one another (typically < 5 Å).[5] This is a definitive method for confirming relative stereochemistry.
-
Principle: Irradiating a specific proton (or group of protons) transfers spin polarization to other nearby protons, resulting in an enhancement of their signal intensity. This enhancement is observed only for protons in close spatial proximity.
-
Application to Cyclopropanes: For a 1,2-disubstituted cyclopropane, a 2D NOESY or ROESY experiment will show a cross-peak between the two substituent protons if they are on the same face of the ring (cis), but no correlation if they are on opposite faces (trans).[5]
The choice between a NOESY (Nuclear Overhauser Effect Spectroscopy) and a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is crucial and depends on the molecular weight (MW) of the derivative.
-
Small Molecules (MW < 600 Da): NOESY is the preferred technique.[6][7] It yields positive NOE signals that are readily interpretable.
-
Medium-Sized Molecules (MW ≈ 700-1500 Da): The standard NOE can become zero or very weak, making interpretation impossible.[6][7] In this regime, ROESY is the mandatory choice , as the ROE is always positive regardless of molecular tumbling rate.[6][8]
-
Large Molecules (MW > 1500 Da): NOESY produces negative cross-peaks, which are again readily interpretable. ROESY is less sensitive for large molecules but can be advantageous as it suffers less from "spin diffusion," an artifact where magnetization relays through a chain of protons, giving misleading correlations.[6]
-
Sample Preparation: Prepare a solution of the purified cyclopropane derivative in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL. Thoroughly degas the sample using the freeze-pump-thaw method (at least three cycles) to remove dissolved paramagnetic oxygen, which quenches the ROE effect.[9]
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz recommended). Tune and match the probe for the ¹H frequency. Obtain a high-quality 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
ROESY Parameter Acquisition:
-
Pulse Sequence: Select a standard ROESY pulse sequence (e.g., roesyesgp on Bruker instruments). This sequence incorporates a spin-lock pulse to generate the rotating-frame effect.
-
Mixing Time (τm): This is the crucial parameter during which ROE buildup occurs. For small to medium-sized molecules, start with a mixing time of 200-300 ms. Run a series of experiments with varying mixing times (e.g., 100, 200, 400, 600 ms) to build an ROE curve and ensure you are in the initial buildup regime, avoiding artifacts from spin diffusion.
-
Acquisition Parameters: Typically acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). The number of scans per increment (e.g., 8-16) should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully. In a ROESY spectrum, both diagonal peaks and cross-peaks should have the same phase (e.g., positive/red), which distinguishes them from potential chemical exchange peaks that would appear with opposite phase.[7]
-
-
Interpretation: Look for cross-peaks connecting protons on the cyclopropane ring and its substituents. A cross-peak between Hₐ and Hₓ confirms they are on the same face of the molecule. The absence of a cross-peak between Hₐ and Hᵧ implies they are on opposite faces.
X-Ray Crystallography: The Gold Standard for Absolute Configuration
When a single, high-quality crystal can be obtained, single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the complete three-dimensional structure, including both relative and absolute stereochemistry.[10][11][12]
-
Principle: A beam of X-rays is diffracted by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined.
-
Determining Absolute Configuration: To determine the absolute configuration of a chiral molecule, the experiment must be sensitive to anomalous dispersion (or resonant scattering).[13] This effect is most pronounced when a "heavy" atom (e.g., Br, Cl, S, or a metal) is present in the molecule and an appropriate X-ray wavelength (like Cu Kα radiation) is used.[13] The quality of the assignment is often judged by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[13]
While XRD is definitive, its primary limitation is the requirement for a suitable single crystal, which can be a significant bottleneck.
Chiroptical Methods: Assigning Absolute Configuration in Solution
For chiral molecules that do not crystallize or for which an in-solution confirmation is desired, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable. These methods determine absolute configuration by comparing an experimentally measured spectrum to a spectrum calculated for a known configuration using quantum chemical methods.[14][15]
-
Principle: Chiral molecules absorb left- and right-circularly polarized light differently.[16][17] VCD measures this difference in the infrared region (vibrational transitions), while ECD measures it in the UV-Vis region (electronic transitions).[14][17]
-
Workflow:
-
Acquire the experimental VCD or ECD spectrum of an enantiomerically pure sample.
-
Perform a computational conformational search for the molecule (e.g., using DFT).
-
Calculate the theoretical VCD or ECD spectrum for one enantiomer (e.g., the (R,R)-isomer) by performing a Boltzmann average over the low-energy conformers.[18][19]
-
Compare the calculated spectrum to the experimental one. A good match confirms the absolute configuration of the experimental sample. An inverted mirror-image match indicates the opposite configuration.
-
VCD is particularly powerful as it is sensitive to the entire 3D structure and less dependent on the presence of a specific chromophore, which is a requirement for ECD.[15][18][20]
Method Comparison and Decision-Making Framework
Choosing the right technique depends on the specific question you are asking (relative vs. absolute configuration) and the nature of your sample.
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| ¹H NMR (J-Coupling) | Relative Stereochemistry (cis/trans) | ~1-5 mg, soluble | Rapid, routine, provides definitive relative stereochemistry | Provides no information on absolute configuration. |
| ¹H NMR (NOE/ROE) | Relative Stereochemistry (cis/trans) | ~1-5 mg, soluble, degassed | Unambiguous through-space confirmation of proximity | Requires careful experiment selection (NOESY vs. ROESY); can be time-consuming. |
| X-Ray Crystallography | Relative & Absolute Stereochemistry | High-quality single crystal | Definitive, "gold standard" for complete 3D structure[10] | Crystal growth can be difficult or impossible. |
| VCD/ECD | Absolute Stereochemistry | ~5-10 mg, soluble, enantiopure | Works in solution, no crystal needed[18]; VCD is broadly applicable[15] | Requires access to specialized equipment and computational resources; ECD requires a chromophore. |
| Chiral Derivatization | Absolute Stereochemistry (indirectly) | ~1-5 mg, soluble, requires reactive handle | Uses standard NMR; can help determine enantiomeric excess[21] | Requires chemical modification; risk of kinetic resolution or racemization.[22] |
The following workflow can guide your experimental strategy:
Caption: Decision workflow for assigning cyclopropane stereochemistry.
---
References
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Butts, C. P., & Bifulco, G. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed. [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. [Link]
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Graham, J. D., & Rogers, M. T. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. OSTI.GOV. [Link]
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Di Tullio, F., et al. (2022). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC - NIH. [Link]
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Vibrational circular dichroism. (n.d.). Wikipedia. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
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Martin, G. E. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
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BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
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Sheldrake, G. N. (1991). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. ResearchGate. [Link]
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Jędrzejewski, P., et al. (2020). A) Electronic circular dichroism (ECD) spectra of (+)‐1 and (−)‐1... ResearchGate. [Link]
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Dan, C. T., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository. [Link]
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Horvat, G., et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. PMC - NIH. [Link]
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Lamm, B., et al. (2016). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. NIH. [Link]
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What is the difference between NOESY and ROESY for NMR? (2018). Reddit. [Link]
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Zhang, H.-J., et al. (2014). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Link]
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Ghanem, A., & Müller, P. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]
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A comparative study of different synthetic routes to methylidenecyclopropanes
<A_I> ## A Comparative Guide to the Synthesis of Methylidenecyclopropanes
Introduction: The Allure of a Strained Ring
Methylidenecyclopropanes (MCPs) are a fascinating class of organic molecules characterized by an exocyclic double bond attached to a three-membered ring. This unique structural motif imparts significant ring strain, making MCPs highly reactive and versatile building blocks in organic synthesis. Their ability to undergo a variety of transformations, including transition metal-catalyzed cycloadditions and ring-opening reactions, has positioned them as valuable intermediates in the synthesis of complex carbocyclic and heterocyclic systems, natural products, and pharmaceutical agents.[1][2] This guide provides a comparative analysis of the principal synthetic routes to MCPs, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Core Synthetic Strategies: An Overview
The construction of the MCP framework can be broadly categorized into several key strategies. These include the formation of the three-membered ring from an acyclic precursor, the introduction of the exocyclic double bond onto a pre-existing cyclopropane ring, and specialized titanium-mediated methodologies. This guide will focus on a critical comparison of three prominent and mechanistically distinct routes:
-
Intramolecular Cyclization of Allenes: Building the ring from a functionalized allene.
-
Transition-Metal-Catalyzed Cyclopropanation: Reacting allenes with carbenoid precursors.
-
Wittig-Type Olefination: Introducing the methylene group to a cyclopropanone equivalent.
Each of these routes offers a unique set of advantages and is subject to specific limitations regarding substrate scope, scalability, and reaction conditions.
Route 1: Intramolecular Cyclization of Allenic Halides and Sulfonates
This classical approach relies on the generation of a nucleophilic center on an allene chain that can displace a suitably positioned leaving group, thereby forging the cyclopropane ring. The reaction is a type of intramolecular SN2' reaction, where the γ-carbon of the allene system acts as the nucleophile.
Mechanistic Rationale
The key to this method is the generation of a carbanion from an acidic proton α- to an activating group (e.g., sulfone, ester). This carbanion then attacks the sp-hybridized carbon of the allene, with the π-system facilitating the displacement of a leaving group (e.g., halide, tosylate) at the other end of the chain. The choice of base is critical; it must be strong enough to deprotonate the precursor without promoting undesired side reactions.
Sources
A Researcher's Guide to Confirming the Regioselectivity of Cycloaddition Reactions
In the landscape of synthetic chemistry, cycloaddition reactions stand as a cornerstone for the efficient construction of cyclic and heterocyclic systems. The Diels-Alder reaction, 1,3-dipolar cycloadditions, and other variants are powerful tools in the synthesis of complex molecules for pharmaceuticals and materials science. However, the utility of these reactions is intrinsically linked to their selectivity. When unsymmetrical reactants are used, multiple regioisomeric products can be formed, complicating purification and reducing the yield of the desired compound. Therefore, the unambiguous confirmation of regioselectivity is not merely a characterization step but a critical checkpoint in any synthetic campaign.
This guide provides a comprehensive comparison of the primary analytical techniques used to determine the regioselectivity of cycloaddition products. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, presenting a self-validating framework where data from multiple techniques converge to provide an unequivocal structural assignment.
The Central Question: Establishing Connectivity
At its core, determining regioselectivity is a problem of establishing connectivity. For a hypothetical [4+2] cycloaddition between an unsymmetrical diene and dienophile, the question is whether the "head" of the diene connected with the "head" or the "tail" of the dienophile. Answering this requires analytical tools that can probe atomic relationships within the newly formed ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is the most powerful and commonly used tool for determining the structure of molecules in solution. For regioselectivity, a suite of 1D and 2D NMR experiments can provide a complete picture of the molecular framework.
A. 1D NMR: The First Clues
¹H NMR: The proton NMR spectrum offers the initial, and often definitive, evidence. The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment and dihedral angles between protons. In a cycloaddition product, the protons on the newly formed ring have distinct chemical shifts and coupling patterns depending on the isomer. For example, the proximity of a proton to an electron-withdrawing group in one regioisomer will shift its resonance downfield compared to the other isomer.[1][2]
¹³C NMR: While ¹H NMR shows the proton environment, ¹³C NMR provides a map of the carbon backbone. The chemical shift of each carbon atom is highly dependent on its neighbors, allowing for differentiation between the non-equivalent carbons in each potential regioisomer.
B. 2D NMR: Building the Molecular Blueprint
When 1D spectra are too complex or ambiguous, 2D NMR experiments are essential. These techniques spread the information across two dimensions, resolving overlapping signals and revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This is the most fundamental 2D experiment, showing correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4][5] By "walking" through the COSY spectrum, one can trace the proton connectivity throughout the molecule, establishing spin systems and confirming the framework predicted by a specific regioisomer.[6]
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[7][8] Each cross-peak in an HSQC spectrum correlates a specific proton signal with its corresponding one-bond carbon signal. This is invaluable for assigning the carbon spectrum and verifying which protons are attached to which carbons.[9]
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the ultimate arbiter of regioselectivity. It reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[7][9] By identifying these long-range couplings, one can piece together molecular fragments and definitively establish the connection between key parts of the molecule, leaving no doubt as to the regiochemical outcome. For instance, a correlation from a specific proton to a carbonyl carbon two bonds away can unequivocally confirm one isomer over another.[10][11]
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry, NOESY can also provide crucial evidence for regioselectivity. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[12][13][14] A strong NOE between protons that would only be spatially proximate in one regioisomer is powerful, confirmatory evidence.[15][16]
| NMR Experiment | Information Provided | Primary Use in Regioselectivity |
| ¹H NMR | Proton chemical shifts and J-coupling | Initial hypothesis based on expected electronic effects and coupling patterns.[1] |
| COSY | Through-bond H-H connectivity (2-3 bonds) | Establishes proton spin systems within the newly formed ring.[3][6] |
| HSQC | Direct (1-bond) H-C correlation | Assigns carbons to their attached protons.[7][8] |
| HMBC | Long-range (2-3 bond) H-C correlation | Definitive confirmation of connectivity between different parts of the molecule.[10] |
| NOESY | Through-space H-H proximity (<5Å) | Confirms assignments by showing spatial relationships consistent with only one isomer.[12][14] |
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified cycloaddition product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.
-
Acquire 1D Spectra: Obtain a high-resolution ¹H spectrum and a ¹³C{¹H} spectrum.
-
Acquire 2D COSY: Run a standard gradient-selected COSY (gCOSY) experiment. This is a relatively quick experiment and will provide the initial connectivity map.
-
Acquire 2D HSQC: Run a sensitivity-enhanced gradient HSQC experiment. This will correlate every proton with its directly attached carbon.
-
Acquire 2D HMBC: Run a gradient HMBC experiment. This is the key experiment. Optimize the long-range coupling delay (e.g., for an average J of 8 Hz) to observe 2- and 3-bond correlations.
-
(Optional) Acquire 2D NOESY: If stereochemistry is also or if HMBC data is ambiguous, run a 2D NOESY experiment with an appropriate mixing time (e.g., 500-800 ms for small molecules).
-
Data Analysis (The Causality Chain):
-
Use the ¹H spectrum to identify key signals.
-
Trace the connectivity of these signals in the COSY spectrum to build proton spin systems.
-
Use the HSQC to assign the carbon signals for each protonated position.
-
Critically, examine the HMBC for cross-peaks that link disconnected spin systems or connect protons to quaternary carbons (e.g., carbonyls, bridgehead carbons). These correlations are the definitive proof of the overall carbon skeleton and thus the regiochemistry.
-
Verify that observed NOESY cross-peaks are consistent with the 3D structure of the proposed regioisomer.
-
Single-Crystal X-ray Crystallography: The Unambiguous Answer
When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the "gold standard" for structure determination. It is a direct method that maps the electron density of the molecule in three-dimensional space, yielding a precise model of atomic positions and connectivity.[17]
Why Choose X-ray? This method is chosen when NMR data is inconclusive or when absolute confirmation is required for a publication or patent. It leaves no room for interpretation regarding connectivity and provides the relative stereochemistry simultaneously. With the use of anomalous dispersion, it can even determine the absolute configuration of a chiral molecule.[18][19][20][21]
Limitations: The primary and significant limitation is the absolute requirement for a single crystal of suitable size and quality, which can be challenging and time-consuming to obtain.
Experimental Protocol: From Powder to Structure
-
Crystallization: The purified compound must be crystallized. This is often the most difficult step. Common techniques include:
-
Slow evaporation of a solvent in which the compound is sparingly soluble.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled under a stream of liquid nitrogen to minimize thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a 3D model of the molecule, confirming its regiochemistry.
Computational Chemistry: Prediction and Corroboration
Computational methods, particularly Density Functional Theory (DFT), are powerful for predicting and rationalizing the regioselectivity of cycloaddition reactions.[22][23] By calculating the energies of the transition states leading to the different possible regioisomers, one can predict which product should be favored kinetically. The isomer formed via the lower energy transition state is the predicted major product.[24][25][26]
Why Use Computational Chemistry?
-
Predictive Power: Before a reaction is even run, computational analysis of the frontier molecular orbitals (HOMO/LUMO) of the reactants can predict the likely regiochemical outcome.[27][28]
-
Corroboration: When experimental data has been collected, computational methods can be used to validate the assignment. For example, one can calculate the predicted ¹³C and ¹H NMR chemical shifts for all possible isomers and compare them to the experimental data.[29] A strong correlation between the experimental spectrum and the calculated spectrum for one specific isomer provides compelling evidence for that assignment.
Protocol: Theoretical Validation
-
Structure Generation: Build 3D models of all possible regioisomeric products in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each isomer using an appropriate level of theory (e.g., B3LYP/6-31G(d)).[23]
-
NMR Prediction: Using the optimized geometries, perform an NMR chemical shift calculation using the GIAO (Gauge-Including Atomic Orbital) method.
-
Data Comparison: Tabulate the experimental chemical shifts alongside the calculated shifts for each candidate isomer. The correct isomer will typically show a significantly better correlation (higher R² value, lower mean absolute error) with the experimental data.
Comparative Summary
| Technique | Strengths | Limitations | Nature of Result |
| NMR Spectroscopy | Versatile (solution-state), provides a wealth of structural data, multiple experiments cross-validate results. | Can be ambiguous for very complex or symmetric molecules, requires interpretation. | Definitive (with full 2D analysis) |
| X-ray Crystallography | Unambiguous 3D structure, the "gold standard" for proof.[17][21] | Requires a high-quality single crystal, which may be impossible to obtain. | Absolute |
| Computational Chemistry | Predictive, can rationalize experimental outcomes, corroborates NMR data.[22][24] | Model-dependent, not a direct observation of the molecule. | Predictive & Corroborative |
Conclusion
Confirming the regioselectivity of a cycloaddition reaction is a hierarchical process. It begins with the rich, nuanced data from 1D and 2D NMR spectroscopy, which in most cases provides a definitive answer by establishing the molecular framework through a web of through-bond and through-space correlations. When ambiguity persists or when absolute proof is required, single-crystal X-ray crystallography offers an irrefutable snapshot of the molecular structure, provided a suitable crystal can be obtained. Supporting this experimental work, computational chemistry serves as both a predictive guide and a final check, correlating theoretical models with experimental reality. By judiciously applying these techniques in a complementary fashion, researchers can confidently assign the structure of their products, ensuring the integrity and success of their synthetic endeavors.
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A Comparative Guide to the Reactivity of Ethyl 2-methylidenecyclopropane-1-carboxylate and Ethyl Cyclopropanecarboxylate
In the landscape of modern organic synthesis, strained ring systems serve as powerful intermediates, offering unique pathways to complex molecular architectures. Among these, cyclopropanes are particularly noteworthy for their versatile reactivity, which is driven by the release of inherent ring strain. This guide provides an in-depth comparison of two key cyclopropane derivatives: Ethyl 2-methylidenecyclopropane-1-carboxylate and Ethyl cyclopropanecarboxylate . We will explore how a subtle structural modification—the introduction of an exocyclic double bond—dramatically alters the chemical behavior, unlocking distinct synthetic opportunities for each molecule. This analysis is grounded in mechanistic principles and supported by experimental observations from authoritative literature.
Structural and Energetic Foundations of Reactivity
The reactivity of cyclopropanes is fundamentally linked to their high ring strain. For a simple cyclopropane, the strain energy is approximately 27.5 kcal/mol.[1] The introduction of an exocyclic double bond, as seen in this compound, significantly increases this strain. Each sp² hybridized carbon center incorporated into a three-membered ring is estimated to increase the strain energy by 12-14 kcal/mol.[1][2] This results in a strain energy for methylenecyclopropane of about 41.0 kcal/mol.[1]
This increased strain is not solely due to increased angle strain from the sp² center. A primary contributor is the replacement of a strong cyclopropyl C-H bond with a weaker allylic C-H bond.[2][3] This elevated ground-state energy makes the methylidenecyclopropane derivative significantly more prone to reactions that relieve this strain, providing a powerful thermodynamic driving force for its chemical transformations.[1]
| Compound | Structure | Strain Energy (approx.) | Key Structural Features |
| Ethyl cyclopropanecarboxylate | ![]() | ~28 kcal/mol | Saturated, strained three-membered ring; ester functionality. |
| This compound | ![]() | ~41 kcal/mol | Strained ring with an exocyclic double bond; increased strain energy. |
Comparative Reactivity: A Tale of Two Cyclopropanes
The structural and energetic differences manifest in starkly contrasting chemical reactivity. While ethyl cyclopropanecarboxylate is relatively stable, requiring activation for ring-opening, its methylidene counterpart is primed for a variety of transformations under mild conditions.[1][4]
Ring-Opening Reactions
The higher strain energy of this compound makes its three-membered ring susceptible to cleavage by a wider range of reagents, including electrophiles, nucleophiles, and radical species.[1][5] The release of ~13-14 kcal/mol of additional strain provides a potent thermodynamic driving force for these reactions.[1][2]
In contrast, the ring of ethyl cyclopropanecarboxylate is more robust. Ring-opening typically requires strong electrophilic activation, often with Lewis or Brønsted acids, or reaction with potent nucleophiles under forcing conditions.[6][7][8][9] The ester group in these "donor-acceptor" cyclopropanes polarizes the adjacent C-C bond, making it the preferred site for nucleophilic attack.[9]
Cycloaddition Reactions: The Unique Forte of Methylidenecyclopropanes
The most significant divergence in reactivity lies in the realm of cycloaddition reactions. This compound, and methylidenecyclopropanes (MCPs) in general, are exceptionally versatile partners in transition metal-catalyzed formal [3+2] cycloadditions.[10][11][12] This reactivity is largely absent for simple cyclopropanecarboxylates.
In these reactions, a low-valent transition metal, typically palladium(0), catalyzes the ring-opening of the MCP to form a zwitterionic trimethylenemethane (TMM) intermediate.[12][13] This reactive 1,3-dipole is then trapped by a suitable dipolarophile (e.g., an alkene, imine, or aldehyde) to construct a five-membered ring.[10][12] This powerful strategy allows for the stereocontrolled synthesis of highly functionalized cyclopentanes and heterocycles.[12][13]
Ethyl cyclopropanecarboxylate lacks the structural features necessary to readily form such an intermediate and therefore does not participate in these synthetically valuable [3+2] cycloadditions.
Caption: Generalized workflow for the palladium-catalyzed [3+2] cycloaddition of a methylidenecyclopropane.
Reactivity at the Ester Moiety
The reactivity of the ethyl ester group itself is also subtly influenced by the adjacent cyclopropyl ring. The cyclopropyl group can act as an electron donor through hyperconjugation, which can slightly decrease the electrophilicity of the carbonyl carbon.[14] Studies have shown that cyclopropanecarboxylic acid esters exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to analogous acyclic esters.[14][15] This effect is expected to be present in both molecules, though it may be modulated by the electronic properties of the exocyclic double bond in the methylidene derivative.
Experimental Protocols
To illustrate the practical differences in reactivity, we provide representative experimental protocols. The first details a classic transformation that leverages the unique reactivity of the methylidenecyclopropane system, while the second serves as a control to demonstrate the comparative inertness of the simple cyclopropane.
Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition of this compound with an Imine
This protocol is a representative example of the powerful synthetic utility of methylidenecyclopropanes in constructing heterocyclic scaffolds.[10]
Objective: To synthesize a substituted pyrrolidine via a formal [3+2] cycloaddition.
Materials:
-
This compound
-
N-Tosylimine derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add N-tosylimine (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired pyrrolidine product.
Causality: The Pd(0) catalyst undergoes oxidative addition into the strained C-C bond of the methylidenecyclopropane, initiating the ring-opening to form the key trimethylenemethane-palladium intermediate. This species is readily trapped by the electron-deficient imine to forge the five-membered ring.
Protocol 2: Attempted Cycloaddition of Ethyl Cyclopropanecarboxylate (Control Experiment)
Objective: To demonstrate the lack of reactivity of ethyl cyclopropanecarboxylate under the same [3+2] cycloaddition conditions.
Procedure:
-
Follow the exact same procedure as outlined in Protocol 1, but substitute this compound with ethyl cyclopropanecarboxylate (1.2 mmol, 1.2 equiv.).
-
Maintain the reaction at 80 °C for the same duration (e.g., 24 hours).
-
Monitor the reaction by TLC and/or ¹H NMR analysis of an aliquot.
Expected Outcome: No significant formation of a cycloaddition product is expected. The starting materials will likely be recovered, demonstrating the necessity of the exocyclic double bond and the associated higher ring strain to facilitate the initial ring-opening by the palladium catalyst under these conditions.
Conclusion and Synthetic Outlook
The comparison between this compound and ethyl cyclopropanecarboxylate provides a compelling illustration of how subtle structural changes can lead to profound differences in chemical reactivity.
-
Ethyl cyclopropanecarboxylate is a relatively stable, yet activated cyclopropane. Its utility lies in reactions where the ring is opened by strong nucleophiles or electrophiles, often serving as a three-carbon building block in a linear fashion. Its ester moiety also exhibits enhanced hydrolytic stability.[15]
-
This compound , by virtue of its significantly higher ring strain and the presence of the exocyclic π-system, is a far more reactive and versatile intermediate.[1] Its defining feature is its participation in transition metal-catalyzed cycloadditions, providing elegant and atom-economical access to complex five-membered carbocycles and heterocycles that are otherwise challenging to synthesize.[10][11]
For researchers and drug development professionals, understanding these distinct reactivity profiles is crucial for synthetic design. The choice between these two building blocks depends entirely on the desired molecular outcome: the stable, linear extension offered by the simple cyclopropane, or the powerful cyclic construction enabled by its methylidene counterpart.
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Validation of reaction mechanisms through kinetic studies
An In-Depth Guide to the Validation of Reaction Mechanisms Through Kinetic Studies
Introduction: Beyond the Arrow-Pushed Hypothesis
In the realms of drug development, catalysis, and materials science, a proposed reaction mechanism is the cornerstone of rational design. It is our best-educated guess—a story told with arrows and intermediates—of how reactants transform into products. However, without rigorous experimental validation, this story remains a hypothesis. Relying on an unvalidated mechanism can lead to costly failures in lead optimization, process scale-up, and the misinterpretation of biological data. The path from a plausible mechanism to a validated one is paved with kinetic analysis.
As a Senior Application Scientist, my experience has shown that no single technique can unequivocally prove a mechanism. Instead, a robust validation strategy employs a suite of complementary kinetic methods, each providing a unique piece of the puzzle. This guide provides a comparative analysis of the primary experimental and computational tools used for this purpose: steady-state kinetics, pre-steady-state kinetics, and kinetic isotope effect (KIE) studies. We will explore the causality behind choosing one method over another and demonstrate how, when integrated, they form a self-validating system for elucidating the intricate choreography of a chemical reaction.
The Macroscopic View: Establishing the Kinetic Landscape with Steady-State Analysis
The first step in validating any proposed mechanism is to understand the overall kinetics of the reaction under conditions where the concentration of intermediates is constant—the "steady state."[1][2] This approach doesn't reveal the intimate details of individual steps but provides the foundational rate law and kinetic parameters that any plausible mechanism must satisfy.
Expertise & Causality: Why Start with Steady-State?
We begin with steady-state analysis because it is experimentally accessible and provides the "rules of the game." It tells us how the reaction rate responds to changes in reactant concentrations and inhibitors.[3] If a proposed mechanism involves a single substrate binding event, but the steady-state data clearly show a cooperative binding model, the mechanism is immediately invalidated. It is a top-down approach that efficiently filters out incorrect hypotheses. For enzyme-catalyzed reactions, this involves determining key parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which serve as benchmarks for any proposed elementary step.[2][4]
Experimental Protocol: Continuous Monitoring of an Enzyme-Catalyzed Reaction
This protocol describes a typical spectrophotometric assay for determining steady-state parameters.
-
Preparation: Prepare a series of buffered solutions with a constant enzyme concentration (e.g., 10 nM) and varying concentrations of a chromogenic substrate (e.g., from 0.1 × Kₘ to 10 × Kₘ).
-
Initiation: Equilibrate the enzyme and buffer solution in a temperature-controlled cuvette within a UV-Vis spectrophotometer. Initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the change in absorbance at the wavelength corresponding to the product over time. Record the initial linear portion of the absorbance-time curve.[3]
-
Rate Calculation: Convert the rate of change in absorbance (dA/dt) to the initial velocity (v₀) using the Beer-Lambert law (v₀ = (dA/dt) / (ε × l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette.
-
Data Analysis: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Parameter Extraction: Fit the resulting hyperbolic curve to the Michaelis-Menten equation (v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])) using non-linear regression software to determine Vₘₐₓ and Kₘ.[4][5] kcat can then be calculated as Vₘₐₓ / [E]total.
Data Presentation: Comparing Kinetic Models
The power of steady-state analysis lies in its ability to distinguish between different kinetic models, such as types of enzyme inhibition.
| Parameter | No Inhibitor | Competitive Inhibitor | Non-Competitive Inhibitor |
| Vₘₐₓ (μM/s) | 100 | 100 | 50 |
| Kₘ (μM) | 10 | 50 (Apparent Kₘ increases) | 10 |
| Interpretation | Baseline Activity | Inhibitor binds to the active site, competing with the substrate. | Inhibitor binds to an allosteric site, reducing catalytic efficiency. |
This comparative data immediately provides mechanistic insight. A competitive inhibition pattern, for instance, strongly supports a mechanism where the inhibitor and substrate cannot bind simultaneously.
Visualization: Steady-State Analysis Workflow
Caption: Workflow for steady-state kinetic analysis.
The Microscopic View: Directly Observing Intermediates with Pre-Steady-State Kinetics
While steady-state analysis provides the overall rate law, it treats the enzyme-substrate (ES) complex as a black box.[4] To truly validate a multi-step mechanism, we must observe the formation and decay of proposed intermediates directly. This requires specialized techniques capable of capturing the fleeting "pre-steady-state" phase of the reaction, which occurs in the milliseconds to seconds before the steady state is established.[6][7]
Expertise & Causality: Why Pre-Steady-State is a More Definitive Tool
Pre-steady-state kinetics provides direct, rather than inferred, evidence of a mechanism.[6][8] If your mechanism proposes a two-step process involving a covalent intermediate (E-I), pre-steady-state methods can measure the rate of formation of E-I (the "burst" phase) and its subsequent slower turnover to product. This allows for the direct measurement of individual rate constants for steps like substrate binding, chemical transformation, and product release.[6] Comparing these microscopic rate constants to the macroscopic parameters (Kₘ and kcat) from steady-state analysis is a critical self-validation check.
Comparison: Steady-State vs. Pre-Steady-State
| Feature | Steady-State Kinetics | Pre-Steady-State Kinetics |
| Timescale | Seconds to minutes | Milliseconds to seconds |
| [Enzyme] vs. [Substrate] | [E] << [S] | [E] ≈ [S] or [E] > [S] |
| Observation | Measures constant rate of product formation. | Measures the formation/decay of enzyme-bound intermediates. |
| Information Yield | Macroscopic parameters (Kₘ, kcat). | Microscopic rate constants (k₁, k₋₁, k₂). |
| Mechanistic Insight | Infers the overall kinetic behavior. | Provides direct evidence for intermediates and elementary steps. |
Experimental Protocol: Stopped-Flow Spectroscopy
The stopped-flow technique is a workhorse for studying rapid pre-steady-state kinetics.
-
Loading: Two separate syringes are loaded, one with the enzyme solution and the other with the substrate solution. Enzyme concentrations are typically much higher than in steady-state experiments to generate a measurable signal.[8]
-
Rapid Mixing: The contents of the two syringes are rapidly and simultaneously driven into a high-efficiency mixer (mixing time < 1 ms).
-
Flow & Stop: The mixed solution flows into an observation cell (e.g., a fluorescence or absorbance cuvette) and then triggers a "stop" syringe, abruptly halting the flow.
-
Data Acquisition: A detector (e.g., a photomultiplier tube) records the spectroscopic signal (e.g., change in protein fluorescence upon substrate binding) as a function of time, starting from the moment the flow stops.
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate exponential equation (e.g., single or double exponential) to extract the observed rate constants (kₒᵦₛ).
-
Mechanism Validation: The experiment is repeated at various substrate concentrations. The dependence of kₒᵦₛ on [S] is then analyzed to determine the individual microscopic rate constants of the proposed mechanism.
Visualization: Reaction Progress Curve
Caption: Pre-steady-state burst vs. steady-state turnover.
Probing the Transition State: The Kinetic Isotope Effect (KIE)
Once the sequence of steps is established, the next critical question is: which step limits the overall rate of the reaction? The Kinetic Isotope Effect (KIE) is an exquisitely sensitive tool for probing bond-breaking or bond-forming events at the transition state of the rate-determining step.[9][10] It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen by deuterium).
Expertise & Causality: The "Why" of KIE
The C-H bond vibrates at a higher frequency than a C-D bond due to the mass difference. This results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond. If this bond cleavage occurs in the rate-determining step of the reaction, the deuterated substrate will react more slowly.[11] Observing a significant "primary" KIE (typically kH/kD > 2) is powerful evidence that the C-H bond is breaking in the transition state of the rate-limiting step.[10] A KIE of ~1 implies that C-H bond breaking is not rate-limiting.
Comparison: Primary vs. Secondary KIE
| Type | Definition | Typical Value (kH/kD) | Mechanistic Information |
| Primary KIE | Isotopic substitution at the atom directly involved in bond cleavage in the rate-determining step.[10] | 2 - 8 | Confirms bond breaking at that position is rate-limiting. |
| Secondary KIE | Isotopic substitution at an atom not directly involved in bond cleavage, but whose environment changes during the rate-determining step (e.g., rehybridization).[12] | 0.7 - 1.5 | Provides information about the geometry of the transition state. |
Experimental Protocol: Competitive KIE Measurement
Competitive experiments are highly accurate as they eliminate many sources of systematic error.
-
Reactant Mixture: Prepare a 1:1 mixture of the unlabeled ('light') and isotopically labeled ('heavy') substrate.
-
Reaction: Initiate the reaction and allow it to proceed to a low, known percentage of completion (e.g., 5-10%). It is crucial not to let the reaction go to completion to accurately measure the kinetic preference.
-
Quench & Separate: Stop the reaction and carefully separate the unreacted substrate from the product.
-
Isotopic Ratio Analysis: Use a sensitive analytical technique like mass spectrometry (MS) or quantitative NMR to precisely measure the isotopic ratio (light/heavy) in both the recovered starting material and the isolated product.
-
KIE Calculation: The KIE is calculated from the isotopic ratios of the product (Rp) and the starting material (Rs) and the fractional conversion (f) using the appropriate equation: kH/kD = log(1-f) / log(1 - f × Rp/Rs).
Visualization: The Origin of the Primary KIE
Caption: Different zero-point energies (ZPE) for C-H vs. C-D bonds lead to different activation energies (Ea).
The Integrated Approach: Combining Experimental and Computational Methods
The ultimate validation of a reaction mechanism comes from the convergence of evidence from multiple, independent techniques. In modern drug development, experimental kinetics are increasingly partnered with computational chemistry to build a highly detailed and predictive model of the reaction.[13][14]
Expertise & Causality: The Synergy of Wet Lab and In Silico
Computational methods, like Density Functional Theory (DFT), can calculate the energy of reactants, products, and, most importantly, the transition states that are experimentally inaccessible.[13][14] This allows for the theoretical prediction of reaction energy profiles and rate constants. The synergy is a two-way street:
-
Experiment Informs Theory: Experimental data (e.g., steady-state parameters, observed KIEs) serve as the essential benchmark against which computational models are validated. If a model cannot reproduce the experimental observations, it must be refined.[15][16]
-
Theory Explains Experiment: A validated computational model can provide atomic-level details that experiments cannot, such as the precise geometry of a transition state or the non-covalent interactions that stabilize it. This provides a deeper understanding of the "why" behind the observed kinetics.
Visualization: A Self-Validating Integrated Workflow
Caption: An integrated workflow for mechanism validation.
Conclusion
The validation of a reaction mechanism is not a linear process but an iterative cycle of hypothesis and experimentation. As we have seen, each kinetic method offers a distinct lens through which to view the reaction.
-
Steady-state kinetics provides the macroscopic framework and boundary conditions.
-
Pre-steady-state kinetics offers direct, microscopic evidence of proposed intermediates and elementary steps.
-
Kinetic Isotope Effects deliver precise information about bond-breaking events in the rate-limiting transition state.
-
Computational Chemistry acts as a powerful partner, providing theoretical validation and atomic-level insight.
For researchers and drug development professionals, understanding the comparative strengths and weaknesses of these techniques is paramount. By judiciously selecting and integrating these tools, we can move beyond plausible hypotheses to construct validated, predictive models of reaction mechanisms, ultimately accelerating the discovery and development of new medicines and technologies.
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Nandiyanto, A. B. D., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science & Technology, 9(3), 759-774. Retrieved from [Link]
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The Synergy of Silicon and Strain: A Comparative Guide to Experimental and Computational Analyses of Methylidenecyclopropanes
For the modern researcher in synthetic chemistry and drug development, the methylidenecyclopropane (MCP) scaffold is a treasure trove of reactive potential. Its inherent ring strain and unique electronic structure, characterized by a high-lying HOMO and a low-lying LUMO, make it a versatile building block for complex molecular architectures. However, harnessing this potential requires a deep understanding of its behavior, a feat best achieved through the powerful synergy of experimental investigation and computational modeling. This guide provides an in-depth comparison of experimental results and computational predictions for methylidenecyclopropanes, offering insights into the validation of theoretical models and the elucidation of reaction mechanisms.
The Imperative of a Dual Approach: Experiment and Computation
In the realm of strained ring chemistry, relying solely on experimental observation can be akin to navigating with an incomplete map. Reaction pathways can be complex, intermediates fleeting, and the influence of subtle electronic and steric factors difficult to deconvolute. Conversely, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to visualize transition states, calculate energetic barriers, and predict spectroscopic signatures.[1] However, these theoretical models are approximations of reality and require rigorous experimental validation. The true power lies in their combined application, where experimental outcomes validate and refine computational models, and in turn, computations provide a mechanistic framework to understand and predict experimental results.
Reactivity: Where Theory and Experiment Converge
The reactivity of methylidenecyclopropanes is dominated by reactions that relieve their inherent ring strain, most notably cycloadditions and ring-opening reactions. It is in the prediction of the outcomes of these transformations that the partnership between experiment and computation shines brightest.
[3+2] Cycloaddition Reactions: A Case Study in Regioselectivity
One of the most explored areas of MCP chemistry is their participation in [3+2] cycloaddition reactions. A notable example is the reaction of cyclic nitrones with alkylidene cyclopropanes.[1] Experimental observations consistently show a high degree of regioselectivity. Computational studies, employing Molecular Electron Density Theory (MEDT) at the ωB97X-D/6-311G(d,p) level, have been instrumental in explaining this phenomenon.
Table 1: Comparison of Experimental and Computational Outcomes for the [3+2] Cycloaddition of Cyclic Nitrones with Alkylidene Cyclopropanes
| Feature | Experimental Observation | Computational Prediction (ωB97X-D/6-311G(d,p)) | Concordance |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | Excellent |
| Regioselectivity | Predominantly ortho product | ortho pathway has the lowest activation barrier | Excellent |
| Polarity | Inferred to be non-polar based on solvent effects | Confirmed as non-polar (low GEDT at TS) | Excellent |
The remarkable agreement between the experimentally observed product distribution and the computationally predicted lowest energy pathway provides strong evidence for the validity of the theoretical model. This synergy allows chemists to not only understand the outcome of a reaction but also to rationally design new reactions with predictable regioselectivity.
Experimental Protocol: A Typical [3+2] Cycloaddition of a Cyclic Nitrone with an Alkylidene Cyclopropane
-
Reactant Preparation: A solution of the alkylidene cyclopropane (1.0 eq) in a suitable solvent (e.g., benzene) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Addition of Nitrone: The cyclic nitrone (1.2 eq) is added to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.
-
Characterization: The structure and regiochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Computational Protocol: DFT Calculation of a [3+2] Cycloaddition Reaction Pathway
-
Structure Optimization: The geometries of the reactants, transition states, and products are optimized using a suitable DFT functional and basis set (e.g., ωB97X-D/6-311G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for transition states) and to obtain thermochemical data.
-
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that the located transition state connects the correct reactants and products.
-
Energy Profile Construction: The relative energies of all stationary points are used to construct a potential energy surface for the reaction, allowing for the determination of activation barriers and reaction enthalpies.
-
Analysis: Analysis of the electronic structure at the transition state (e.g., GEDT) provides insights into the reaction mechanism.
Caption: The cyclical relationship between experimental and computational spectroscopy for structural elucidation.
Thermochemistry: The Energetics of Stability
The stability of methylidenecyclopropane and its isomers is a fundamental aspect of its chemistry. Thermochemical data, such as enthalpies of formation and isomerization, can be determined experimentally through techniques like combustion calorimetry. These experimental values serve as a crucial benchmark for computational methods.
A computational study on the tautomerization of 1-methylcyclopropene to methylidenecyclopropane found that at the B3LYP/aug-cc-PVDZ level of theory, methylidenecyclopropane is the more stable isomer by 11.7 kcal/mol in terms of Gibbs free energy. [2]The authors state that these results are in "perfect agreement" with preceding experimental findings, highlighting the ability of modern DFT methods to accurately capture the subtle energetic differences between strained isomers. [2]
Conclusion: A Partnership for Deeper Insight
The study of methylidenecyclopropanes provides a compelling case for the integrated use of experimental and computational chemistry. From predicting the regiochemical outcomes of complex cycloadditions to assigning spectroscopic signals and quantifying isomeric stability, the synergy between these two approaches provides a level of understanding that neither can achieve alone. For researchers aiming to exploit the rich chemistry of these strained molecules, a dual-pronged strategy of empirical investigation and theoretical modeling is not just beneficial—it is essential for innovation and discovery.
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Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. ResearchGate, 2023. [Link]
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Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 2024. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-methylidenecyclopropane-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 2-methylidenecyclopropane-1-carboxylate. As a valued professional in the scientific community, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond mere procedure to explain the chemical reasoning behind each recommendation, ensuring a protocol that is not only safe but also scientifically sound. The unique structure of this compound—featuring a highly strained cyclopropane ring and an ester functional group—necessitates a rigorous and informed approach to its disposal.
Hazard Profile and Inherent Risks
This compound is a specialized research chemical, and as such, comprehensive safety data may not be widely published. Therefore, a risk assessment must be grounded in the principles of its constituent functional groups: the ester and, most critically, the strained methylidenecyclopropane ring.
The significant ring strain of the cyclopropane ring, combined with the exocyclic double bond, makes this molecule susceptible to unexpected ring-opening reactions and polymerization.[1] This inherent reactivity is the primary driver of the stringent disposal protocols outlined below. Furthermore, similar low-molecular-weight esters are classified as flammable liquids.[2][3]
| Hazard Category | Assessed Risk & Rationale | Primary Concerns |
| Physical Hazards | HIGHLY FLAMMABLE. Based on data for analogous structures like Ethyl cyclopropanecarboxylate (Flash Point: 18 °C / 64.4 °F).[3] Vapors can form explosive mixtures with air. | Fire, explosion, flashback. Must be kept away from all ignition sources. |
| Chemical Reactivity | REACTIVE. The strained three-membered ring is energetically unstable. It is incompatible with strong oxidizing agents, strong bases, acids, and reducing agents.[3][4] | Uncontrolled polymerization, violent reactions, or degradation into unknown, potentially hazardous byproducts. |
| Health Hazards | MODERATE. Assumed to be an eye and skin irritant. May be harmful if swallowed, inhaled, or absorbed through the skin, consistent with similar esters.[5] | Eye damage, skin irritation, respiratory tract irritation, potential systemic effects upon absorption. |
| Environmental Hazards | UNKNOWN but assumed HARMFUL. Organic esters should not be released into the environment. Disposal into the sanitary sewer is prohibited.[3][6] | Harm to aquatic life and contamination of waterways. |
Essential Safety: PPE and Engineering Controls
Prior to handling any waste, ensure the following personal protective equipment (PPE) and engineering controls are in place. This is a non-negotiable standard for mitigating the risks identified above.
| Control Type | Specification | Justification |
| Engineering | Chemical Fume Hood | Mandatory for all handling and transfer operations to control flammable and potentially toxic vapors.[7] |
| Eye Protection | Chemical safety goggles and a full-face shield | Provides maximum protection from splashes and potential violent reactions.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Esters can be absorbed through the skin. |
| Body Protection | Flame-retardant laboratory coat | Protects against splashes and provides a critical layer of defense in the event of a flash fire.[8] |
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a formal laboratory procedure. Under no circumstances should this chemical be disposed of down the drain or in standard trash. [9][10]
Step 1: Classify as Hazardous Waste
Based on its flammability and reactivity, this compound must be classified as Hazardous Waste . According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely exhibit the characteristics of:
-
Ignitability (D001): Due to its low flash point.
-
Reactivity (D003): Due to its inherent instability and potential for violent reaction.[11]
Step 2: Segregate and Contain
Proper segregation is critical to prevent accidental mixing with incompatible chemicals.[12]
-
Obtain a Designated Waste Container: Use a clearly labeled, chemically compatible (e.g., high-density polyethylene or glass) container with a secure, vapor-tight lid.
-
Label Correctly: The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards: "Flammable, Reactive "
-
-
Designate the Waste Stream: This waste should be collected as a Non-Halogenated, Reactive Organic Waste . Do not mix it with halogenated solvents, aqueous waste, or solid waste.
Step 3: The Transfer Procedure
-
Prepare the Work Area: Perform the transfer within a certified chemical fume hood. Remove all potential ignition sources (hot plates, spark-producing equipment).[5] Ensure a spill kit is readily accessible.
-
Ground Equipment: If transferring larger quantities from a metal container, ensure all containers are properly grounded and bonded to prevent static electricity discharge.[3][5]
-
Transfer the Waste: Carefully pour or pipette the waste chemical into the designated hazardous waste container. Use non-sparking tools if necessary.
-
Secure the Container: Tightly seal the waste container lid immediately after the transfer is complete.
-
Decontaminate: Decontaminate any reusable equipment used in the transfer. Dispose of any single-use items (e.g., pipette tips, contaminated wipes) as solid hazardous waste.
Step 4: Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[11] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat sources and direct sunlight.
-
In a location that prevents mixing with incompatible waste streams.
Step 5: Arrange for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][13] Provide them with the full chemical name and hazard information. Do not attempt to treat or neutralize this reactive waste yourself. [9][13]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Small Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, cat litter, or dry sand.[5][14]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated container for solid hazardous waste.
-
Wipe the area with a compatible solvent (e.g., isopropanol), collecting the wipes as hazardous waste.
-
Label the container and dispose of it through your EHS office.
-
-
Large Spill (outside a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others to evacuate and close the laboratory doors.
-
Activate the nearest fire alarm if there is a fire or significant risk of one.
-
Contact your institution's emergency response team (e.g., EHS, Campus Safety) from a safe location.[7]
-
Do not re-enter the area until it has been cleared by trained professionals.
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste streams of this compound.
Caption: Disposal workflow for this compound.
References
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Disposal of Highly Reactive Reagents . University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Hazardous Waste Characteristics . U.S. Environmental Protection Agency (EPA). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-methylidenecyclopropane-1-carboxylate
The strained three-membered ring of the cyclopropane moiety and the presence of a reactive ester group suggest that Ethyl 2-methylidenecyclopropane-1-carboxylate should be handled with care, anticipating potential risks such as skin and eye irritation, and possible respiratory effects.[1][2] The following protocols are designed to mitigate these risks through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
Hazard Assessment and PPE Selection
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards are anticipated to be contact with skin and eyes, and inhalation of vapors.[3] Therefore, a multi-layered PPE approach is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when handling larger quantities or when there is a significant splash hazard.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination occurs.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage. |
| Respiratory | Respirator (if necessary) | All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with appropriate cartridges should be used.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental process.
Preparation
-
Fume Hood Verification : Before commencing any work, ensure that a certified chemical fume hood is fully operational.[4]
-
Gather Materials : Assemble all necessary equipment, reagents, and spill cleanup materials before you begin.
-
Don PPE : Put on all required PPE as outlined in Table 1, ensuring a proper fit.
Handling
-
Controlled Environment : Conduct all manipulations of this compound within the fume hood to ensure adequate ventilation.[1]
-
Avoid Aerosolization : Handle the compound in a manner that avoids the formation of dust and aerosols.[1]
-
Mindful Practice : Do not eat, drink, or smoke in the laboratory.[1] Wash your hands thoroughly after handling the compound.[1]
Post-Handling
-
Decontamination : Thoroughly decontaminate all work surfaces after use.
-
PPE Removal and Disposal : Remove and properly dispose of all contaminated PPE.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures and Waste Disposal
A proactive approach to potential emergencies and a clear plan for waste disposal are integral to laboratory safety.
Emergency Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[4]
Waste Disposal
All waste materials, including contaminated PPE and any leftover chemical, must be collected in a designated, labeled, and sealed container.[1] Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4][5]
Visualizing the Safety Workflow
To further clarify the procedural logic for handling this compound, the following diagram outlines the key decision points and safety measures.
Caption: A logical workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Benchchem. Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene.
- Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- Benchchem. Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
- Fisher Scientific. (2021-12-24).
- Sigma-Aldrich. (2025-12-24).
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- PubChem. 2-Ethyl-2-methylcyclopropane-1-carboxylic acid | C7H12O2 | CID 62389913.
- SmartLabs.
- Cole-Parmer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


